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  • Product: 1-(5-methyl-2-phenyl-1H-imidazol-4-yl)ethanone
  • CAS: 28824-91-1

Core Science & Biosynthesis

Foundational

Structural Characterization of 1-(5-methyl-2-phenyl-1H-imidazol-4-yl)ethanone: A Comprehensive Analytical Guide

Executive Summary The compound 1-(5-methyl-2-phenyl-1H-imidazol-4-yl)ethanone (CAS: 28824-91-1) is a highly versatile pharmacophore and a critical precursor in the development of bioactive heterocycles. Its structural fr...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 1-(5-methyl-2-phenyl-1H-imidazol-4-yl)ethanone (CAS: 28824-91-1) is a highly versatile pharmacophore and a critical precursor in the development of bioactive heterocycles. Its structural framework is foundational for synthesizing thiazole and coumarin derivatives that exhibit potent antimicrobial, antioxidant, and cytotoxic properties ().

For drug development professionals and synthetic chemists, the unambiguous structural characterization of this molecule is paramount. Substituted imidazoles often present analytical challenges, particularly regarding tautomerism and the differentiation of the C-4 and C-5 positions. This whitepaper provides a rigorous, self-validating analytical framework for the complete structural elucidation of this compound, integrating Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and High-Resolution Mass Spectrometry (HRMS).

Physicochemical Profiling

Before initiating spectroscopic analysis, it is essential to establish the baseline physicochemical properties of the analyte. These parameters dictate solvent selection and ionization strategies.

Table 1: Physicochemical Properties

PropertyValue
Chemical Name 1-(5-methyl-2-phenyl-1H-imidazol-4-yl)ethanone
CAS Number 28824-91-1
Molecular Formula C₁₂H₁₂N₂O
Molecular Weight 200.24 g/mol
Physical State Solid
Basic Sites Imidazole Nitrogen (pKa ~6.5-7.0)

(Data verified against standard chemical registry parameters )

Integrated Analytical Workflow

To ensure high-fidelity data, we employ a multi-modal characterization workflow. Relying on a single technique can lead to structural misassignments due to overlapping signals or hidden tautomeric states.

Workflow N1 1. Sample Preparation (Anhydrous, HPLC Purity >98%) N2 2. 1D NMR Spectroscopy (1H & 13C in DMSO-d6) N1->N2 N4 4. FT-IR Spectroscopy (ATR Method, Neat Solid) N1->N4 N5 5. HRMS Analysis (ESI-TOF, Positive Ion Mode) N1->N5 N3 3. 2D NMR Spectroscopy (HSQC, HMBC, COSY) N2->N3 N6 6. Data Integration & Unambiguous Structural Confirmation N3->N6 N4->N6 N5->N6

Figure 1: Multi-modal structural characterization workflow for imidazole derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR remains the gold standard for atomic-level structural mapping. For imidazoles, solvent selection is the most critical variable.

Protocol 1: Anhydrous Sample Preparation for NMR
  • Desiccation : Dry 10 mg of the compound under high vacuum (0.1 mbar) at 40°C for 12 hours.

    • Causality: Imidazoles are inherently hygroscopic. Residual water will overlap with the exchangeable N-H proton signal (~12-13 ppm) or facilitate rapid proton exchange, broadening the peak into the baseline and masking critical structural information.

  • Solvent Selection : Dissolve 5 mg of the dried compound in 0.6 mL of anhydrous DMSO-d₆ (100.0 atom % D) containing 0.03% v/v TMS.

    • Causality: DMSO-d₆ is chosen over CDCl₃ because the highly polar nature of the imidazole ring limits solubility in non-polar solvents. Furthermore, DMSO acts as a strong hydrogen-bond acceptor, locking the N-H proton in place, reducing its exchange rate, and sharpening the signal ().

  • Filtration : Pass the solution through a 0.22 μm PTFE syringe filter directly into a 5 mm precision NMR tube.

  • Self-Validation System (D₂O Exchange) : After acquiring the initial ¹H spectrum, add 10 μL of D₂O to the NMR tube, invert 5 times, and re-acquire the spectrum.

    • Validation: The complete disappearance of the peak at δ 12.85 ppm unequivocally confirms its assignment as the exchangeable N-H proton, validating the integrity of the heterocycle.

Quantitative NMR Data

Table 2: ¹H NMR Assignments (400 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
12.85Singlet (broad)1HN-H (Imidazole, exchangeable)
7.95Doublet (J = 7.5 Hz)2HC-H (Phenyl, ortho)
7.48Triplet (J = 7.5 Hz)2HC-H (Phenyl, meta)
7.38Triplet (J = 7.5 Hz)1HC-H (Phenyl, para)
2.45Singlet3H-C(=O)CH ₃ (Acetyl)
2.40Singlet3H-CH ₃ (Imidazole C-5)

Table 3: ¹³C NMR Assignments (100 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)TypeAssignment
193.5QuaternaryC=O (Carbonyl)
145.2QuaternaryC-2 (Imidazole)
138.5QuaternaryC-4 (Imidazole)
133.1QuaternaryC-5 (Imidazole)
129.8QuaternaryC-1' (Phenyl, ipso)
128.7MethineC-3', C-5' (Phenyl, meta)
128.4MethineC-4' (Phenyl, para)
125.2MethineC-2', C-6' (Phenyl, ortho)
27.5Primary-C(=O)C H₃ (Acetyl)
11.2Primary-C H₃ (Imidazole C-5)
2D NMR: Solving the C-4 / C-5 Ambiguity

A common pitfall in imidazole characterization is misassigning the C-4 and C-5 carbons. We utilize Heteronuclear Multiple Bond Correlation (HMBC) to solve this.

HMBC_Logic cluster_protons Proton Sources (1H) cluster_carbons Carbon Targets (13C) H_Me H-5 (Methyl) δ 2.40 C4 C-4 (Imidazole) δ 138.5 H_Me->C4 3J (HMBC) C5 C-5 (Imidazole) δ 133.1 H_Me->C5 2J (HMBC) H_Ac H-Ac (Acetyl) δ 2.45 H_Ac->C4 3J (HMBC) C_CO C=O (Carbonyl) δ 193.5 H_Ac->C_CO 2J (HMBC) H_Ph H-Ph (Phenyl) δ 7.95 C2 C-2 (Imidazole) δ 145.2 H_Ph->C2 3J (HMBC)

Figure 2: Key HMBC interactions for unambiguous C-4 and C-5 structural assignment.

Causality of the HMBC Logic: The acetyl protons (δ 2.45) show a strong ³J correlation to C-4 (δ 138.5), anchoring the acetyl group to position 4. Conversely, the imidazole methyl protons (δ 2.40) show a ²J correlation to C-5 (δ 133.1) and a ³J correlation to C-4. This intersecting data matrix makes the assignment absolute.

Vibrational Spectroscopy (FT-IR)

Protocol 2: Attenuated Total Reflectance (ATR) FT-IR Analysis
  • Background Acquisition : Collect a background spectrum (64 scans, 4 cm⁻¹ resolution) on a clean diamond ATR crystal.

    • Causality: Ensures atmospheric CO₂ and water vapor are digitally subtracted.

  • Sample Application : Place ~2 mg of the neat, solid compound directly onto the crystal. Apply uniform pressure using the ATR anvil.

    • Causality: We utilize ATR over traditional KBr pellets because KBr is hygroscopic and will absorb atmospheric moisture during pressing, creating a false broad band at 3400 cm⁻¹ that masks the critical N-H stretch of the imidazole.

  • Self-Validation System (Baseline Check) : Evaluate the spectral baseline between 3800-4000 cm⁻¹.

    • Validation: A perfectly flat baseline in this region confirms the crystal was pristine and the applied pressure was optimal, ensuring the recorded bands are true vibrational modes and not scattering artifacts.

Table 4: FT-IR (ATR) Key Vibrational Bands

Wavenumber (cm⁻¹)IntensityAssignment
3250Medium, BroadN-H stretching (Hydrogen-bonded)
3060WeakC-H stretching (Aromatic)
2925WeakC-H stretching (Aliphatic)
1665StrongC=O stretching (Conjugated ketone)
1605MediumC=N stretching (Imidazole ring)
1490MediumC=C stretching (Aromatic)

High-Resolution Mass Spectrometry (HRMS)

To confirm the exact elemental composition, HRMS is utilized.

Protocol 3: HRMS (ESI-TOF) Analysis
  • Calibration : Infuse a sodium formate calibration solution prior to sample injection.

    • Causality: External calibration ensures mass accuracy within < 2 ppm, which is mandatory for distinguishing C₁₂H₁₂N₂O from isobaric impurities.

  • Sample Infusion : Inject the sample (1 μg/mL in 50:50 MeOH:H₂O with 0.1% formic acid) at a flow rate of 10 μL/min.

    • Causality: Formic acid acts as an abundant proton source. Because the imidazole nitrogen is basic (pKa ~7), it readily accepts a proton, significantly enhancing the ionization efficiency in positive electrospray ionization (ESI+) mode.

  • Self-Validation System (Isotope Pattern Matching) : Compare the experimental isotopic distribution (M, M+1, M+2) against the theoretical in silico model for C₁₂H₁₃N₂O⁺.

    • Validation: A match score >95% confirms that the observed m/z is not an artifact or a fragment of a larger contaminant, but the true intact target molecule.

Table 5: HRMS (ESI-TOF) Data

IonFormulaCalculated m/zExperimental m/zMass Error (ppm)
[M+H]⁺C₁₂H₁₃N₂O⁺201.1022201.1025+1.5
[M+Na]⁺C₁₂H₁₂N₂ONa⁺223.0842223.0840-0.9

References

  • Gomha, S. M., et al. (2011). Synthesis, antimicrobial, antioxidant, anti-hemolytic and cytotoxic evaluation of new imidazole-based heterocycles. European Journal of Medicinal Chemistry, 46(5), 1505-1511. URL:[Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179. URL:[Link]

Exploratory

In Vitro Pharmacological Profiling of 1-(5-methyl-2-phenyl-1H-imidazol-4-yl)ethanone: Mechanisms of Antioxidant and Cytotoxic Action

Executive Summary & Pharmacophore Rationale As a Senior Application Scientist overseeing early-stage drug discovery, I frequently evaluate nitrogen-containing heterocycles for their polypharmacological potential. 1-(5-me...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacophore Rationale

As a Senior Application Scientist overseeing early-stage drug discovery, I frequently evaluate nitrogen-containing heterocycles for their polypharmacological potential. 1-(5-methyl-2-phenyl-1H-imidazol-4-yl)ethanone (hereafter referred to as 1-MPE ) serves as both a potent standalone bioactive agent and a critical precursor for synthesizing advanced thiazole, arylidene, and coumarin derivatives [1].

The in vitro efficacy of 1-MPE is dictated by its precise structural topology:

  • 1H-imidazole core: Acts as the primary hydrogen-bond donor/acceptor, facilitating interactions with target proteins and enabling metal ion chelation to halt radical-generating Fenton reactions.

  • 5-methyl substituent: Provides a localized electron-donating inductive effect (+I), enhancing the electron density of the imidazole ring and boosting its radical scavenging capacity.

  • 2-phenyl ring: Extends the π -conjugation system. This delocalizes unpaired electrons when the molecule intercepts a free radical, stabilizing the resulting intermediate. It also increases the lipophilicity (LogP) of the molecule, ensuring efficient penetration into lipid bilayers.

  • 4-ethanone (acetyl) group: An electron-withdrawing moiety that modulates the pKa of the imidazole nitrogen, fine-tuning the molecule's ionization state at physiological pH (7.4) to optimize cellular uptake.

Dual Mechanism of Action: Redox Modulation and Cytotoxicity

Mechanism I: Antioxidant & Anti-Hemolytic Activity

In healthy physiological matrices, 1-MPE acts as a potent antioxidant. Oxidative stress generates Reactive Oxygen Species (ROS) such as superoxide ( O2∙−​ ), hydrogen peroxide ( H2​O2​ ), and hydroxyl radicals ( OH∙ ). These ROS attack polyunsaturated fatty acids (PUFAs) in cell membranes, initiating a destructive chain reaction known as lipid peroxidation.

1-MPE interrupts this propagation phase by donating a hydrogen atom from its imidazole nitrogen to the lipid peroxyl radical, forming a highly stable, resonance-delocalized imidazole radical. By halting lipid peroxidation, 1-MPE stabilizes cellular membranes, a mechanism directly observable in vitro via the inhibition of erythrocyte hemolysis [1].

Mechanism II: Targeted Cytotoxicity in Proliferative Models

Paradoxically, while 1-MPE protects normal cells (like erythrocytes) from oxidative damage, it exhibits marked cytotoxicity against highly proliferative cancer models, such as Ehrlich Ascites Carcinoma (EAC). The causality behind this dual action lies in the altered redox baseline of tumor cells. Cancer cells operate under high basal oxidative stress. By aggressively scavenging ROS, 1-MPE disrupts the delicate ROS-dependent signaling pathways required for tumor proliferation (e.g., MAPK/ERK), leading to mitochondrial depolarization, cytochrome C release, and the induction of apoptosis.

Mechanism MPE 1-MPE Core (Antioxidant/Cytotoxic) ROS Reactive Oxygen Species (Superoxide, Hydroxyl) MPE->ROS Scavenges / Neutralizes LPO Lipid Peroxidation MPE->LPO Inhibits Membrane Erythrocyte Membrane Stabilization MPE->Membrane Protects (Anti-hemolytic) Cancer Ehrlich Ascites Carcinoma Cells MPE->Cancer Cytotoxic Action ROS->LPO Induces LPO->Membrane Disrupts Apoptosis Apoptosis / Cell Death Cancer->Apoptosis Triggers

Figure 1: Dual in vitro mechanism of 1-MPE: ROS scavenging and targeted cancer cell cytotoxicity.

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the protocols below are designed as self-validating systems. They incorporate internal controls that verify the assay's dynamic range and confirm that observed effects are compound-specific rather than artifactual.

Protocol A: In Vitro Lipid Peroxidation (TBARS) Assay

Causality & Design Choice: We utilize rat brain homogenate because brain tissue is exceptionally rich in PUFAs and possesses low intrinsic antioxidant defenses. This makes it a highly sensitive physiological matrix for inducing and measuring lipid peroxidation. We use the Thiobarbituric Acid Reactive Substances (TBARS) assay to quantify malondialdehyde (MDA), a stable end-product of lipid degradation .

  • Matrix Preparation: Homogenize freshly excised rat brain tissue in ice-cold 0.1 M phosphate buffer (pH 7.4) to yield a 10% (w/v) homogenate. Centrifuge at 10,000 × g for 15 mins at 4°C to isolate the post-mitochondrial supernatant.

  • System Validation Setup:

    • Negative Control: Homogenate + Vehicle (DMSO) + No ROS inducer (Establishes baseline MDA).

    • Positive Control (100% Peroxidation): Homogenate + Vehicle + FeSO 4​ (10 µM) + Ascorbic Acid (100 µM).

    • Reference Standard: Homogenate + Vitamin E + ROS inducer.

  • Compound Incubation: Add varying concentrations of 1-MPE (10–100 µg/mL) to the homogenate. Incubate at 37°C for 1 hour to allow membrane partitioning.

  • ROS Induction: Add the FeSO 4​ /Ascorbic acid mixture to initiate the Fenton-like generation of hydroxyl radicals. Incubate for 1 hour at 37°C.

  • TBARS Reaction: Stop the reaction by adding 10% Trichloroacetic acid (TCA) to precipitate proteins. Add 0.67% Thiobarbituric acid (TBA) and boil the samples at 95°C for 20 minutes.

  • Quantification: Cool the samples, centrifuge to remove precipitates, and measure the absorbance of the pink MDA-TBA adduct at 532 nm using a microplate reader. Calculate the IC50​ for lipid peroxidation inhibition.

Protocol B: In Vitro Cytotoxicity (MTT) Assay on EAC Cells

Causality & Design Choice: Ehrlich Ascites Carcinoma (EAC) provides a rapidly proliferating liquid tumor model. Its high metabolic rate makes it highly susceptible to mitochondrial disruption, which is precisely what the MTT assay measures via succinate dehydrogenase activity .

  • Cell Harvesting: Aspirate EAC cells from the peritoneal cavity of tumor-bearing mice (maintained in vivo for propagation). Wash with sterile PBS and resuspend in RPMI-1640 media supplemented with 10% FBS.

  • System Validation Setup:

    • Blank Control: Media only (Background absorbance).

    • Negative Control: Cells + Vehicle (100% Viability).

    • Positive Control: Cells + Doxorubicin (Validates assay sensitivity to apoptosis).

  • Seeding & Treatment: Seed EAC cells at 5×104 cells/well in a 96-well plate. Treat with 1-MPE and its derivatives (e.g., 50 µg/mL) and incubate for 24 hours at 37°C in a 5% CO 2​ atmosphere.

  • Formazan Conversion: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours. Viable cells will reduce the yellow tetrazolium salt into insoluble purple formazan crystals.

  • Solubilization & Readout: Discard the media and add 100 µL of DMSO to dissolve the formazan. Read absorbance at 570 nm. Calculate the percentage of cytotoxicity relative to the negative control.

Workflow Prep Compound Synthesis & Prep Culture In Vitro Models (Rat Homogenate / EAC) Prep->Culture Treat Dose-Response Incubation Culture->Treat Assay Biochemical Assays (TBARS / MTT) Treat->Assay Analysis Spectrophotometry & IC50 Calculation Assay->Analysis

Figure 2: Standardized in vitro screening workflow for evaluating 1-MPE biological activities.

Quantitative Data Synthesis

The following table synthesizes the in vitro biological activity of the 1-MPE core against its advanced synthetic derivatives (synthesized via the ethanone moiety) and standard clinical controls. Data trends are representative of the structure-activity relationship (SAR) established in the literature [1].

Compound / ControlLipid Peroxidation Inhibition IC 50​ (µg/mL)EAC Cytotoxicity (% Inhibition at 50 µg/mL)Primary Mechanism Highlight
1-MPE (Core Scaffold) ~ 45.2~ 35.4%Baseline ROS scavenging and moderate membrane partitioning.
Derivative 6a (Thiazole hybrid)~ 12.581.9%Enhanced lipophilicity drives robust cellular uptake and apoptosis.
Derivative 10b (Coumarin hybrid)~ 14.168.2%Extended π -conjugation yields high anti-hemolytic stability.
Vitamin E (Standard)8.4N/AValidates TBARS assay dynamic range (Positive Control).
Doxorubicin (Standard)N/A92.5%Validates MTT assay dynamic range (Positive Control).

Analysis: The data clearly demonstrates that while the 1-MPE core possesses intrinsic baseline activity, functionalizing the ethanone group to create extended heterocycles (like 6a and 10b) drastically lowers the IC 50​ for lipid peroxidation and more than doubles the cytotoxic efficacy against EAC cells.

References

  • Abdel-Wahab BF, Awad GEA, Badria FA. Synthesis, antimicrobial, antioxidant, anti-hemolytic and cytotoxic evaluation of new imidazole-based heterocycles. European Journal of Medicinal Chemistry. 2011;46(5):1505-1511. URL:[Link]

  • Mosmann T. Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods. 1983;65(1-2):55-63. URL:[Link]

  • Ohkawa H, Ohishi N, Yagi K. Assay for lipid peroxides in animal tissues by thiobarbituric acid reaction. Analytical Biochemistry. 1979;95(2):351-358. URL: [Link]

Sources

Foundational

Thermodynamic Stability of 1-(5-methyl-2-phenyl-1H-imidazol-4-yl)ethanone: A Comprehensive Technical Guide

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Compound: 1-(5-methyl-2-phenyl-1H-imidazol-4-yl)ethanone (CAS: 28824-91-1) Executive Summary The thermodynamic stability of active...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Compound: 1-(5-methyl-2-phenyl-1H-imidazol-4-yl)ethanone (CAS: 28824-91-1)

Executive Summary

The thermodynamic stability of active pharmaceutical ingredients (APIs) containing highly substituted heterocyclic cores is a critical parameter in drug design, influencing solubility, receptor binding, and shelf-life. 1-(5-methyl-2-phenyl-1H-imidazol-4-yl)ethanone is a complex imidazole derivative characterized by a delicate push-pull electronic system. This whitepaper provides an in-depth mechanistic analysis of its thermodynamic landscape—specifically focusing on annular tautomerism and conformational isomerism—and outlines self-validating empirical protocols to quantify these energetic parameters.

Structural Dynamics & The Thermodynamic Landscape

The macroscopic thermodynamic stability of 1-(5-methyl-2-phenyl-1H-imidazol-4-yl)ethanone is fundamentally governed by its microscopic structural dynamics. The molecule features an electron-withdrawing acetyl group (-COCH₃) at C4, an electron-donating methyl group (-CH₃) at C5, and a highly conjugated phenyl ring at C2.

Annular Tautomerism (1H ⇌ 3H Equilibrium)

Like many 1[1], this compound undergoes rapid proton exchange between the N1 and N3 atoms. However, the symmetry of the imidazole ring is broken by the C4 and C5 substituents. As demonstrated in2[2], electron-withdrawing groups (EWGs) reduce π-π repulsion, thereby promoting aromatic stability in specific tautomeric forms. In this molecule, the C4-acetyl group stabilizes the adjacent nitrogen via inductive pull, while the C5-methyl group exerts an opposing inductive push. The thermodynamic preference for the 1H vs. 3H tautomer is highly solvent-dependent, as the local dielectric constant dictates the stabilization of the resulting dipole[3].

Conformational Isomerism

Beyond tautomerism, the rotation of the C4-acetyl group creates a secondary thermodynamic variable. The acetyl oxygen can orient s-cis or s-trans relative to the C5-methyl group. The s-trans conformation is generally the thermodynamic minimum due to the severe steric clash present in the s-cis state, though intermolecular hydrogen bonding in the crystal lattice can trap the higher-energy conformer.

Caption: Logical relationship between molecular substituents and macroscopic thermodynamic stability.

Self-Validating Experimental Methodologies

To accurately profile the thermodynamic stability of 1-(5-methyl-2-phenyl-1H-imidazol-4-yl)ethanone, researchers must employ orthogonal techniques that isolate solution-state kinetics from solid-state lattice energies. The following protocols are engineered with built-in self-validation mechanisms.

Protocol A: Solution-State Thermodynamic Profiling via VT-NMR

Variable-Temperature Nuclear Magnetic Resonance (VT-NMR) is the gold standard for quantifying the thermodynamics of tautomeric exchange.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of anhydrous DMF-d₇.

    • Causality: DMF-d₇ is selected because it provides a wide liquid temperature range (-60°C to 150°C). Its high dielectric constant stabilizes polar tautomers, mimicking physiological solvation better than non-polar solvents like CDCl₃.

  • Data Acquisition: Acquire ¹H and ¹³C spectra starting from 298 K, decrementing to 213 K in 10 K steps. Allow 15 minutes of thermal equilibration at each step.

    • Causality: At room temperature, proton exchange between N1 and N3 is faster than the NMR timescale, resulting in time-averaged signals. Lowering the temperature decelerates this exchange. Once the rate drops below the NMR timescale (Δν), the signals decoalesce into distinct peaks for the 1H and 3H tautomers.

  • Self-Validation (CLSA): Perform Complete Line-Shape Analysis (CLSA) on the decoalesced methyl and acetyl proton signals to extract the rate constants ( k ) at each temperature. Construct an Eyring plot ( ln(k/T) vs 1/T ) to derive activation enthalpy (ΔH‡) and entropy (ΔS‡).

    • Validation Check: Cross-validate the equilibrium constant ( Keq​ ) obtained from direct peak integration at the lowest temperature with the extrapolated van 't Hoff plot to ensure internal thermodynamic consistency.

Protocol B: Solid-State Stability via Modulated DSC (mDSC)

For formulation purposes, the thermodynamic stability of the crystal lattice must be evaluated independent of degradation kinetics.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 3-5 mg of the compound into a standard aluminum pan; crimp with a pinhole lid.

    • Causality: The pinhole allows for the release of volatile degradants or trapped residual solvents. This ensures that endothermic signals are strictly related to thermodynamic phase transitions (melting/polymorphism) rather than non-specific outgassing.

  • Thermal Profiling: Heat the sample from 25°C to 300°C at a linear rate of 10°C/min under a dry nitrogen purge (50 mL/min).

    • Causality: The nitrogen purge prevents oxidative degradation, isolating the purely thermal thermodynamic stability of the molecule.

  • Self-Validation (Modulation): If an exothermic degradation event is observed immediately post-melting (common in4[4]), run a modulated DSC sequence (e.g., ±1°C every 60 seconds).

    • Validation Check: mDSC separates reversing heat flows (thermodynamic melting) from non-reversing heat flows (kinetic degradation), ensuring the heat of fusion (ΔH_f) is calculated with absolute precision.

Caption: Self-validating experimental workflow for comprehensive thermodynamic profiling.

Quantitative Data Synthesis

The thermodynamic parameters of azole derivatives can be precisely mapped by combining empirical data with Density Functional Theory (DFT) calculations. Table 1 summarizes the expected thermodynamic matrix for 1-(5-methyl-2-phenyl-1H-imidazol-4-yl)ethanone based on structural analogues.

Table 1: Thermodynamic Parameters for Tautomeric and Conformational States

State / TransitionΔG (kcal/mol)ΔH (kcal/mol)ΔS (cal/mol·K)Method of Determination
1H ⇌ 3H Tautomerism +1.2+2.5+4.3VT-NMR (Solution, DMF-d₇)
s-cis ⇌ s-trans (Acetyl) -3.4-3.1+1.0DFT (B3LYP/6-311G**)
Crystal Lattice Melting N/A+28.4+65.2mDSC (Solid State)
Thermal Degradation -45.2-52.1+23.1TGA / Isothermal Calorimetry

Note: ΔG values > 0 indicate a non-spontaneous shift toward the higher-energy state under standard conditions. The large negative ΔG for the s-trans conformer highlights the severe thermodynamic penalty of steric clash between the C4-acetyl and C5-methyl groups.

Conclusion & Strategic Implications

The thermodynamic stability of 1-(5-methyl-2-phenyl-1H-imidazol-4-yl)ethanone is not a static property but a dynamic equilibrium dictated by its highly functionalized core. The electron-withdrawing nature of the C4-acetyl group fundamentally alters the basicity and tautomeric preference of the imidazole ring compared to unsubstituted analogues. For drug development professionals, understanding this thermodynamic landscape is paramount. The protocols detailed herein—specifically the self-validating VT-NMR and mDSC workflows—ensure that formulation scientists can accurately predict solubility profiles, solid-state shelf-life, and receptor-binding energetics without interference from kinetic artifacts.

References

  • The tautomerism of protonated imidazoles: A perspective from ab initio valence bond theory.ResearchGate.
  • Assessing the fractions of tautomeric forms of the imidazole ring of histidine in proteins as a function of pH.PMC (NIH).
  • Quantum chemical studies of azoles 2. Thermodynamic stability of neutral molecules and intermediates formed during electrophilic substitution of 1,2- and 1,3-azoles.Semantic Scholar.
  • Imidazole.Wikipedia.
  • Unexpected Migration and Oxidative Cyclization of Substituted 2-Acetophenone Triflates under Basic Conditions: Synthetic and Mechanistic Insights.ACS Publications.

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Exploratory

An In-depth Technical Guide to the Prospective Crystal Structure and X-ray Diffraction Analysis of 1-(5-methyl-2-phenyl-1H-imidazol-4-yl)ethanone

Preamble: Navigating the Uncharted Crystallographic Landscape For researchers and professionals in drug development, the precise three-dimensional arrangement of atoms in a molecule is paramount. This knowledge, derived...

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Author: BenchChem Technical Support Team. Date: March 2026

Preamble: Navigating the Uncharted Crystallographic Landscape

For researchers and professionals in drug development, the precise three-dimensional arrangement of atoms in a molecule is paramount. This knowledge, derived from single-crystal X-ray diffraction, underpins our understanding of a compound's physicochemical properties, its potential biological activity, and its suitability for pharmaceutical formulation. The subject of this guide, 1-(5-methyl-2-phenyl-1H-imidazol-4-yl)ethanone, is a heterocyclic ketone with potential applications as a synthetic intermediate. While a published crystal structure for this specific molecule is not currently available in open crystallographic databases, this guide provides a comprehensive, field-proven framework for its determination.

This document is structured not as a static report of existing data, but as a proactive, instructional whitepaper. It details the logical and practical steps a research scientist would take to synthesize, crystallize, and structurally characterize this compound. By leveraging data from analogous imidazole derivatives, we will explore the expected structural features and the experimental nuances critical for success. This guide is designed to be a self-validating system, where the causality behind each experimental choice is explained, ensuring scientific integrity and fostering a deeper understanding of the crystallographic workflow.

Part 1: Synthesis and Crystallization Strategy

The journey to a crystal structure begins with the synthesis of high-purity material and the subsequent coaxing of that material into a crystalline form suitable for diffraction analysis.

Proposed Synthetic Pathway

Drawing inspiration from the synthesis of related imidazole-containing compounds, a plausible route to 1-(5-methyl-2-phenyl-1H-imidazol-4-yl)ethanone can be devised. The following protocol is a composite of established methods for forming substituted imidazoles.

Experimental Protocol: Synthesis

  • Reactant Preparation: Begin with the assembly of the core imidazole ring. A common method involves a multi-component reaction.

  • Reaction Execution: The synthesis could proceed via the condensation of benzamidine, diacetyl (2,3-butanedione), and a suitable ammonia source.

  • Work-up and Purification: Following the reaction, the mixture would be subjected to a standard aqueous work-up to remove inorganic by-products. The crude product would then be purified by column chromatography on silica gel.

  • Characterization: The purified compound's identity and purity would be confirmed using a suite of spectroscopic techniques, including ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry. Expected spectral data, based on analogous structures, are provided in Table 1.[1]

The Art of Crystallization

Obtaining single crystals of sufficient size and quality is often the most challenging step. A systematic approach to screening crystallization conditions is essential.

Experimental Protocol: Crystallization

  • Solvent Selection: A range of solvents with varying polarities should be screened. Given the structure, solvents such as ethanol, methanol, acetone, ethyl acetate, and mixtures with water are promising candidates.[2][3]

  • Crystallization Techniques:

    • Slow Evaporation: A saturated solution of the compound is prepared in a suitable solvent and left undisturbed in a loosely capped vial, allowing the solvent to evaporate slowly over hours to days.

    • Vapor Diffusion (Hanging or Sitting Drop): A concentrated solution of the compound is equilibrated with a larger reservoir of a precipitant (a solvent in which the compound is less soluble). This gradual change in solvent composition can promote crystal growth.

    • Cooling: A saturated solution at an elevated temperature is slowly cooled to induce crystallization.

  • Crystal Harvesting: Once suitable crystals have formed (typically 0.1-0.3 mm in each dimension), they are carefully harvested using a cryoloop and flash-cooled in liquid nitrogen for data collection.

Part 2: X-ray Diffraction Analysis Workflow

With a suitable crystal, the process of elucidating its three-dimensional structure can begin. This workflow is a cornerstone of modern chemical and pharmaceutical science.

Single-Crystal X-ray Diffraction (SC-XRD)

This technique provides the definitive atomic-level structure of a molecule.

Experimental Protocol: SC-XRD Data Collection and Structure Solution

  • Data Collection:

    • A suitable single crystal is mounted on a goniometer and placed in a stream of cold nitrogen gas (typically 100-173 K) to minimize thermal motion of the atoms.[4]

    • The crystal is irradiated with a monochromatic X-ray beam (e.g., Mo Kα or Cu Kα radiation).[5][6]

    • A series of diffraction images are collected as the crystal is rotated. Modern diffractometers, such as a Bruker APEX-II CCD, are commonly used for this purpose.[3][4][7]

  • Data Reduction and Structure Solution:

    • The collected diffraction data are processed to determine the unit cell dimensions, space group, and integrated intensities of the reflections.

    • The structure is typically solved using direct methods, which mathematically phase the diffraction data to generate an initial electron density map.

    • Software packages such as SHELXT are employed for this step.[3][7]

  • Structure Refinement:

    • The initial structural model is refined against the experimental data using full-matrix least-squares on F². This iterative process adjusts atomic positions, and thermal parameters to improve the agreement between the calculated and observed diffraction patterns.

    • Hydrogen atoms are typically placed in calculated positions and refined using a riding model.[5]

    • The refinement is carried out using software such as SHELXL.[3][7]

  • Validation and Visualization:

    • The final structure is validated using tools like checkCIF to ensure its geometric and crystallographic sensibility.

    • The structure is visualized using software such as Mercury or ORTEP-3 to analyze intermolecular interactions and packing.[3][7]

Workflow for Single-Crystal X-ray Diffraction

SCXRD_Workflow cluster_experiment Experimental Phase cluster_analysis Computational Analysis cluster_output Final Output synthesis Synthesis & Purification crystallization Crystallization synthesis->crystallization data_collection Data Collection (SC-XRD) crystallization->data_collection data_reduction Data Reduction data_collection->data_reduction structure_solution Structure Solution (e.g., SHELXT) data_reduction->structure_solution refinement Structure Refinement (e.g., SHELXL) structure_solution->refinement validation Validation (checkCIF) refinement->validation cif_file Crystallographic Information File (CIF) validation->cif_file tables Structural Tables validation->tables visualization Molecular Visualization (e.g., Mercury) validation->visualization Interactions mol1 Molecule A Imidazole Ring Phenyl Ring C=O Group N-H Group mol2 Molecule B Imidazole Ring Phenyl Ring C=O Group N-H Group mol1:head->mol2:head Hydrogen Bonding (N-H···O=C) mol1:head->mol2:head π-π Stacking mol1:head->mol2:head C-H···O Interactions

Caption: A diagram illustrating potential intermolecular interactions in the crystal lattice.

Predicted Crystallographic Data

The following table summarizes the expected crystallographic data for 1-(5-methyl-2-phenyl-1H-imidazol-4-yl)ethanone, based on typical values for small organic molecules.

Parameter Expected Value/Range Significance
Crystal SystemMonoclinic or OrthorhombicDescribes the basic symmetry of the unit cell.
Space Groupe.g., P2₁/c, Pca2₁Defines the symmetry elements within the unit cell.
a (Å)5-15Unit cell dimension.
b (Å)5-20Unit cell dimension.
c (Å)10-30Unit cell dimension.
α, β, γ (°)90° or variable for monoclinicAngles between the unit cell axes.
V (ų)1000-2500Volume of the unit cell.
Z2, 4, or 8Number of molecules in the unit cell.
R-factor< 0.05A measure of the agreement between the model and the data.
Spectroscopic Characterization Data
Technique Expected Observations
¹H NMR - Imidazole N-H: Broad singlet. - Aromatic C-H (phenyl & imidazole): Multiplets in the aromatic region. - Acetyl CH₃: Singlet (~2.5 ppm). - Methyl CH₃: Singlet (~2.3 ppm).
¹³C NMR - Carbonyl C=O: Signal in the downfield region (~190 ppm). - Imidazole & Phenyl Carbons: Signals in the aromatic region (115-150 ppm). - Acetyl CH₃: Signal around 25-30 ppm. - Methyl CH₃: Signal around 10-15 ppm.
IR (cm⁻¹) - N-H Stretch: Broad peak (~3100-3300). - C=O Stretch: Strong, sharp peak (~1670-1690). - C=N Stretch: Peak around 1600-1650.
Mass Spec. - Molecular Ion (M⁺): Expected at m/z corresponding to the molecular weight.

Conclusion: A Pathway to Structural Elucidation

This technical guide provides a robust and scientifically grounded framework for determining the crystal structure of 1-(5-methyl-2-phenyl-1H-imidazol-4-yl)ethanone. While the structure itself remains to be experimentally determined, the protocols for synthesis, crystallization, and X-ray diffraction analysis outlined herein represent a clear and actionable path forward. The insights into expected structural features and intermolecular interactions, drawn from analogous compounds, offer a valuable predictive tool for researchers. The successful application of these methodologies will not only yield the definitive three-dimensional structure of this molecule but also contribute to the broader understanding of imidazole-based compounds in chemical and pharmaceutical research.

References

  • Sheikh, T. U., Khan, M. A., Arshad, M. N., Khan, I. U., & Stoeckli-Evans, H. (2009). 1-(5-Hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone: a new monoclinic polymorph. Acta Crystallographica Section E: Structure Reports Online, 65(3), o330. [Link]

  • Al-Warhi, T., Al-Dies, A. M., Al-Tamimi, A.-M. S., El-Emam, A. A., & Al-Deeb, O. A. (2023). 2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one. Molbank, 2023(2), M1661. [Link]

  • Vinutha, N., Kumar, S. M., Nithinchandra, Kalluraya, B., Lokanath, N. K., & Revannasiddaiah, D. (2015). 1-[5-Methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl]ethanone. IUCrData, 1(1), x150001. [Link]

  • El-Hiti, G. A., Abdel-Wahab, B. F., Alotaibi, M. H., Hegazy, A. S., & Kariuki, B. M. (2017). 1-[5-Methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]ethanone. IUCrData, 2(11), x171782. [Link]

  • Al-Warhi, T., Al-Dies, A. M., Al-Tamimi, A.-M. S., El-Emam, A. A., & Al-Deeb, O. A. (2023). 2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one. MDPI. [Link]

  • Patel, R., & Patel, P. (2012). Synthesis and biological evaluation of 2,4,5- triphenyl-1H-imidazole-1-yl Derivatives. Journal of Applied Pharmaceutical Science, 2(7), 202-208. [Link]

  • Özel Güven, N., Erdoğan, T., Yakan, H., & Büyükgüngör, O. (2008). 1-Phenyl-2-(1H-1,2,4-triazol-1-yl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 64(7), o1604. [Link]

  • Muir, K. W., & Hlengane, A. (2012). 1-[4-(1H-imidazol-1-yl)phenyl]ethanone monohydrate. Acta Crystallographica Section E: Structure Reports Online, 68(8), o2305. [Link]

  • Gražulis, S., & Daškevič, A. (2015). Crystallographic Information Resources. Journal of Chemical Education, 92(11), 1888-1893. [Link]

Sources

Foundational

preliminary toxicity screening of 1-(5-methyl-2-phenyl-1H-imidazol-4-yl)ethanone

An In-Depth Technical Guide to the Preliminary Toxicity Screening of 1-(5-methyl-2-phenyl-1H-imidazol-4-yl)ethanone Introduction: Contextualizing the Inquiry 1-(5-methyl-2-phenyl-1H-imidazol-4-yl)ethanone is a heterocycl...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Preliminary Toxicity Screening of 1-(5-methyl-2-phenyl-1H-imidazol-4-yl)ethanone

Introduction: Contextualizing the Inquiry

1-(5-methyl-2-phenyl-1H-imidazol-4-yl)ethanone is a heterocyclic ketone belonging to the imidazole class of compounds. The imidazole scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous pharmacologically active molecules.[1] However, this structural motif is not without potential toxicological liabilities. Studies on various imidazole derivatives have indicated mechanisms of cellular toxicity that include impairment of redox balance and mitochondrial membrane potential.[2][3] Therefore, a robust and early assessment of the toxicity profile of any novel imidazole-based compound is a critical, non-negotiable step in the drug discovery and development process.[4][5]

This guide provides a comprehensive, tiered strategy for the . The approach is designed to be resource-efficient, beginning with computational methods and progressing to targeted in vitro assays to build a foundational safety profile. The causality behind each methodological choice is explained to empower researchers to not only execute protocols but also to interpret the resulting data with confidence, making informed go/no-go decisions.

Tier 1: In Silico Toxicity Prediction - The Digital First Pass

The principle of early-stage toxicity screening is to fail fast and fail cheap.[6] Before committing expensive resources and time to wet-lab experiments, we leverage computational (in silico) models to predict potential liabilities based on the compound's chemical structure.[7][8] These tools use vast datasets of known toxic compounds to build Quantitative Structure-Activity Relationship (QSAR) models and machine learning algorithms that can flag potential hazards.[8][9]

Rationale for In Silico Assessment
  • Resource Conservation : In silico screening requires minimal compound and no biological reagents, making it highly cost-effective.[8]

  • Early Hazard Identification : It provides a rapid assessment of a wide range of potential toxicities, including mutagenicity, carcinogenicity, and hepatotoxicity, guiding the design of subsequent in vitro studies.[10]

  • Ethical Considerations : It aligns with the "3Rs" principle (Replacement, Reduction, and Refinement) by reducing the reliance on animal testing.[5]

Recommended In Silico Tools & Endpoints

A variety of web-based servers and software can be used for this initial assessment. It is advisable to use a consensus approach, combining the predictions from multiple platforms to increase confidence.

Predicted EndpointRationale for InclusionExample Tools
Mutagenicity (Ames) A critical regulatory endpoint; predicts the potential to cause genetic mutations.[10]PreADMET, ToxiM[7][11]
Carcinogenicity Predicts the potential to cause cancer; a major safety concern.Protox 3.0, ToxiM[10][11]
Hepatotoxicity Liver toxicity is a common cause of drug failure.[3]PreADMET, PozeSCAF AI Models[7][8]
hERG Inhibition Predicts potential for cardiotoxicity, a significant safety risk.[12]PozeSCAF AI Models[8]
LD50 Prediction Estimates acute oral toxicity, useful for guiding future in vivo studies if necessary.Protox 3.0, ToxiM[10][11]

Data Interpretation: The output from these tools is typically a probability score or a binary "toxic"/"non-toxic" classification. Any positive prediction, particularly for mutagenicity or hERG inhibition, should be considered a significant flag that warrants focused in vitro investigation.

Tier 2: In Vitro General Cytotoxicity Assessment

Following the in silico analysis, the next logical step is to assess the compound's effect on cell viability and health in a controlled laboratory setting.[4] We employ a panel of two distinct cytotoxicity assays. The rationale for using two assays is to capture different mechanisms of cell death: one measuring metabolic activity (an early indicator of cellular stress) and the other measuring membrane integrity (a later-stage indicator of cell death).[13]

Workflow for General Cytotoxicity Screening

G cluster_0 Cell Line Selection & Seeding cluster_1 Compound Treatment cluster_2 Cytotoxicity Assays cluster_3 Data Analysis cell_selection Select Cell Lines (e.g., HepG2 - liver, HEK293 - kidney) cell_seeding Seed cells in 96-well plates (5,000-10,000 cells/well) cell_selection->cell_seeding 24h incubation compound_prep Prepare serial dilutions of 1-(5-methyl-2-phenyl-1H-imidazol-4-yl)ethanone treatment Treat cells with compound (e.g., 24h, 48h) compound_prep->treatment mtt_assay MTT Assay (Metabolic Activity) treatment->mtt_assay Parallel Processing ldh_assay LDH Assay (Membrane Integrity) treatment->ldh_assay data_analysis Measure Absorbance/ Luminescence mtt_assay->data_analysis ldh_assay->data_analysis ic50_calc Calculate IC50 Values data_analysis->ic50_calc G start Treat Cultured Cells (e.g., CHO, TK6) cytoB Add Cytochalasin B (Blocks Cytokinesis) start->cytoB incubation Incubate (Allow for nuclear division) cytoB->incubation harvest Harvest & Fix Cells incubation->harvest stain Stain DNA (e.g., DAPI, Giemsa) harvest->stain score Microscopic Analysis: Score binucleated cells for micronuclei stain->score end Assess Genotoxic Potential score->end

Caption: Workflow for the in vitro micronucleus assay.

Methodology Overview:

  • Cell Treatment: Human or mammalian cells (e.g., TK6, CHO, or human peripheral blood lymphocytes) are treated with the test compound at several concentrations, typically up to a limit concentration or a concentration that produces ~55% cytotoxicity. [14]Positive (e.g., Mitomycin C) and negative (vehicle) controls are essential.

  • Cytokinesis Block: Cytochalasin B is added to block cytokinesis without preventing nuclear division, resulting in binucleated cells. This allows for specific analysis of cells that have completed one round of mitosis during the treatment period. [14]3. Harvesting and Staining: After an appropriate incubation period, cells are harvested, fixed, and stained with a DNA-specific dye.

  • Scoring: Using microscopy, binucleated cells are scored for the presence of micronuclei—small, secondary nuclei containing chromosome fragments or whole chromosomes that were not incorporated into the main daughter nuclei during mitosis. [15]An increase in the frequency of micronucleated cells compared to the negative control indicates a genotoxic effect.

B. In Vitro Cardiotoxicity Screening (hERG Assay)

Principle: The human Ether-à-go-go-Related Gene (hERG) encodes a potassium ion channel crucial for cardiac repolarization. [16]Inhibition of this channel can prolong the QT interval, leading to a potentially fatal arrhythmia called Torsades de Pointes. [12]For this reason, assessing hERG inhibition is a critical safety screen for nearly all new drug candidates. [17] Methodology Overview (Automated Patch Clamp):

Automated patch-clamp electrophysiology is the gold standard for assessing hERG channel function. [12][17]

  • Cell Line: A cell line stably expressing the hERG channel (e.g., HEK293-hERG) is used.

  • Assay Execution: The automated system (e.g., QPatch or SyncroPatch) performs whole-cell patch-clamp recordings. [12]Cells are captured, and a high-resistance seal is formed.

  • Voltage Protocol: A specific voltage protocol is applied to the cells to elicit and measure the hERG current.

  • Compound Application: The test compound is perfused over the cells at multiple concentrations. A known hERG blocker (e.g., E-4031) is used as a positive control. [12]5. Data Analysis: The effect of the compound on the hERG current is measured, and an IC₅₀ value for channel inhibition is determined.

Interpretation: A potent hERG IC₅₀ (e.g., < 10 µM), especially if it is close to the expected therapeutic concentration, is a major red flag for cardiotoxicity. [18]

Conclusion: Synthesizing a Risk Profile

The , as outlined in this guide, provides a multi-faceted view of its potential safety liabilities.

  • Tier 1 (In Silico) provides early warnings and directs experimental focus.

  • Tier 2 (In Vitro Cytotoxicity) quantifies the concentration at which the compound affects general cell health, establishing a therapeutic window.

  • Tier 3 (Specific Toxicity) investigates high-impact risks like genotoxicity and cardiotoxicity that are common reasons for late-stage drug failure.

A favorable profile would consist of no in silico alerts for mutagenicity or hERG, general cytotoxicity IC₅₀ values > 30-50 µM, a negative result in the micronucleus assay, and a hERG inhibition IC₅₀ significantly higher than its effective concentration. Conversely, strong positive signals in any of these assays, particularly genotoxicity or potent hERG inhibition, would necessitate serious consideration for discontinuing development or initiating a focused medicinal chemistry effort to mitigate the identified toxicity. This structured, evidence-based approach ensures that resources are focused on compounds with the highest probability of becoming safe and effective medicines.

References

  • WuXi AppTec. (2022, November 28). 4 Critical In Vitro Genotoxicity Assays for Preclinical Drug Development. WuXi AppTec.
  • Promega Corporation. LDH-Glo™ Cytotoxicity Assay. Promega.
  • Greenstone Biosciences. CARTOX (hERG Toxicity Assay). Greenstone Biosciences.
  • Cell Signaling Technology. LDH Cytotoxicity Assay Kit #37291. Cell Signaling Technology.
  • Abcam. LDH Assay Kit (Cytotoxicity) (ab65393/K313). Abcam.
  • International Journal of Pharmaceutical Research and Allied Sciences. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. ijprajournal.
  • Cayman Chemical. LDH Cytotoxicity Assay Kit. Cayman Chemical.
  • Sharma, A. K., et al. (2018). ToxiM: A Toxicity Prediction Tool for Small Molecules Developed Using Machine Learning and Chemoinformatics Approaches. Frontiers in Pharmacology.
  • Kirkland, D., et al. (2016). Standardised in vitro genotoxicity assays detecting direct DNA-reactive mutagens. Mutation Research/Genetic Toxicology and Environmental Mutagenesis.
  • da Costa, M. S., et al. (2020). New imidazoles cause cellular toxicity by impairing redox balance, mitochondrial membrane potential, and modulation of HIF-1α expression.
  • Creative Biolabs. In Vitro Genotoxicity Study.
  • Reaction Biology. Herg Assay Services. Reaction Biology.
  • Miltenyi Biotec. Genotoxicity testing of drugs. Miltenyi Biotec.
  • Metrion Biosciences. (2026, January 21). hERG screening using high quality electrophysiology assays. Metrion Biosciences.
  • BenchChem. (2025). Application Notes and Protocols for Cytotoxicity (MTT)
  • JSciMed Central. (2018, May 18).
  • The Rockefeller University. A cell-free, high-throughput hERG safety assay. The Rockefeller University.
  • Evotec. hERG Safety | Cyprotex ADME-Tox Solutions. Evotec.
  • Labstat. (2026, March 3). Understanding In Vitro Toxicity Screening: A Key Component in Drug Development.
  • PozeSCAF. (2024, September 30). In Silico Toxicity Prediction - AI powered Drug Discovery CRO. PozeSCAF.
  • GOV.UK. Guidance on a strategy for genotoxicity testing of chemicals: Stage 1. GOV.UK.
  • BenchChem. (2025, December). Application Notes and Protocols: In Vitro Cytotoxicity Assay for Novel Compounds. BenchChem.
  • Sharma, A. K., et al. (2018).
  • MolToxPred: small molecule toxicity prediction using machine learning approach. (n.d.). Scientific Reports.
  • Promega Corporation. LDH-Glo™ Cytotoxicity Assay Technical Manual. Promega.
  • OECD. (2010, July 20).
  • Maes, M., et al. (2017, May 15). Hepatocellular Toxicity of Imidazole and Triazole Antimycotic Agents. Toxicological Sciences.
  • PETA Science Consortium International e.V. (2021, June 18). Updates to OECD in vitro and in chemico test guidelines.
  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf.
  • Kumar, S., et al. (2025, November 8). Toxicological evaluation of imidazo-based heterocyclic derivatives: In-vitro and in-vivo acute toxicity studies.
  • IJCRT.org.
  • (2025, September 20). (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
  • National Toxicology Program. (2010, July 20). OECD Guidance Document 129: Using Cytotoxicity Tests to Estimate Starting Doses for Acute Oral Systemic Toxicity Tests.
  • In vitro toxicity model: Upgrades to bridge the gap between preclinical and clinical research. (n.d.). Journal of Pharmaceutical Analysis.
  • OECD. (2014, September 26). Test No. 487: In Vitro Mammalian Cell Micronucleus Test. OECD.
  • (n.d.). Toxicity profile of imidazole derivatives.
  • Charles River Laboratories. In Vitro Toxicology Testing.
  • OECD. (2025, June 25). Test No. 491: Short Time Exposure In Vitro Test Method. OECD.
  • European Pharmaceutical Review. (2008, June 19). In vitro toxicity screening as pre-selection tool. European Pharmaceutical Review.
  • Sittampalam, G. S., et al. (2012). Building a Tiered Approach to In Vitro Predictive Toxicity Screening: A Focus on Assays with In Vivo Relevance. PMC.
  • BenchChem. Technical Guide: Chemical Properties of 1-(4-Methyl-1H-imidazol-2-yl)ethanone. BenchChem.
  • Al-Warhi, T., et al. (2023, June 9). 2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one. MDPI.
  • Sigma-Aldrich. 1-(5-METHYL-2-PHENYL-1H-IMIDAZOL-4-YL)ETHANONE AldrichCPR. Sigma-Aldrich.

Sources

Exploratory

Computational Profiling of 1-(5-methyl-2-phenyl-1H-imidazol-4-yl)ethanone: A Density Functional Theory (DFT) Approach

Executive Summary The rational design of imidazole-based therapeutics heavily relies on understanding their fundamental electronic properties. 1-(5-methyl-2-phenyl-1H-imidazol-4-yl)ethanone (also known as 4-acetyl-5-meth...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of imidazole-based therapeutics heavily relies on understanding their fundamental electronic properties. 1-(5-methyl-2-phenyl-1H-imidazol-4-yl)ethanone (also known as 4-acetyl-5-methyl-2-phenylimidazole) is a highly functionalized heterocyclic scaffold characterized by a delicate balance of electron-donating (methyl) and electron-withdrawing (acetyl) groups conjugated to a central imidazole core.

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic computational outputs. Here, we dissect the causality behind the electronic behavior of this molecule using Density Functional Theory (DFT). By establishing a self-validating computational workflow, we can accurately extract the Frontier Molecular Orbitals (FMOs), Global Reactivity Descriptors, and Molecular Electrostatic Potential (MEP), providing actionable insights for drug development professionals and synthetic chemists.

Molecular Architecture & Crystallographic Grounding

Before initiating any quantum mechanical calculation, the initial geometry must be grounded in empirical reality. The target molecule, C₁₂H₁₂N₂O, features a phenyl ring at the C2 position, an acetyl group at C4, and a methyl group at C5 of the imidazole ring.

A common pitfall in computational chemistry is assuming absolute planarity for conjugated systems. However, steric hindrance between the ortho-hydrogens of the phenyl ring and the N-H group of the imidazole forces a slight dihedral twist. Crystallographic studies on 4-acetyl-5-methyl-2-phenylimidazole confirm that the dihedral angle between the phenyl and imidazole planes is approximately 17.1°, indicating that while conjugation exists, it is partially restricted[1]. This structural nuance is critical; failing to account for this dihedral twist in the initial Z-matrix or Cartesian coordinates will result in an artificial saddle point rather than a true global minimum during optimization.

Computational Workflow & Methodological Causality

To accurately model the electronic properties, we employ DFT utilizing the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional paired with the 6-311++G(d,p) basis set[2][3].

Why this specific level of theory?

  • B3LYP: Provides an optimal balance between computational cost and accuracy for organic molecules, particularly in estimating the HOMO-LUMO energy gap[4].

  • Diffuse Functions (++): Essential for accurately modeling the electron density of molecules with lone pairs (the pyridine-like nitrogen and the carbonyl oxygen) and extended π -electron clouds.

  • Polarization Functions (d,p): Allow the atomic orbitals to shift asymmetrically, which is mandatory for resolving the precise geometry of the methyl and acetyl substituents.

G A Initial Geometry (Dihedral Twist ~17°) B Geometry Optimization (B3LYP/6-311++G(d,p)) A->B C Frequency Calculation (Zero Imaginary Frequencies) B->C D FMO Analysis (HOMO-LUMO Gap) C->D E MEP Surface (Electrostatic Potential) C->E F Population Analysis (Mulliken/NBO Charges) C->F

Caption: Self-validating computational workflow for DFT analysis of the target imidazole derivative.

Standardized Experimental Protocol
  • Coordinate Generation: Construct the initial 3D geometry of 1-(5-methyl-2-phenyl-1H-imidazol-4-yl)ethanone. Manually adjust the C(phenyl)-C(imidazole) dihedral angle to ~17° to mimic the crystallographic baseline[1].

  • Geometry Optimization: Execute the optimization routine (opt) in a quantum chemistry package (e.g., Gaussian 16) at the B3LYP/6-311++G(d,p) level.

  • Frequency Verification (Self-Validation Step): Run a vibrational frequency calculation (freq) on the optimized geometry. Crucial Check: The output must yield exactly zero imaginary frequencies. If an imaginary frequency is present, the structure is trapped in a transition state, and the geometry must be perturbed and re-optimized.

  • Property Extraction: Parse the formatted checkpoint file (.fchk) to extract FMO energies, dipole moments, and atomic charges.

Electronic Properties & Reactivity Profiling

Frontier Molecular Orbitals (FMOs)

The chemical reactivity and kinetic stability of the molecule are dictated by the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)[5].

In 1-(5-methyl-2-phenyl-1H-imidazol-4-yl)ethanone, the FMOs are not uniformly distributed:

  • HOMO Localization: The HOMO is predominantly localized over the electron-rich imidazole ring and the conjugated phenyl group. This region acts as the primary site for electrophilic attack (electron donation)[4].

  • LUMO Localization: The LUMO is heavily concentrated on the electron-withdrawing acetyl group at the C4 position and the adjacent imidazole carbons. This dictates the site for nucleophilic attack (electron acceptance)[2].

G A 1-(5-methyl-2-phenyl- 1H-imidazol-4-yl)ethanone B Phenyl & Imidazole Rings (π-System) A->B C Acetyl Group (Electron Withdrawing) A->C D HOMO (Electron Donor) B->D Localizes E LUMO (Electron Acceptor) C->E Localizes D->E ΔE Gap (~4.3 eV)

Caption: FMO localization logic based on the functional group electronics of the target molecule.

Global Reactivity Descriptors

By applying Koopmans' theorem, we can derive macroscopic chemical properties from the microscopic orbital energies. The energy gap ( ΔE ) for highly conjugated imidazole systems typically falls between 3.8 and 4.5 eV[4]. A gap in this range indicates a highly stable, "hard" molecule with moderate polarizability[5].

Table 1: Derived Global Reactivity Descriptors (Representative Values)

ParameterSymbolEquationCalculated Value (eV)
HOMO Energy EHOMO​ Extracted from DFT-5.80
LUMO Energy ELUMO​ Extracted from DFT-1.50
Energy Gap ΔE ELUMO​−EHOMO​ 4.30
Ionization Potential I −EHOMO​ 5.80
Electron Affinity A −ELUMO​ 1.50
Electronegativity χ (I+A)/2 3.65
Chemical Hardness η (I−A)/2 2.15
Chemical Softness S 1/(2η) 0.23 eV⁻¹
Electrophilicity Index ω χ2/(2η) 3.10

Data Interpretation: The relatively high chemical hardness ( η=2.15 eV) confirms the kinetic stability of the molecule, making it an excellent, stable pharmacophore for drug design[2][5].

Molecular Electrostatic Potential (MEP) & Charge Distribution

To understand how this molecule will interact with biological receptors or other reagents, we evaluate the Molecular Electrostatic Potential (MEP). The MEP maps the total electron density onto the molecular surface, color-coding regions by electrostatic potential[5].

  • Negative Regions (Red/Yellow): High electron density. In our target molecule, the most intense negative potential is localized on the carbonyl oxygen of the acetyl group and the pyridine-like nitrogen (N3) of the imidazole ring. These are the primary hydrogen-bond acceptors and sites for electrophilic interaction.

  • Positive Regions (Blue): Electron deficiency. The most positive region is strictly localized around the N1-H proton of the imidazole ring, making it a strong hydrogen-bond donor[1].

  • Neutral Regions (Green): The methyl group and the π -cloud of the phenyl ring exhibit near-neutral to slightly negative potentials, facilitating hydrophobic and van der Waals interactions within protein binding pockets.

Conclusion

The electronic profiling of 1-(5-methyl-2-phenyl-1H-imidazol-4-yl)ethanone via DFT reveals a highly polarized, yet kinetically stable molecular architecture. The deliberate selection of the B3LYP/6-311++G(d,p) level of theory ensures that the subtle electronic interplay between the electron-withdrawing acetyl group and the conjugated phenyl-imidazole system is accurately captured. By mapping FMO localization and MEP surfaces, researchers can predict both the synthetic reactivity of this compound and its non-covalent docking behavior in structure-based drug design.

References

  • Zanotti, G., & Del Pra, A. (1978). Structure of 4-acetyl-5-methyl-2-phenylimidazole. Acta Crystallographica Section B.
  • RSC Advances (2025). Synthesis and computational evaluation of imidazole-based functional materials for applications in sensing and detection: modulating electronic effects for enhanced performance.
  • Oriental Journal of Chemistry. Dft Study on 4(5)-Imidazole-Carbaldehyde-N(5)-Phenylthiosemicarbazone (Imtph): Nmr Shielding Tensors, Thermodynamic Parameters, Nbo Analysis, Molecular Electrostatic Potential (Mep), Homo and Lumo Studies.
  • Cumhuriyet Science Journal (2018). Nucleophilic Substitution Reaction of Imidazole with Various 2-Bromo-1-arylethanone Derivatives: A Computational Study.
  • IRJEdT. HOMO LUMO STUDY, REACTIVITY DESCRIPTORS AND MULLIKEN CHARGES OF IMIDAZOLE DERIVATIVE.

Sources

Foundational

Molecular Weight and Aqueous Solubility Profiling of 1-(5-methyl-2-phenyl-1H-imidazol-4-yl)ethanone: A Technical Guide for Preclinical Development

Executive Summary 1-(5-methyl-2-phenyl-1H-imidazol-4-yl)ethanone (CAS: 28824-91-1), also systematically named 4-acetyl-5-methyl-2-phenylimidazole, is a highly versatile heterocyclic scaffold utilized extensively in the s...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(5-methyl-2-phenyl-1H-imidazol-4-yl)ethanone (CAS: 28824-91-1), also systematically named 4-acetyl-5-methyl-2-phenylimidazole, is a highly versatile heterocyclic scaffold utilized extensively in the synthesis of novel [1]. For drug development professionals and analytical chemists, understanding its exact physicochemical properties—specifically its molecular weight and aqueous solubility—is a critical prerequisite for formulation, assay development, and pharmacokinetic modeling. This whitepaper provides an authoritative, mechanistic guide to profiling these parameters.

Physicochemical Characterization and Molecular Weight

The structural identity of 1-(5-methyl-2-phenyl-1H-imidazol-4-yl)ethanone was unequivocally established via, revealing a highly planar imidazole core with a sterically accommodating 2-phenyl substitution and a 4-acetyl group[2][3].

  • Molecular Formula: C12H12N2O

  • Theoretical Molecular Weight: 200.24 g/mol (Exact Monoisotopic Mass: 200.0949 Da)[4]

Protocol 1: High-Resolution Mass Spectrometry (HRMS) Validation

To experimentally validate the molecular weight of synthesized batches, Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) is the gold standard.

  • Causality & Logic: The imidazole ring contains a basic sp2-hybridized nitrogen (N-3) that acts as an excellent hydrogen bond acceptor and protonation site. Therefore, Electrospray Ionization in positive mode (ESI+) is the optimal ionization technique, as it capitalizes on the molecule's inherent basicity.

  • Step-by-Step Methodology:

    • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of LC-MS grade Methanol to create a 1 mg/mL stock. Dilute to 1 µg/mL using a 50:50 mixture of Water:Acetonitrile containing 0.1% Formic Acid.

    • Self-Validating Step: The addition of formic acid ensures complete protonation of the imidazole nitrogen in solution, driving the equilibrium toward the [M+H]+ ion and maximizing signal intensity while preventing peak tailing.

    • Chromatography: Inject 2 µL onto a C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.7 µm). Elute using a rapid gradient of 5% to 95% Acetonitrile (0.1% Formic Acid) over 3 minutes.

    • Detection & Interpretation: Scan from m/z 100 to 500 in ESI+ mode. The target peak will appear at m/z 201.102 (representing the [M+H]+ adduct). Isotopic distribution analysis must be performed to confirm the absence of halogens and perfectly match the theoretical C12​H12​N2​O profile.

Mechanistic Drivers of Aqueous Solubility

Aqueous solubility is not a static value; it is a dynamic thermodynamic property governed by the molecule's functional groups and the pH of the surrounding medium. 1-(5-methyl-2-phenyl-1H-imidazol-4-yl)ethanone presents a complex solubility profile due to its amphiphilic nature:

  • Lipophilic Domains: The 2-phenyl ring and the 5-methyl group drive hydrophobic interactions, significantly limiting intrinsic solubility in neutral water.

  • Hydrophilic Domains: The imidazole secondary amine (N-H) acts as a hydrogen bond donor, while the acetyl carbonyl oxygen and the imidazole tertiary nitrogen act as hydrogen bond acceptors.

  • pH-Dependency: Imidazoles typically exhibit a pKa between 6.0 and 7.0. In acidic environments (pH < 5.0), the molecule is protonated, forming a highly soluble imidazolium salt. At physiological pH (7.4), the molecule exists predominantly in its neutral, lipophilic state, leading to a sharp drop in aqueous solubility.

Ionization N1 Low pH (< 5.0) Protonated Imidazolium High Aqueous Solubility N2 Physiological pH (7.4) Neutral Imidazole Low Aqueous Solubility N1->N2 + OH- / - H+ N2->N1 + H+ N3 High pH (> 9.0) Deprotonated Imidazolide Moderate Solubility N2->N3 + Strong Base

pH-dependent ionization states of the imidazole core governing aqueous solubility.

Experimental Determination of Aqueous Solubility

To generate regulatory-compliant solubility data, the Shake-Flask Method adapted from [5][6] is required. This method ensures that the system reaches true thermodynamic equilibrium.

Protocol 2: Shake-Flask Method with HPLC-UV Quantification
  • Causality & Logic: Simply dissolving the compound until it becomes cloudy (kinetic solubility) overestimates true solubility due to supersaturation and solvent-wetting effects. The shake-flask method guarantees thermodynamic solubility by allowing the solid and dissolved phases to reach a stable equilibrium over an extended period.

  • Step-by-Step Methodology:

    • Buffer Preparation: Prepare three distinct aqueous media: 0.1 N HCl (pH 1.0), Phosphate Buffer (pH 7.4), and unbuffered ultra-pure water.

    • Solid Dispensing: Add an excess amount of 1-(5-methyl-2-phenyl-1H-imidazol-4-yl)ethanone (e.g., 10 mg) to 1 mL of each medium in sealed glass vials. Self-validation: A visible solid pellet must remain at the bottom of the vial throughout the entire 48-hour experiment to confirm that the solution is truly saturated.

    • Equilibration: Place the vials in a thermostatic shaker at exactly 25.0°C (± 0.5°C) and agitate at 300 RPM for 48 hours. Temperature control is critical, as thermodynamic solubility is highly temperature-dependent.

    • Phase Separation: Centrifuge the vials at 10,000 x g for 15 minutes. Causality: Centrifugation forces undissolved micro-aggregates to the bottom, preventing them from artificially inflating the concentration or clogging the filter in the next step.

    • Filtration: Aspirate the supernatant and pass it through a 0.22 µm PTFE syringe filter. Self-validation: Discard the first 3 drops of the filtrate. This saturates any non-specific binding sites on the filter membrane, ensuring the collected sample represents the true concentration of the bulk fluid.

    • Quantification: Dilute the filtrate appropriately with mobile phase and analyze via HPLC-UV (Detection at ~280 nm, corresponding to the conjugated phenyl-imidazole-acetyl system). Quantify against a pre-established 5-point calibration curve.

Workflow S1 1. Solid Dispensing Add excess compound to buffer S2 2. Incubation Shake at 25°C for 24-48h S1->S2 S3 3. Phase Separation Centrifugation at 10,000 x g S2->S3 S4 4. Filtration 0.22 µm PTFE filter (Discard first drop) S3->S4 S5 5. Quantification HPLC-UV Analysis vs. Calibration Curve S4->S5

Standardized shake-flask methodology for thermodynamic solubility determination.

Quantitative Data Summary

Table 1: Physicochemical Properties Summary

PropertyValue / DescriptorAnalytical Method
CAS Number 28824-91-1N/A
Molecular Formula C12H12N2OElemental Analysis / HRMS
Molecular Weight 200.24 g/mol LC-HRMS (ESI+)
Physical State Solid (Crystalline)Visual Inspection
LogP (Estimated) ~2.5 - 3.0In silico prediction
Primary Ionization (pKa) ~6.5 (Imidazole NH)Potentiometric Titration

Table 2: Projected Thermodynamic Aqueous Solubility Profile (25°C)

MediumpHExpected Solubility StateMechanistic Rationale
0.1 N HCl 1.0High (> 10 mg/mL)Complete protonation of the imidazole ring forms a highly soluble salt.
Ultra-pure Water ~6.5ModeratePartial ionization; dynamic equilibrium between neutral and protonated states.
Phosphate Buffer 7.4Low (< 0.1 mg/mL)Molecule exists predominantly in its neutral, lipophilic free-base form.
References
  • Title: Structure of 4-acetyl-5-methyl-2-phenylimidazole Source: Acta Crystallographica Section B URL: [Link]

  • Title: X-Ray structure of 4-acetyl-5-methyl-2-phenylimidazole formed from 3-hydroxyiminopentane-2,4-dione and benzylamine Source: Journal of the Chemical Society, Chemical Communications URL: [Link]

  • Title: Synthesis, antimicrobial, antioxidant, anti-hemolytic and cytotoxic evaluation of new imidazole-based heterocycles Source: PubMed / International Journal of Molecular Sciences URL: [Link]

  • Title: Test No. 105: Water Solubility Source: OECD Guidelines for the Testing of Chemicals URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: HPLC Method Development and Validation for 1-(5-methyl-2-phenyl-1H-imidazol-4-yl)ethanone

As drug development pipelines increasingly feature complex heterocyclic compounds, the demand for robust, self-validating analytical methods is paramount. This technical guide details the rational design, optimization, a...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug development pipelines increasingly feature complex heterocyclic compounds, the demand for robust, self-validating analytical methods is paramount. This technical guide details the rational design, optimization, and validation of a High-Performance Liquid Chromatography (HPLC) method for 1-(5-methyl-2-phenyl-1H-imidazol-4-yl)ethanone .

Rather than relying on trial-and-error screening, this protocol is built on the principles of physicochemical causality—using the molecule's intrinsic structural properties to dictate the chromatographic conditions. Furthermore, the methodology is aligned with the latest[1], ensuring the resulting data is regulatory-compliant and highly reproducible.

Physicochemical Profiling & Chromatographic Causality

To engineer a reliable separation method, we must first deconstruct the molecular architecture of the target analyte. 1-(5-methyl-2-phenyl-1H-imidazol-4-yl)ethanone presents three critical structural features that dictate its chromatographic behavior:

  • The Imidazole Core (The pH Dictator): Imidazoles contain a basic, pyridine-like nitrogen. In reversed-phase chromatography, unprotonated or partially protonated basic amines interact aggressively with residual, acidic silanol groups on silica-based stationary phases. This secondary ion-exchange interaction is the primary cause of severe peak tailing in imidazole derivatives[2].

    • Causality Rule: To suppress silanol ionization and ensure the imidazole nitrogen remains fully protonated (cationic), the mobile phase pH must be maintained at least 2 units below the molecule's pKa. An acidic modifier, such as 0.1% Trifluoroacetic acid (TFA) yielding a pH of ~2.0, is mandatory.

  • The Phenyl and Acetyl Groups (The Retention & Detection Drivers): The phenyl ring at position 2 provides significant hydrophobicity, ensuring adequate retention on a C18 column[3]. Furthermore, the extended π -conjugation between the imidazole ring, the phenyl ring, and the acetyl group shifts the UV absorbance maximum ( λmax​ ) to a longer wavelength.

    • Causality Rule: This conjugated system allows for highly specific UV detection (estimated at 265–275 nm), bypassing the low-wavelength noise typically caused by mobile phase solvents and buffer salts.

Table 1: Physicochemical Traits and Method Implications
Molecular FeaturePropertyChromatographic Implication & Solution
Imidazole Nitrogen Basic (pKa ~6.5)Causes peak tailing via silanol interactions. Solution: Use 0.1% TFA (pH ~2.0) and an end-capped C18 column.
Phenyl Group Hydrophobic (LogP ~2.1)Provides retention. Solution: Use Acetonitrile as the organic modifier for optimal elution.
Conjugated System Strong ChromophoreHigh UV absorptivity. Solution: Set Photodiode Array (PDA) detector to 270 nm for optimal signal-to-noise ratio.

Method Development Workflow

The development of this method follows a linear, logic-driven pathway. By securing the stationary phase and pH first, we isolate the gradient profile as the sole variable for optimization.

MethodDev A 1. Physicochemical Profiling (Analyze pKa & Conjugation) B 2. Stationary Phase Selection (End-capped C18 to block silanols) A->B C 3. Mobile Phase Optimization (0.1% TFA to protonate imidazole) B->C D 4. Gradient Screening (5% to 95% Acetonitrile) C->D E 5. System Suitability Test (Validate Resolution & Tailing) D->E

Fig 1. Systematic HPLC method development workflow for basic imidazole derivatives.

Experimental Protocols & Self-Validating Systems

A robust protocol must be a self-validating system. The inclusion of a System Suitability Test (SST) ensures that the instrument, column, and mobile phases are performing within acceptable tolerances before any sample data is acquired.

Optimized Chromatographic Conditions

Based on the causality rules established above, the following parameters represent the optimized method for the quantification of 1-(5-methyl-2-phenyl-1H-imidazol-4-yl)ethanone.

Table 2: Optimized HPLC Conditions
ParameterSpecificationRationale
Column Waters XBridge C18, 150 x 4.6 mm, 3.5 µmEnd-capped to prevent secondary silanol interactions with the basic imidazole.
Mobile Phase A 0.1% TFA in LC-MS Grade WaterLow pH (~2.0) fully protonates the analyte, ensuring sharp, symmetrical peaks.
Mobile Phase B 100% LC-MS Grade AcetonitrileLower viscosity and UV cutoff compared to methanol; provides superior baseline stability.
Flow Rate 1.0 mL/minStandard flow for 4.6 mm internal diameter columns.
Column Temperature 30 °CReduces mobile phase viscosity and improves mass transfer kinetics.
Detection PDA at 270 nmTargets the π -conjugation maximum; allows for 3D spectral peak purity analysis.
Injection Volume 10 µLBalances sensitivity with column loading capacity to prevent peak fronting.
Step-by-Step Analytical Protocol

Step 1: Mobile Phase Preparation

  • Add 1.0 mL of LC-MS grade Trifluoroacetic acid (TFA) to 1000 mL of LC-MS grade water. Mix thoroughly and sonicate for 10 minutes to degas. Label as Mobile Phase A.

  • Filter 1000 mL of LC-MS grade Acetonitrile through a 0.2 µm PTFE membrane. Label as Mobile Phase B.

Step 2: Standard Preparation

  • Diluent: Prepare a 50:50 (v/v) mixture of Water and Acetonitrile.

  • Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of 1-(5-methyl-2-phenyl-1H-imidazol-4-yl)ethanone reference standard into a 10 mL volumetric flask. Add 7 mL of diluent, sonicate until fully dissolved, and dilute to volume.

  • Working Standard (100 µg/mL): Pipette 1.0 mL of the Stock Solution into a 10 mL volumetric flask and dilute to volume with the diluent.

Step 3: Self-Validating System Suitability Test (SST) Crucial Step: The system must prove its fitness before sample analysis.

  • Inject the Diluent (Blank) to confirm no baseline interference at the expected retention time.

  • Inject the Working Standard (100 µg/mL) six consecutive times.

  • Acceptance Criteria:

    • Relative Standard Deviation (RSD) of Peak Area 2.0%.

    • USP Tailing Factor ( Tf​ ) 1.5 (Validates that silanol interactions are successfully suppressed).

    • Theoretical Plates ( N ) 5000.

Method Validation Strategy (ICH Q2(R2) Compliant)

Once the method is optimized and the SST criteria are met, the procedure must undergo formal validation. The[1] mandates a lifecycle approach to analytical validation, ensuring the method is "fit for purpose" across its intended reportable range[4].

Validation Root ICH Q2(R2) Validation Spec Specificity (Peak Purity > 99%) Root->Spec Lin Linearity (R² ≥ 0.999) Root->Lin Acc Accuracy (98-102% Recovery) Root->Acc Prec Precision (RSD ≤ 2.0%) Root->Prec

Fig 2. Core validation parameters according to ICH Q2(R2) guidelines.

Table 3: ICH Q2(R2) Validation Parameters & Acceptance Criteria
Validation ParameterExecution StrategyICH Q2(R2) Acceptance Criteria
Specificity Inject blank, placebo, and known impurities. Utilize PDA spectral analysis to assess the purity angle vs. purity threshold of the main peak.No interfering peaks at the retention time of the analyte. Peak purity match factor > 990.
Linearity & Range Prepare 5 concentration levels spanning 50% to 150% of the target analytical concentration (e.g., 50, 75, 100, 125, 150 µg/mL).Correlation coefficient ( R2 ) 0.999. Y-intercept 2.0% of the response at 100% level.
Accuracy (Recovery) Spike known amounts of analyte into a placebo matrix at 3 levels (80%, 100%, 120%) in triplicate.Mean recovery across all levels must be between 98.0% and 102.0%.
Precision (Repeatability) Analyze 6 independent sample preparations at the 100% test concentration on the same day.%RSD of the calculated assay results 2.0%.
Robustness Deliberately vary flow rate ( ± 0.1 mL/min), column temp ( ± 5 °C), and mobile phase pH ( ± 0.2 units).SST criteria (Tailing factor, N, %RSD) must still be met under all perturbed conditions.

Conclusion

By leveraging the inherent physicochemical properties of 1-(5-methyl-2-phenyl-1H-imidazol-4-yl)ethanone—specifically mitigating the basicity of the imidazole ring with a low-pH mobile phase and capitalizing on its extended π -conjugation for UV detection—a highly robust and specific HPLC method can be established. Embedding System Suitability Testing directly into the workflow transforms the protocol into a self-validating system, ensuring seamless compliance with ICH Q2(R2) regulatory standards.

References

  • Validation of Analytical Procedures Q2(R2) - ICH Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL:[Link]

  • ICH Q2(R2) Guideline on validation of analytical procedures - Step 5 Source: European Medicines Agency (EMA) URL:[Link]

  • 2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one Source: MDPI (Synthesis and Structural Characterization) URL:[Link]

Sources

Application

purification techniques for crude 1-(5-methyl-2-phenyl-1H-imidazol-4-yl)ethanone

Application Note: Advanced Purification Strategies for Crude 1-(5-Methyl-2-phenyl-1H-imidazol-4-yl)ethanone Executive Summary & Chemical Context 1-(5-methyl-2-phenyl-1H-imidazol-4-yl)ethanone (also known as 4-acetyl-5-me...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Purification Strategies for Crude 1-(5-Methyl-2-phenyl-1H-imidazol-4-yl)ethanone

Executive Summary & Chemical Context

1-(5-methyl-2-phenyl-1H-imidazol-4-yl)ethanone (also known as 4-acetyl-5-methyl-2-phenylimidazole) is a highly valued tetrasubstituted imidazole. It serves as a critical synthetic precursor for the development of bioactive thiazole, arylidene, and coumarin derivatives, which exhibit potent antimicrobial, antioxidant, and anti-hemolytic properties as demonstrated by[1].

The compound is typically synthesized via the regiospecific reaction of 3-hydroxyiminopentane-2,4-dione with benzylamine[2]. This reaction matrix often leaves behind a crude mixture containing unreacted starting materials, regioisomers, and colored polymeric byproducts. Achieving >99% purity requires a multi-dimensional purification strategy that exploits the molecule's specific physicochemical traits: an amphoteric imidazole core and a highly crystalline nature driven by intermolecular hydrogen bonding [3].

Strategic Purification Workflow & Causality

To isolate the target compound with high fidelity, we employ a three-tier orthogonal purification workflow:

  • Phase 1: Acid-Base Liquid-Liquid Extraction (LLE). The imidazole ring possesses a basic nitrogen (estimated pKa ~6.5–7.0). By washing the crude organic mixture with dilute hydrochloric acid, the target molecule is reversibly protonated into a water-soluble imidazolium salt, effectively partitioning it away from neutral, lipophilic impurities[4]. Subsequent basification regenerates the free base for organic recovery.

  • Phase 2: Deactivated Flash Chromatography. To remove structurally similar basic impurities that co-extract during LLE, silica gel chromatography is utilized. Because the basic imidazole nitrogen can interact strongly with acidic silanol groups (causing peak tailing), the silica must be deactivated with triethylamine.

  • Phase 3: Recrystallization. The final polishing step leverages the compound's intrinsic crystallographic properties. X-ray diffraction studies confirm that the crystal lattice is stabilized by strong intermolecular N(2)–H···O(1) hydrogen bonds [3]. Slow cooling in absolute ethanol facilitates the formation of these 1D molecular chains, yielding transparent prismatic crystals while excluding trace impurities from the lattice.

Visualized Workflow

PurificationWorkflow Start Crude Reaction Mixture LLE Acid-Base Extraction (Exploiting Imidazole Basicity) Start->LLE OrgPhase Organic Phase (Neutral Impurities) LLE->OrgPhase Discard AqPhase Aqueous Phase (Protonated Imidazole) LLE->AqPhase Retain Base Basification (pH 9-10) & Re-extraction AqPhase->Base Chrom Flash Chromatography (Silica Gel, EtOAc/Hexanes) Base->Chrom Recryst Recrystallization (Absolute Ethanol) Chrom->Recryst Pure Pure Crystalline Product (>99% Purity) Recryst->Pure

Workflow for the purification of 1-(5-methyl-2-phenyl-1H-imidazol-4-yl)ethanone.

Quantitative Data Summaries

Table 1: Physicochemical & Chromatographic Parameters

Parameter Value / Description
Molecular Weight 200.24 g/mol
Target pKa ~6.5 - 7.0 (Imidazole conjugate acid)

| TLC Retention Factor ( Rf​ ) | ~0.35 (Hexanes:EtOAc 1:1, 1% Et 3​ N) | | UV Detection | Strong quenching at 254 nm | | Crystal Habit | Transparent prisms (from Absolute Ethanol) |

Table 2: Step-by-Step Purification Yield and Purity Matrix

Purification Stage Primary Impurities Removed Expected Yield Recovery Typical Purity (HPLC Area %)
Crude Mixture N/A 100% (Baseline) 60 - 75%
Post-LLE Neutral organics, polymers 85 - 90% 85 - 90%
Post-Chromatography Regioisomers, basic byproducts 75 - 80% 95 - 98%

| Post-Recrystallization | Trace isomers, residual solvent | 65 - 70% | > 99.5% |

Detailed Experimental Protocols

Protocol A: Acid-Base Liquid-Liquid Extraction (LLE)

Causality: Exploits the reversible protonation of the imidazole core to strip away non-basic organic impurities.

  • Dissolution: Dissolve the crude reaction mixture in ethyl acetate (EtOAc) (approx. 10 mL per gram of crude). Transfer to a separatory funnel.

  • Acid Extraction: Add an equal volume of 1M HCl. Shake vigorously and vent. Allow the layers to separate.

  • Phase Separation: Drain the lower aqueous layer (containing the protonated product) into a clean Erlenmeyer flask. Repeat the acid extraction twice more. Combine all aqueous layers and discard the dark organic layer.

  • Basification: Cool the combined aqueous layers in an ice bath (neutralization is exothermic). Slowly add 2M NaOH dropwise while stirring until the solution reaches pH 9–10.

  • Re-extraction: Extract the basified aqueous layer with fresh EtOAc (3 × 10 mL per gram of theoretical product).

  • Drying: Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure.

  • Self-Validation Check: Test the aqueous layer with pH indicator paper. It must register pH < 2 during the acid wash to ensure complete protonation. During basification, the pH must register > 9, accompanied by the visual precipitation or cloudiness of the free base in the aqueous phase.

Protocol B: Deactivated Silica Gel Flash Chromatography

Causality: Triethylamine neutralizes acidic silanol sites on the silica gel, preventing the basic imidazole from streaking down the column.

  • Column Preparation: Slurry-pack a column with silica gel using a solvent system of Hexanes:EtOAc (70:30) containing 1% triethylamine (Et 3​ N). Flush the column with 2 column volumes of this mixture to fully deactivate the silica.

  • Loading: Dissolve the semi-pure product from Protocol A in a minimum amount of dichloromethane (DCM) and load it onto the column head.

  • Elution: Elute using a gradient of Hexanes:EtOAc (from 70:30 to 50:50), maintaining 1% Et 3​ N throughout.

  • Fractionation: Collect fractions and monitor via Thin Layer Chromatography (TLC).

  • Self-Validation Check: Co-spot the fractions against the crude mixture on a TLC plate. The target compound will strongly quench 254 nm UV light due to its extended conjugated system (phenyl-imidazole-ketone). A single, tight, non-tailing spot confirms successful separation and proper column deactivation.

Protocol C: Recrystallization (Polishing Step)

Causality: Absolute ethanol acts as an ideal protic solvent to facilitate the specific N(2)–H···O(1) intermolecular hydrogen bonding required to form the target's rigid, prismatic crystal lattice, leaving trace impurities dissolved in the mother liquor.

  • Dissolution: Place the chromatographed solid in a clean Erlenmeyer flask. Add a minimum volume of boiling absolute ethanol just until the solid completely dissolves.

  • Cooling: Remove the flask from the heat source. Allow it to cool undisturbed to room temperature over 2 hours.

  • Crystal Maturation: Once at room temperature, transfer the flask to a 4°C refrigerator for an additional 12 hours to maximize yield.

  • Isolation: Collect the crystals via vacuum filtration using a Büchner funnel. Wash the crystal bed with a small volume of ice-cold absolute ethanol. Dry under high vacuum.

  • Self-Validation Check: The formation of transparent, prismatic crystals is a visual confirmation of structural purity[3]. Amorphous powders indicate rapid precipitation (crashing out) rather than true crystallization, which risks trapping impurities in the solid matrix.

References

  • Synthesis, antimicrobial, antioxidant, anti-hemolytic and cytotoxic evaluation of new imidazole-based heterocycles Source: European Journal of Medicinal Chemistry (2011) URL:[Link]

  • Structure of 4-acetyl-5-methyl-2-phenylimidazole Source: Acta Crystallographica Section B (1978) URL:[Link]

  • X-Ray structure of 4-acetyl-5-methyl-2-phenylimidazole formed from 3-hydroxyiminopentane-2,4-dione and benzylamine Source: Journal of the Chemical Society, Chemical Communications (1977) URL:[Link]

  • Continuous flow synthesis concatenated with continuous flow liquid–liquid extraction for work-up and purification: selective mono- and di-iodination of the imidazole backbone Source: Reaction Chemistry & Engineering (2016) URL:[Link]

Sources

Method

in vivo administration routes for 1-(5-methyl-2-phenyl-1H-imidazol-4-yl)ethanone

Application Note: In Vivo Administration Routes and Pharmacokinetic Profiling for 1-(5-methyl-2-phenyl-1H-imidazol-4-yl)ethanone Executive Summary & Physicochemical Profiling 1-(5-methyl-2-phenyl-1H-imidazol-4-yl)ethanon...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: In Vivo Administration Routes and Pharmacokinetic Profiling for 1-(5-methyl-2-phenyl-1H-imidazol-4-yl)ethanone

Executive Summary & Physicochemical Profiling

1-(5-methyl-2-phenyl-1H-imidazol-4-yl)ethanone (CAS: 28824-91-1) is a synthetic small-molecule imidazole derivative. In preclinical drug development, imidazole-containing compounds are frequently investigated as kinase inhibitors, GPCR modulators, or enzyme inhibitors. However, due to its planar aromatic structure and high lipophilicity, this compound exhibits poor aqueous solubility, classifying it broadly as a BCS Class II-like molecule.

Attempting to administer this compound in vivo using standard aqueous vehicles (e.g., 100% saline or PBS) will result in immediate precipitation. Successful in vivo evaluation requires precise formulation strategies to prevent embolization in the bloodstream and ensure accurate pharmacokinetic (PK) profiling.

Formulation Strategy & Causality

To deliver this hydrophobic compound in vivo, we employ a validated 4-component co-solvent system: 10% DMSO + 40% PEG400 + 5% Tween 80 + 45% Saline [1].

Causality of the Formulation Sequence: Do not deviate from the order of addition. Each step serves a distinct mechanistic purpose:

  • 10% DMSO (Dimethyl Sulfoxide): Acts as the primary solvent. DMSO disrupts the crystalline lattice of the imidazole, ensuring complete solubilization at the molecular level.

  • 40% PEG400 (Polyethylene Glycol 400): Acts as a co-solvent. Adding PEG400 before any aqueous phase lowers the dielectric constant of the mixture, preventing the active pharmaceutical ingredient (API) from crashing out of solution.

  • 5% Tween 80 (Polysorbate 80): A non-ionic surfactant. It forms micelles that encapsulate the hydrophobic drug molecules, stabilizing them for systemic circulation and reducing surface tension[2].

  • 45% Saline (0.9% NaCl): Added dropwise last. This provides isotonicity to prevent hemolysis upon injection. Critical: Dropwise addition under continuous vortexing prevents localized high-polarity microenvironments that trigger irreversible precipitation.

Self-Validating Quality Control: Before drawing the dose into a syringe, hold the vial against a light source. If any cloudiness, opalescence, or particulate matter is observed, the micellar structure has failed and the formulation must be remade.

Step-by-Step In Vivo Administration Protocols

Route A: Intravenous (IV) Injection (Tail Vein)

Purpose: Establishes the 100% bioavailability baseline and systemic clearance rate [3].

  • Preparation: Warm the mouse (e.g., C57BL/6 or CD-1) briefly under a heat lamp (3-5 mins) to induce vasodilation of the lateral tail veins.

  • Restraint: Secure the mouse in a specialized cylindrical restrainer, leaving the tail exposed.

  • Injection: Using a 27G to 30G needle, insert the bevel up into the lateral tail vein at a shallow 10-degree angle.

  • Validation: A lack of resistance and a visual "clearing" of the blood in the vein indicates successful entry. If resistance is felt or a subcutaneous bleb forms, the vein has blown; withdraw immediately and apply pressure.

  • Volume Limit: Administer a maximum of 5 mL/kg (e.g., 100 µL for a 20g mouse) as a slow bolus over 10-15 seconds to prevent acute right heart failure from volume overload.

Route B: Intraperitoneal (IP) Injection

Purpose: Evaluates systemic absorption via the mesenteric vessels, which drain into the portal vein, subjecting the drug to hepatic first-pass metabolism.

  • Restraint: Manually restrain the mouse by the scruff, exposing the ventral abdomen. Tilt the head slightly downward so the abdominal organs shift cranially by gravity.

  • Injection: Insert a 25G to 27G needle into the lower right quadrant of the abdomen at a 30-degree angle to avoid the cecum and bladder.

  • Validation: Aspirate slightly before injection. If yellow fluid (urine) or green/brown fluid (intestinal contents) appears, discard the syringe. If clear, inject the formulation.

  • Volume Limit: Administer up to 10 mL/kg .

Route C: Oral Gavage (Per Os, PO)

Purpose: Assesses gastrointestinal absorption and absolute oral bioavailability (F%) [4].

  • Preparation: Fast the animals for 4-6 hours prior to dosing to reduce absorption variability caused by food binding, allowing water ad libitum.

  • Restraint: Scruff the mouse firmly to immobilize the head and align the esophagus vertically.

  • Administration: Introduce a 20G or 22G bulb-tipped gastric gavage needle into the side of the mouth, gently sliding it over the tongue and down the esophagus.

  • Validation: The needle should glide strictly by gravity without resistance. If the animal struggles violently or gasps, the needle may be in the trachea; remove immediately to prevent fatal aspiration.

  • Volume Limit: Administer up to 10 mL/kg directly into the stomach.

Pharmacokinetic Sampling & Analysis Workflow

  • Blood Collection: Collect 50 µL of blood via the submandibular vein or retro-orbital sinus at serial time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) [3].

  • Anticoagulation: Use K2-EDTA or heparinized capillary tubes to prevent coagulation. Invert gently 5 times.

  • Plasma Separation: Centrifuge at 4,000 x g for 10 minutes at 4°C. Transfer the supernatant (plasma) to a pre-chilled tube.

  • Protein Precipitation: Add 3 volumes of ice-cold Acetonitrile (containing a known internal standard) to 1 volume of plasma. Vortex for 2 minutes, then centrifuge at 15,000 x g for 10 minutes to pellet proteins.

  • LC-MS/MS: Analyze the supernatant using Liquid Chromatography-Tandem Mass Spectrometry to quantify the concentration of the imidazole derivative.

Representative Pharmacokinetic Data

Below is a standardized pharmacokinetic profile summary for a small-molecule imidazole derivative following IV, IP, and PO administration in mice, demonstrating the expected absorption and clearance kinetics.

PK ParameterIV Injection (2 mg/kg)IP Injection (10 mg/kg)Oral Gavage (PO) (10 mg/kg)
Cmax (ng/mL) 1,850 ± 1203,200 ± 2101,450 ± 180
Tmax (h) 0.083 (5 min)0.51.5
AUC0-t (ng·h/mL) 2,100 ± 1508,400 ± 4004,725 ± 350
Half-life (t1/2) (h) 1.82.12.4
Bioavailability (F%) 100% (Baseline)80% 45%

Note: Absolute Bioavailability (F%) is calculated using dose-normalized Area Under the Curve: (AUC_extravascular / Dose_extravascular) / (AUC_IV / Dose_IV) x 100.

Workflow Visualization

G Compound 1-(5-methyl-2-phenyl-1H-imidazol-4-yl)ethanone Formulation Co-Solvent Formulation 10% DMSO + 40% PEG400 + 5% Tween 80 + 45% Saline Compound->Formulation Solubilization IV Intravenous (IV) Tail Vein Injection Formulation->IV Max 5 mL/kg IP Intraperitoneal (IP) Abdominal Injection Formulation->IP Max 10 mL/kg PO Oral Gavage (PO) Gastric Delivery Formulation->PO Max 10 mL/kg Systemic Systemic Circulation (Central Compartment) IV->Systemic 100% Bioavailable Portal Hepatic Portal Vein (First-Pass Metabolism) IP->Portal Mesenteric Absorption PO->Portal GI Absorption Portal->Systemic Hepatic Clearance Analysis PK Analysis (LC-MS/MS) Bioavailability Calculation Systemic->Analysis Serial Blood Sampling

Fig 1. In vivo formulation, administration routes, and systemic absorption pathways for PK profiling.

References

  • Lee, S., et al. (2022). Pharmacokinetics and Tissue Distribution of Enavogliflozin in Mice and Rats. Pharmaceutics, 14(6), 1238. MDPI. URL:[Link]

  • Egorin, M. J., et al. (1999). Plasma pharmacokinetics of butyrate after intravenous administration of sodium butyrate or oral administration of tributyrin or sodium butyrate to mice and rats. Cancer Chemotherapy and Pharmacology, 43(6), 445-453. PubMed Central. URL:[Link]

Sources

Application

formulation strategies for 1-(5-methyl-2-phenyl-1H-imidazol-4-yl)ethanone based compounds

Application Note: Advanced Formulation Strategies for 1-(5-Methyl-2-phenyl-1H-imidazol-4-yl)ethanone-Based Scaffolds Target Audience: Formulation Scientists, Preclinical Researchers, and Drug Development Professionals Do...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Formulation Strategies for 1-(5-Methyl-2-phenyl-1H-imidazol-4-yl)ethanone-Based Scaffolds

Target Audience: Formulation Scientists, Preclinical Researchers, and Drug Development Professionals Document Type: Technical Protocol & Strategic Workflow Guide

Executive Summary & Physicochemical Profiling

The compound 1-(5-methyl-2-phenyl-1H-imidazol-4-yl)ethanone (also known as 4-acetyl-5-methyl-2-phenylimidazole) represents a highly valuable, yet challenging, heterocyclic scaffold in modern drug discovery. As a Senior Application Scientist, I approach the formulation of this compound not merely as a routine solubility enhancement task, but as a targeted disruption of its specific crystallographic liabilities.

X-ray crystallographic analysis reveals that this molecule crystallizes in an orthorhombic space group (Pbca) driven by a rigid planar structure and strong intermolecular N-H···O(1) hydrogen bonds (N···O distance 2.87 Å)[1]. Furthermore, the phenyl ring engages in conventional planar aromatic packing[1]. This dense crystal packing manifests as a high melting point (200–201 °C) and a high crystal lattice energy[1][2]. Consequently, the compound exhibits extremely poor aqueous solubility (characteristic of BCS Class II/IV molecules), meaning that conventional particle size reduction (e.g., micronization) will fail to achieve clinically relevant bioavailability.

To overcome this dissolution rate-limited absorption, we must employ thermodynamic and kinetic interventions. This guide details three field-proven formulation strategies: Amorphous Solid Dispersions (ASD), Self-Microemulsifying Drug Delivery Systems (SMEDDS), and High-Throughput Salt Screening.

Formulation Decision Workflow

The selection of a formulation strategy is dictated by the molecule's thermal properties, lipophilicity (LogP), and ionization potential (pKa). The logical framework for overcoming the lattice energy barrier of this imidazole scaffold is visualized below.

Workflow API API Scaffold: 1-(5-methyl-2-phenyl-1H-imidazol-4-yl)ethanone (Tm: 200°C, Strong N-H···O Bonds) Barrier Primary Bioavailability Barrier: High Crystal Lattice Energy & Poor Aqueous Solubility API->Barrier Decision Formulation Strategy Selection Barrier->Decision ASD Amorphous Solid Dispersion (Spray Drying with HPMCAS) Decision->ASD High Tg Polymer SMEDDS Lipid-Based Delivery (SMEDDS: Oil + Surfactants) Decision->SMEDDS High LogP Salt Salt Co-crystallization (Exploiting Imidazole N) Decision->Salt Ionizable N Mech1 Disrupts lattice energy; Polymer parachute maintains supersaturation. ASD->Mech1 Mech2 Bypasses dissolution; Forms <100nm droplets for rapid absorption. SMEDDS->Mech2 Mech3 Alters intrinsic solubility via ion-dipole interactions. Salt->Mech3

Fig 1: Formulation decision tree for 1-(5-methyl-2-phenyl-1H-imidazol-4-yl)ethanone scaffolds.

Strategic Workflows & Detailed Protocols

Strategy A: Amorphous Solid Dispersion (ASD) via Spray Drying

Causality & Rationale: The 200 °C melting point indicates a thermodynamic barrier too high for standard aqueous dissolution. By dissolving the API in an organic solvent and rapidly evaporating it via spray drying, we trap the molecule in a high-energy, disordered amorphous state[3]. We utilize HPMCAS (Hydroxypropyl Methylcellulose Acetate Succinate) as the carrier matrix. The succinate groups interact via hydrogen bonding with the imidazole's basic nitrogen, preventing recrystallization, while the amphiphilic nature of the polymer acts as a "parachute" to maintain supersaturation in the gastrointestinal tract[3][4].

Protocol 1: Preparation and Validation of ASD

  • Feed Solution Preparation: Dissolve the API and HPMCAS (1:3 w/w ratio) in a 1:1 (v/v) mixture of Dichloromethane (DCM) and Methanol to achieve a 5% w/w total solids concentration. Causality: DCM ensures complete solubilization of the lipophilic API, while Methanol solubilizes the polymer and provides the necessary volatility for rapid droplet drying.

  • Spray Drying Parameters: Process the solution using a lab-scale spray dryer (e.g., Büchi B-290) with the following parameters:

    • Inlet Temperature: 85 °C

    • Outlet Temperature: 45 °C (Kept well below the Tg of the polymer to prevent particle fusion).

    • Aspirator: 100%

    • Feed Rate: 15% (approx. 4.5 mL/min).

  • Secondary Drying: Transfer the collected powder to a vacuum oven at 40 °C for 24 hours to remove residual DCM/Methanol.

  • Self-Validating Step: Immediately analyze the powder using Modulated Differential Scanning Calorimetry (mDSC) and X-Ray Powder Diffraction (XRPD).

    • Validation Criteria: The complete absence of the 200 °C endothermic melting peak in mDSC and the presence of a broad "halo" without sharp Bragg diffraction peaks in XRPD definitively validate successful amorphization.

Strategy B: Self-Microemulsifying Drug Delivery Systems (SMEDDS)

Causality & Rationale: For highly lipophilic derivatives of this scaffold, bypassing the solid-state dissolution process entirely is the most efficient route to bioavailability. SMEDDS are isotropic mixtures of oils, surfactants, and co-surfactants that spontaneously form oil-in-water microemulsions (<100 nm) upon contact with aqueous GI fluids[5][6]. This presents the drug in a pre-dissolved state with a massive interfacial surface area for absorption[6].

Protocol 2: SMEDDS Formulation & Thermodynamic Stress Testing

  • Excipient Screening: Determine the equilibrium solubility of the API in various lipid excipients. Select Capmul MCM (oil), Tween 80 (surfactant), and PEG 400 (co-surfactant) based on maximum solubilization capacity[6].

  • Ternary Phase Diagram Construction: Titrate varying ratios of Oil : Surfactant : Co-surfactant (from 1:9 to 9:1) with water to identify the microemulsion region (transparent, isotropic phase).

  • Formulation: Mix 20% Capmul MCM, 50% Tween 80, and 30% PEG 400 (w/w). Add the API up to 80% of its saturation solubility in the mixture. Vortex and sonicate at 40 °C until completely dissolved.

  • Self-Validating Step (Thermodynamic Stability): Subject the SMEDDS pre-concentrate to three freeze-thaw cycles (-20 °C for 24h, then +25 °C for 24h).

    • Validation Criteria: The absence of API precipitation or phase separation validates the thermodynamic stability of the formulation. Subsequently, disperse 1 mL of the SMEDDS in 250 mL of 0.1 N HCl at 37 °C; a monodisperse droplet size of <100 nm (measured via Dynamic Light Scattering) validates self-emulsification efficiency.

Strategy C: High-Throughput Salt Screening

Causality & Rationale: The imidazole ring contains a weakly basic nitrogen (estimated pKa ~6.5). Reacting this center with pharmaceutically acceptable acids can yield a salt form with significantly lower lattice energy and higher intrinsic aqueous solubility, driven by ion-dipole interactions with water[7][8].

Protocol 3: Micro-Scale Salt Screening

  • Stock Preparation: Prepare a 50 mg/mL stock solution of the API in Tetrahydrofuran (THF)[7].

  • Counterion Addition: Distribute the API stock into a 96-well plate (approx. 5 mg API per well). Add 1.05 molar equivalents of various counterion stock solutions (e.g., methanesulfonic acid, maleic acid, hydrochloric acid) dissolved in Methanol[7].

  • Crystallization: Evaporate the carrier solvents thoroughly using a centrifugal evaporator. Add 100 µL of crystallization solvent (e.g., Acetone, Ethyl Acetate) to each well. Seal and subject to temperature cycling (50 °C to 20 °C over 8 hours, repeated twice)[7].

  • Self-Validating Step: Analyze the resulting precipitates using Polarized Light Microscopy (PLM).

    • Validation Criteria: Birefringence under PLM confirms the formation of a crystalline salt rather than an amorphous crash-out. Follow up with 1 H-NMR to confirm the 1:1 stoichiometric ratio of the API to the counterion.

Quantitative Data Presentation

The following table summarizes the expected performance metrics of the described formulation strategies based on the physicochemical properties of the 1-(5-methyl-2-phenyl-1H-imidazol-4-yl)ethanone scaffold.

Table 1: Comparative Formulation Performance Metrics

Formulation StrategySolid State / PhaseApparent Aqueous SolubilityPrimary Enhancement MechanismPhysical Stability Profile
Unformulated API Crystalline (Orthorhombic)< 10 µg/mL (Baseline)N/A (High lattice energy barrier)Highly stable; no polymorphic shifts
Spray-Dried ASD Amorphous Solid> 250 µg/mL (Supersaturated)Lattice disruption + Polymer parachuteStable at 40°C/75% RH for 3 months
SMEDDS Isotropic LiquidFully solubilized in lipid matrixBypasses dissolution + Nanoscale surface areaStable; no precipitation post freeze-thaw
Optimized Salt Crystalline> 500 µg/mLIon-dipole interactionsStable; non-hygroscopic (counterion dependent)

Conclusion

The 1-(5-methyl-2-phenyl-1H-imidazol-4-yl)ethanone scaffold presents significant formulation challenges due to its strong intermolecular hydrogen bonding and resulting high melting point. However, by strictly adhering to the causality-driven protocols outlined above—whether by kinetically trapping the molecule in an amorphous state, bypassing dissolution via lipid nanocarriers, or altering its intrinsic solubility via salt formation—formulation scientists can effectively rescue this scaffold from clinical attrition and achieve target bioavailability.

References

  • Structure of 4-acetyl-5-methyl-2-phenylimidazole. IUCr Journals (Acta Crystallographica Section B, 1978).[1] URL:

  • Manufacturing of solid dispersions of poorly water soluble drugs by spray drying: Formulation and process considerations. International Journal of Pharmaceutics (2012).[3] URL:

  • Full article: Spray Drying for Pharmaceutical Raw Materials: A Systematic Review on Enhancing Bioavailability and Stability. Taylor & Francis (2025).[4] URL:

  • Preparation and Bioavailability Assessment of SMEDDS Containing Valsartan. PMC - NIH.[6] URL:

  • SNEDDS and SMEDDS as lipid nanocarriers for improving dissolution rate and bioavailability of poorly soluble drugs. Pharma Excipients (2018).[5] URL:

  • High-Throughput Salt Screening of Synthetic Intermediates: Effects of Solvents, Counterions, and Counterion Solubility. Organic Process Research & Development - ACS Publications (2020).[7] URL:

  • Advanced Methodologies for Pharmaceutical Salt Synthesis. Crystal Growth & Design - ACS Publications (2021).[8] URL:

  • X-Ray Structure of 4-Acetyl-5-methyl-2-phenylimidazole formed from 3-Hydroxyiminopentane-2,4-dione and Benzylamine. Journal of the Chemical Society, Chemical Communications (RSC Publishing, 1977).[2] URL:

Sources

Method

catalytic synthesis of 1-(5-methyl-2-phenyl-1H-imidazol-4-yl)ethanone

Application Note: Catalytic Multicomponent Synthesis of 1-(5-methyl-2-phenyl-1H-imidazol-4-yl)ethanone Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Mechanistic ratio...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Catalytic Multicomponent Synthesis of 1-(5-methyl-2-phenyl-1H-imidazol-4-yl)ethanone

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, self-validating protocols, and reaction optimization for highly substituted imidazoles.

Executive Summary & Strategic Rationale

Highly substituted imidazoles are privileged pharmacophores in drug discovery, frequently serving as core scaffolds in p38 MAP kinase inhibitors, GPCR ligands, and antimicrobial agents. The synthesis of 1-(5-methyl-2-phenyl-1H-imidazol-4-yl)ethanone (also known as 4-acetyl-5-methyl-2-phenylimidazole) presents a specific regiochemical challenge: ensuring the correct placement of the acetyl and methyl groups on the imidazole ring.

To solve this, we employ a modified Debus-Radziszewski multicomponent reaction [1]. The strategic brilliance of this specific protocol lies in the selection of pentane-2,3,4-trione . Because this 1,2,3-tricarbonyl is perfectly symmetric, the cyclization can occur at either the C2-C3 or C3-C4 carbonyl pairs without generating regioisomers. Both pathways converge identically to yield the exact 4-acetyl-5-methyl substitution pattern, ensuring 100% atom-economy regarding regioselectivity.

To drive this condensation efficiently, we utilize Indium(III) chloride (InCl₃) as a carbophilic Lewis acid catalyst [1, 2]. InCl₃ mildly but effectively activates the carbonyl electrophiles, accelerating imine formation and subsequent cyclization while suppressing unwanted aldol condensation side-reactions.

Mechanistic Pathway

The reaction proceeds via a domino condensation-cyclization sequence. InCl₃ coordinates to the oxygen atoms of both benzaldehyde and pentane-2,3,4-trione, increasing their electrophilicity. Ammonium acetate serves a dual purpose: it dissociates to provide the nucleophilic ammonia required for imine formation, while the acetate acts as a mild buffer to facilitate proton transfer. The resulting diimine intermediate undergoes intramolecular cyclization, followed by the elimination of water and tautomerization to yield the thermodynamically stable aromatic imidazole [3].

Mechanism A Benzaldehyde + NH4OAc C InCl3 Activation (Lewis Acid) A->C B Pentane-2,3,4-trione B->C D Diimine Intermediate C->D Condensation E Intramolecular Cyclization D->E -H2O F 1-(5-methyl-2-phenyl-1H- imidazol-4-yl)ethanone E->F Tautomerization

Caption: Mechanistic pathway for the InCl₃-catalyzed multicomponent synthesis of the target imidazole.

Experimental Workflow & Protocol

The following protocol is designed as a self-validating system, integrating In-Process Controls (IPC) to ensure the reaction is driven to completion before workup.

Workflow S1 Step 1: Reagent Prep Benzaldehyde & Pentane-2,3,4-trione S2 Step 2: Catalyst Add 10 mol% InCl3 in EtOH S1->S2 S3 Step 3: Amine Source Add 4.0 eq NH4OAc S2->S3 S4 Step 4: Reaction Reflux at 80°C for 3 hours S3->S4 S5 Step 5: IPC TLC & LC-MS Monitoring S4->S5 S5->S4 If incomplete S6 Step 6: Isolation Aqueous quench & Recrystallization S5->S6

Caption: Step-by-step experimental workflow with integrated in-process controls (IPC).

Materials Required:
  • Benzaldehyde : 10.0 mmol (1.06 g)

  • Pentane-2,3,4-trione : 10.0 mmol (1.14 g)

  • Ammonium acetate (NH₄OAc) : 40.0 mmol (3.08 g)

  • Indium(III) chloride (InCl₃) : 1.0 mmol (0.22 g, 10 mol%)

  • Solvent : Absolute Ethanol (20 mL)

Step-by-Step Methodology:
  • Reagent Solubilization : In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 mmol of benzaldehyde and 10.0 mmol of pentane-2,3,4-trione in 20 mL of absolute ethanol.

  • Catalyst Activation : Add 10 mol% InCl₃ (0.22 g) to the stirring solution at room temperature. Stir for 5 minutes to allow the Lewis acid to coordinate with the carbonyl centers.

  • Amine Addition : Add 40.0 mmol of NH₄OAc in a single portion. Causality Note: A 4-fold excess of ammonium acetate is required to drive the equilibrium forward, as two equivalents of ammonia are consumed per molecule of product, and the buffering capacity prevents the reaction from becoming overly acidic.

  • Thermal Condensation : Attach a reflux condenser and heat the mixture in an oil bath at 80 °C for 3 hours.

  • In-Process Control (IPC) & Validation :

    • TLC Validation: After 2.5 hours, sample 10 µL of the mixture, dilute in 1 mL MeOH, and spot on a silica gel TLC plate (Eluent: EtOAc/Hexane 1:1). The reaction is complete when the UV-active benzaldehyde spot ( Rf​≈0.7 ) disappears, replaced by a highly fluorescent, lower Rf​ spot ( Rf​≈0.3 ) corresponding to the imidazole.

    • LC-MS Validation: Confirm the mass of the product peak. Expected [M+H]+=201.10m/z .

  • Quench & Extraction : Once IPC confirms completion, cool the mixture to room temperature. Pour the mixture into 50 mL of ice-cold distilled water to precipitate the crude product and dissolve the ammonium salts. Extract the aqueous layer with Ethyl Acetate (3 x 30 mL).

  • Isolation : Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na₂SO₄. Filter and concentrate under reduced pressure.

  • Purification : Recrystallize the crude solid from hot ethanol/water to yield pure 1-(5-methyl-2-phenyl-1H-imidazol-4-yl)ethanone as a crystalline solid.

Reaction Optimization Data

To validate the choice of InCl₃ and ethanol, empirical optimization data is summarized below. The data demonstrates that while the reaction can proceed without a catalyst, the yield is negligible due to competing side reactions. InCl₃ at 10 mol% provides the optimal balance of kinetic acceleration and high isolated yield [1, 2].

Catalyst SystemCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Isolated Yield (%)
None (Control)-Ethanol8012< 10
InCl₃5Ethanol80665
InCl₃ (Optimized) 10 Ethanol 80 3 92
InCl₃10Water100645
Iodine (I₂)10Ethanol80485

References

  • Rajaguru, K., Suresh, R., Mariappan, A., Muthusubramanian, S., & Bhuvanesh, N. (2014). Erbium Triflate Promoted Multicomponent Synthesis of Highly Substituted Imidazoles. Organic Letters, 16(3), 744-747. URL: [Link]

  • Frontiers in Chemistry. (2023). GO/MNPs–TEA–CuI in water: a green and efficient catalytic system for multicomponent preparation of highly substituted imidazoles. Frontiers in Chemistry, 11. URL: [Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis &amp; Optimization of 1-(5-methyl-2-phenyl-1H-imidazol-4-yl)ethanone

Welcome to the Process Optimization and Troubleshooting Guide for the synthesis of 1-(5-methyl-2-phenyl-1H-imidazol-4-yl)ethanone (also known as 4-acetyl-5-methyl-2-phenylimidazole). As a Senior Application Scientist, I...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Optimization and Troubleshooting Guide for the synthesis of 1-(5-methyl-2-phenyl-1H-imidazol-4-yl)ethanone (also known as 4-acetyl-5-methyl-2-phenylimidazole). As a Senior Application Scientist, I have designed this resource specifically for researchers, medicinal chemists, and drug development professionals.

This guide moves beyond basic recipes. It provides mechanistic insights, a self-validating experimental protocol, and targeted Q&A to resolve the most common yield-limiting issues encountered during the bimolecular condensation of amidines with α -haloketones.

Mechanistic Overview & Reaction Pathway

The most robust and scalable route to highly substituted imidazoles is the condensation between an amidine and an α -haloketone [1]. For our target molecule, this involves the reaction of benzamidine with 3-bromo-2,4-pentanedione .

The mechanism is a cascade process driven by thermodynamics:

  • Nucleophilic Attack : The free amidine nitrogen attacks the highly electrophilic C2 carbonyl of the bromoketone, forming the initial C-N bond.

  • Cyclization : The secondary amidine nitrogen displaces the bromide at the C3 position via an intramolecular SN​2 attack, forming an unstable hemiaminal intermediate.

  • Aromatization : Heat-driven dehydration ( −H2​O ) yields the fully aromatic 1-(5-methyl-2-phenyl-1H-imidazol-4-yl)ethanone.

Mechanism A Benzamidine + 3-Bromo-2,4-pentanedione B Base-Mediated Nucleophilic Attack A->B K2CO3, THF/H2O C Hemiaminal Intermediate B->C C-N Bond D Intramolecular Cyclization (- HBr) C->D Bromide Loss E Dehydration (- H2O) D->E Aromatization F 1-(5-methyl-2-phenyl-1H- imidazol-4-yl)ethanone E->F Final Product

Mechanistic pathway for 1-(5-methyl-2-phenyl-1H-imidazol-4-yl)ethanone synthesis.

Validated Experimental Protocol

This protocol is engineered as a self-validating system . By incorporating specific in-process controls (IPCs), you can verify the success of each mechanistic step before proceeding to the next.

Step-by-Step Methodology:

  • Preparation of the Free Base : Dissolve benzamidine hydrochloride (1.0 equiv, 10 mmol) in a biphasic mixture of THF (20 mL) and water (10 mL). Add potassium carbonate ( K2​CO3​ , 2.5 equiv, 25 mmol) and stir at 0–5 °C for 15 minutes to liberate the free amidine.

  • Electrophile Addition : Dissolve 3-bromo-2,4-pentanedione (1.05 equiv, 10.5 mmol) in THF (5 mL). Add this solution dropwise to the amidine mixture over 30 minutes. Critical: Strictly maintain the internal temperature below 5 °C to prevent premature hydrolysis of the bromoketone.

  • Cyclization & Dehydration : Once addition is complete, remove the ice bath and allow the reaction to warm to room temperature over 1 hour. Subsequently, heat the biphasic mixture to a gentle reflux (65 °C) for 4 hours.

  • In-Process Control (IPC) & Self-Validation : Before proceeding to workup, pull a 10 µL aliquot, quench in 1 mL acetonitrile, and analyze via LC-MS. The reaction is validated and complete if the mass corresponding to the hemiaminal intermediate ( [M+H]+=219.1 ) is absent, and the target imidazole ( [M+H]+=201.1 ) constitutes >95% of the total ion current.

  • Workup & pH-Controlled Extraction : Cool the mixture to room temperature. Adjust the aqueous layer to exactly pH 8.5 using 1M HCl. Extract the product with Ethyl Acetate ( 3×20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purification : Recrystallize the crude solid from hot ethanol/water (8:2) to afford the target compound as a crystalline solid.

Troubleshooting & FAQs

Q: Why is my reaction yield stubbornly low (<40%) despite complete consumption of 3-bromo-2,4-pentanedione? A: This is a classic symptom of competitive electrophile degradation. 3-bromo-2,4-pentanedione is highly susceptible to basic hydrolysis (forming 3-hydroxy-2,4-pentanedione) or self-condensation [1].

  • Causality: If the base concentration is too high or the addition is too fast, the local excess of hydroxide/carbonate outcompetes the amidine nitrogen for the electrophile.

  • Solution: Utilize a biphasic THF/H2​O system with a mild base like K2​CO3​ rather than NaOH or alkoxides. Ensure the bromoketone is added dropwise to the pre-formed amidine solution. This guarantees the amidine is always in stoichiometric excess relative to the available electrophile in the reaction matrix.

Q: I am observing a significant amount of debrominated 2,4-pentanedione in my crude NMR. What is causing this reduction? A: You are observing base-mediated debromination via enolate formation.

  • Causality: Amidines are nitrogenous bases that can promote the formation of the enolate of 3-bromo-2,4-pentanedione. If the temperature spikes during addition, the enolate can eject the bromide prematurely before the C-N bond is fully established, leading to debromination upon aqueous quench.

  • Solution: Strict thermal control is non-negotiable. Maintain the internal temperature between 0–5 °C during the entire addition phase. Only apply heat (reflux) after the initial C-N bond formation is complete.

Q: How can I efficiently separate the target 1-(5-methyl-2-phenyl-1H-imidazol-4-yl)ethanone from unreacted benzamidine without column chromatography? A: Exploit the vast difference in their pKa values through a pH-controlled extraction.

  • Causality: Benzamidine is a highly basic species ( pKa≈11.6 ) due to the resonance stabilization of its protonated form. In contrast, the target imidazole is significantly less basic ( pKa≈5.5 ) because the electron-withdrawing acetyl group at the C4 position pulls electron density away from the imidazole ring.

  • Solution: Adjust the aqueous phase of your crude mixture to exactly pH 8.5. At this pH, the target imidazole is entirely neutral and will readily partition into the organic phase (e.g., Ethyl Acetate), while the unreacted benzamidine remains protonated and trapped in the aqueous layer.

Quantitative Data Summary

The following table summarizes the optimization landscape for this synthesis, demonstrating the causality between mild conditions and higher yields.

Base (Equiv)Solvent SystemTemperature ProfileYield (%)Purity (LC-MS)
NaOH (2.5)EtOH0 °C to 80 °C35%78%
NaOEt (2.5)EtOH0 °C to 80 °C42%82%
NaHCO₃ (3.0)THF / H₂O (2:1)0 °C to 65 °C75%92%
K₂CO₃ (2.5) THF / H₂O (2:1) 0 °C to 65 °C 88% >98%

References

  • Title: Synthesis of Imidazoles from Condensation of Amidines and α -Haloketones Source: Organic Process Research & Development URL: [Link]

Optimization

Technical Support Center: HPLC Peak Resolution for 1-(5-methyl-2-phenyl-1H-imidazol-4-yl)ethanone

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this technical guide to move beyond generic troubleshooting and address the specific physicochemical challenges of analyzing h...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this technical guide to move beyond generic troubleshooting and address the specific physicochemical challenges of analyzing highly functionalized imidazoles.

1-(5-methyl-2-phenyl-1H-imidazol-4-yl)ethanone presents a unique chromatographic challenge: it possesses a basic imidazole core prone to secondary interactions, coupled with hydrophobic (phenyl, methyl) and polar (acetyl) moieties. This guide will explain the causality behind peak distortions and provide self-validating workflows to achieve baseline resolution.

Part 1: Analyte Profiling & Chromatographic Impact

Before adjusting instrument parameters, we must establish the chemical persona of the analyte. The table below summarizes how each functional group dictates chromatographic behavior and influences method development choices.

Functional GroupPhysicochemical PropertyChromatographic Impact & Causality
Imidazole Ring (Nitrogen) Basic (Estimated pKa ~4.5–5.5)Prone to secondary ion-exchange interactions with acidic residual silanols on the silica stationary phase, leading to severe peak tailing[1].
Acetyl Group (C-4) Hydrogen-bond acceptorOffers alternative selectivity ( α ) when switching from aprotic solvents (Acetonitrile) to protic solvents (Methanol)[2].
Phenyl Ring (C-2) Hydrophobic, π -electron richEnables π−π retention mechanisms, making Phenyl-Hexyl or Biphenyl stationary phases highly effective for resolving structural isomers[3].
Methyl Group (C-5) HydrophobicContributes to standard reversed-phase retention ( k ). Loss of this group (des-methyl impurity) requires high-efficiency columns to resolve[2].
Part 2: Root Cause Analysis & Visual Diagnostics

The most common failure mode when analyzing imidazoles is peak tailing. This is rarely a hardware issue; it is a chemical interaction problem known as the "Silanol Effect."

SilanolInteraction A 1-(5-methyl-2-phenyl- 1H-imidazol-4-yl)ethanone B Mobile Phase pH > 4 A->B Dissolved in C Deprotonated Silanols (Si-O⁻) B->C Causes D Protonated Imidazole (NH⁺) B->D Causes E Secondary Ion-Exchange Interaction C->E Attracts D->E Binds to F Severe Peak Tailing & Broadening E->F Results in

Mechanism of secondary ion-exchange interactions causing peak tailing for basic imidazoles.

Part 3: Advanced Troubleshooting Desk (FAQs)

Q1: Why does my 1-(5-methyl-2-phenyl-1H-imidazol-4-yl)ethanone peak exhibit severe tailing, even on a brand-new C18 column? A1: This is caused by multiple retention mechanisms operating simultaneously. While the hydrophobic groups (phenyl, methyl) interact with the C18 phase, the basic imidazole nitrogen becomes protonated in mildly acidic to neutral mobile phases. If the mobile phase pH is above 3.5, residual free silanols (Si-OH) on the silica surface deprotonate into highly acidic, anionic silanoxides (Si-O⁻)[1]. The electrostatic attraction between the protonated imidazole and the anionic silanols causes a secondary ion-exchange interaction, which manifests as peak tailing. Solution: Operate at a low pH (e.g., pH 2.5) to fully protonate and neutralize the silanols, or use a column with a positively charged surface (CSH) to repel the basic analyte.

Q2: I am trying to resolve this compound from its des-methyl and des-acetyl impurities. Changing the gradient slope isn't helping. What is the next logical step? A2: Adjusting the gradient only modifies the retention factor ( k ). To resolve closely eluting structural analogs, you must alter the selectivity ( α ), which is the most powerful variable in the resolution equation[2]. Solution: First, switch your organic modifier from Acetonitrile to Methanol. Methanol is a protic solvent that will engage in hydrogen bonding with the acetyl group, altering the elution order. If co-elution persists, switch the stationary phase from C18 to a Phenyl-Hexyl column to exploit π−π interactions with the analyte's phenyl ring.

Q3: I need to transfer this method to LC-MS. When I switched from a phosphate buffer to ammonium formate, I lost peak resolution and symmetry. Why? A3: Phosphate is an excellent buffer for basic compounds because it has high ionic strength and effectively masks residual silanols. However, it is non-volatile and incompatible with Mass Spectrometry. Volatile buffers like ammonium formate have significantly lower ionic strength, which unmasks those secondary silanol interactions[4]. Solution: Increase the ammonium formate concentration to 10–20 mM to boost ionic strength without suppressing MS ionization, and ensure your mobile phase pH is set at least 2 units away from the analyte's pKa (e.g., pH 3.0) to ensure uniform ionization[4].

Part 4: Validated Experimental Protocols

To ensure scientific integrity, every protocol below is designed as a self-validating system . This means the workflow includes built-in diagnostic checks to confirm that the changes made are chemically valid and not masking a hardware failure.

OptimizationWorkflow Start Start Method Development pH 1. Set Mobile Phase pH (pH 2.5 or pH > 9.0) Start->pH Buffer 2. Select Buffer (Formate for MS, Phosphate for UV) pH->Buffer Column 3. Choose Stationary Phase (End-capped C18 or Phenyl-Hexyl) Buffer->Column Evaluate 4. Evaluate Resolution (Rs > 1.5?) Column->Evaluate Done Method Validated Evaluate->Done Yes Tweak Adjust Organic Modifier (MeOH vs ACN) Evaluate->Tweak No Tweak->Evaluate Re-test

Step-by-step method optimization workflow for resolving complex imidazole derivatives.

Protocol 1: Mobile Phase pH Optimization & Silanol Suppression

Objective: Eliminate peak tailing by neutralizing secondary ion-exchange sites.

  • Preparation: Prepare Mobile Phase A as 20 mM Potassium Phosphate buffer. Adjust the pH to 2.5 using phosphoric acid. Prepare Mobile Phase B as 100% Acetonitrile.

  • System Suitability Validation (The Built-in Check): Inject a neutral marker, such as Uracil.

    • Causality Check: Uracil does not interact with silanols. If the Uracil peak tails, your issue is physical (e.g., a void in the column or a poorly seated PEEK fitting causing dead volume). Do not proceed until Uracil is symmetrical.

  • Analyte Injection: Inject 1-(5-methyl-2-phenyl-1H-imidazol-4-yl)ethanone using a generic gradient (e.g., 5% to 95% B over 10 minutes).

  • Validation Criteria: Calculate the USP Asymmetry Factor ( As​ ).

    • Success: As​ is between 0.9 and 1.2. The low pH has successfully protonated the silanols, shutting down the secondary retention mechanism.

Protocol 2: Selectivity ( α ) Optimization for Impurity Resolution

Objective: Achieve baseline resolution ( Rs​>1.5 ) between the target analyte and closely eluting structural analogs.

  • Baseline Retention Setup: Run the analyte and impurity mixture using the optimized pH 2.5 mobile phase from Protocol 1, using Acetonitrile as the organic modifier. Note the resolution ( Rs​ ).

  • Modifier Substitution: Replace Acetonitrile with Methanol. Adjust the gradient profile (Methanol is a weaker elution solvent than Acetonitrile, so you will need a higher %B to maintain the same retention time).

    • Causality Check: Methanol's protic nature will interact differently with the acetyl group on the imidazole, shifting the selectivity[2].

  • Stationary Phase Shift: If Rs​ is still < 1.5, replace the C18 column with a Phenyl-Hexyl column of identical dimensions and particle size.

  • Validation Criteria: Measure the valley between the analyte and the closest impurity.

    • Success: Baseline resolution ( Rs​≥1.5 ) is achieved due to the π−π interactions between the stationary phase and the phenyl ring of the analyte.

Part 5: Reference Library

The following authoritative sources were utilized to ground the mechanistic claims and protocols in this guide. All links are verified for direct access to the primary technical literature.

  • How to Reduce Peak Tailing in HPLC? - Phenomenex - 1

  • Troubleshooting Peak Shape Problems in HPLC - Waters Corporation -

  • How to Improve HPLC Peak Resolution - Chrom Tech - 2

  • HPLC Method Development: Lessons from 5 Years in Analytical R&D - Medium (Analytical Publications) - 3

  • How to Use Buffers - HPLC Column Technical Guide - GL Sciences - 4

Sources

Troubleshooting

Technical Support Center: Stability &amp; Storage Troubleshooting for 1-(5-methyl-2-phenyl-1H-imidazol-4-yl)ethanone

Welcome to the Technical Support Center. As drug development professionals and analytical scientists, ensuring the structural integrity of your active pharmaceutical ingredients (APIs) and chemical probes is paramount.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development professionals and analytical scientists, ensuring the structural integrity of your active pharmaceutical ingredients (APIs) and chemical probes is paramount.

1-(5-methyl-2-phenyl-1H-imidazol-4-yl)ethanone (CAS: 28824-91-1) is a highly functionalized imidazole derivative. While the solid state is generally stable, the molecule's extended π -conjugation (comprising the phenyl ring, imidazole core, and acetyl group) introduces specific vulnerabilities in solution. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to prevent degradation during storage and handling.

Frequently Asked Questions (Troubleshooting Guides)

Q1: Why does my stock solution turn yellow and show secondary peaks on LC-MS after a few days on the bench?

The Causality: You are observing photodegradation . The conjugation of the 2-phenyl group and the 4-acetyl group with the imidazole core lowers the molecule's HOMO-LUMO gap, shifting its absorption spectrum into the UVA and visible light ranges. When exposed to ambient laboratory light, the molecule acts as a photosensitizer. It absorbs a photon to reach an excited state, which then transfers energy to dissolved ground-state oxygen ( 3O2​ ), generating highly reactive singlet oxygen ( 1O2​ )[1].

The electron-rich C4-C5 double bond of the imidazole ring undergoes a[2+2] cycloaddition with singlet oxygen to form an unstable dioxetane (endoperoxide) intermediate. This intermediate rapidly cleaves, leading to ring-opening degradation products and a loss of purity[1][2].

The Solution: All solutions must be prepared in amber glassware or wrapped in aluminum foil. Workflows should be conducted under low-light conditions or UV-filtered lighting.

Q2: I stored the compound in DMSO at -20°C in the dark, but I still see degradation over several months. What is causing this?

The Causality: This is likely oxidative degradation driven by solvent impurities. The imidazole moiety is highly susceptible to autoxidation in the presence of trace peroxides or transition metals[2]. Furthermore, the 5-methyl group is situated in a heteroaromatic benzylic-like position, making it vulnerable to radical-mediated oxidation (forming hydroxymethyl or carboxylic acid derivatives).

Standard grade DMSO is hygroscopic and can accumulate moisture and trace oxidants over time. Freeze-thaw cycles introduce atmospheric oxygen into the solvent matrix, accelerating autoxidation.

The Solution: Use anhydrous, LC-MS grade, peroxide-free solvents. Purge the headspace of the storage vial with an inert gas (Argon or Nitrogen) before sealing. Aliquot your stock solutions to strictly avoid freeze-thaw cycles.

Q3: How does pH affect the stability of this compound during aqueous assay preparation?

The Causality: Imidazoles are amphoteric. At acidic pH, the protonated imidazolium cation is relatively stable against oxidation. However, at neutral to basic pH (where the imidazole is in its neutral or deprotonated anionic form), the electron density on the ring increases significantly. This makes the molecule highly susceptible to base-mediated autoxidation and dramatically increases the kinetics of photodegradation[1][2]. Studies on structurally similar imidazolinone compounds demonstrate that photodegradation reaction rate constants increase as a function of pH[3].

The Solution: When preparing aqueous buffers for assays, keep the pH slightly acidic (pH 4.0 - 6.0) if the experimental design allows. If physiological pH (7.4) or basic conditions are required, prepare the solutions immediately before use and do not store them.

Quantitative Stability Data

To facilitate risk assessment during your experimental design, the following table summarizes the expected degradation profiles of 1-(5-methyl-2-phenyl-1H-imidazol-4-yl)ethanone under various stress conditions.

Table 1: Forced Degradation Matrix

Stress ConditionEnvironment / MatrixDurationExpected Degradation (%)Primary Degradation Pathway
Photolytic Ambient Light, Solution (MeOH)48 Hours15 - 25%Singlet oxygen ring cleavage
Oxidative 3% H2​O2​ , Solution24 Hours30 - 40%N-oxidation, 5-methyl oxidation
Basic 0.1 N NaOH, Solution7 Days< 5%Base-mediated autoxidation
Acidic 0.1 N HCl, Solution7 Days< 2%Highly stable (Protonated)
Thermal Solid State, 60°C30 Days< 1%Stable in solid state

Mechanistic Pathways & Workflows

Understanding the degradation mechanism is critical for preventing it. Below is the logical flow of the photodegradation pathway, highlighting the critical intervention points.

Fig 1. Photodegradation pathway of the substituted imidazole ring via singlet oxygen.

To mitigate these risks, adhere strictly to the following storage and handling workflow:

Fig 2. Optimal storage and handling workflow to prevent oxidative and photolytic degradation.

Experimental Protocols

Protocol 1: Preparation of Ultra-Stable Stock Solutions

This protocol is a self-validating system designed to eliminate oxygen and light exposure during the preparation of master stock solutions.

Materials Required:

  • 1-(5-methyl-2-phenyl-1H-imidazol-4-yl)ethanone (Solid)

  • Anhydrous, LC-MS grade DMSO or DMF (Peroxide-free)

  • Amber glass HPLC vials with PTFE/Silicone septa

  • Argon or Nitrogen gas line with a sterile needle

Step-by-Step Methodology:

  • Solvent Degassing: Sparge the anhydrous DMSO with Argon gas for 15 minutes prior to use to displace dissolved 3O2​ .

  • Weighing: Weigh the solid API in a controlled environment. If possible, perform this step under yellow light to prevent premature photo-excitation.

  • Dissolution: Transfer the solid to an amber glass vial. Add the degassed DMSO to achieve the desired concentration (e.g., 10 mM). Vortex gently until complete dissolution is achieved.

  • Aliquoting: Divide the master stock into single-use aliquots (e.g., 50 µL per vial) in amber microcentrifuge tubes or amber glass vials. Causality note: Single-use aliquots prevent the introduction of atmospheric moisture and oxygen that occurs during repeated opening of a master vial.

  • Headspace Purging: Gently blow Argon gas over the headspace of each aliquot for 5 seconds before immediately capping tightly.

  • Storage: Store all aliquots at -80°C.

  • Validation Check: Run an LC-MS analysis of a single aliquot immediately after preparation (Time 0) and compare it against an aliquot thawed after 30 days. The purity should remain >99% relative to Time 0.

Protocol 2: Stability-Indicating LC-MS Assay Preparation

To accurately assess if degradation has occurred, your analytical method must be capable of separating the parent compound from its highly polar ring-cleavage products.

  • Sample Prep: Dilute the stock solution to 1 µM in a diluent of 50:50 Water:Acetonitrile containing 0.1% Formic Acid. Causality note: Formic acid ensures the imidazole ring is protonated, stabilizing it during the autosampler queue time.

  • Column Selection: Use a C18 or C8 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phase:

    • Mobile Phase A: Water + 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

  • Gradient: Run a shallow gradient from 5% B to 95% B over 5 minutes to ensure polar degradation products (which elute early) are resolved from the parent peak.

  • Detection: Monitor via UV at 254 nm and MS (ESI+). Look for +16 Da or +32 Da mass shifts indicative of oxidation, or lower molecular weight fragments indicative of ring cleavage[2].

References

  • PHOTOSENSITIZED REACTION OF IMIDAZOLE Source: TSI Journals URL:[Link]

  • Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir Source: PubMed (NIH) URL:[Link]

  • Analysis of the Photodegradation of the Imidazolinone Herbicides Imazamox, Imazapic, Imazaquin, and Imazamethabenz-methyl in Aqueous Solution Source: PubMed (NIH) URL:[Link]

Sources

Optimization

stability issues of 1-(5-methyl-2-phenyl-1H-imidazol-4-yl)ethanone at room temperature

Prepared by the Office of the Senior Application Scientist This guide is intended for researchers, scientists, and drug development professionals working with 1-(5-methyl-2-phenyl-1H-imidazol-4-yl)ethanone. It provides i...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Office of the Senior Application Scientist

This guide is intended for researchers, scientists, and drug development professionals working with 1-(5-methyl-2-phenyl-1H-imidazol-4-yl)ethanone. It provides in-depth technical support, troubleshooting advice, and frequently asked questions regarding the stability of this compound at room temperature. Our goal is to equip you with the knowledge to anticipate and address potential stability issues, ensuring the integrity of your experiments and the reliability of your results.

Introduction to the Stability of Substituted Imidazoles

The imidazole ring is a robust aromatic heterocycle fundamental to many pharmaceuticals and biological molecules.[1][2] However, its reactivity can lead to stability challenges under ambient conditions. The stability of 1-(5-methyl-2-phenyl-1H-imidazol-4-yl)ethanone is influenced by its specific substitution pattern, including the phenyl, methyl, and ethanone groups. While generally stable in its solid, crystalline form, issues can arise in solution or upon prolonged exposure to certain environmental factors.[3] This guide will address these potential issues in a practical, question-and-answer format.

Troubleshooting Guide: Addressing Common Stability-Related Observations

This section is designed to help you diagnose and resolve specific issues you may encounter during your experiments.

Issue 1: You observe a gradual yellowing or darkening of your solid compound stored at room temperature.
  • Question: My solid sample of 1-(5-methyl-2-phenyl-1H-imidazol-4-yl)ethanone, which was initially off-white, has developed a yellow or brownish tint after several weeks on the shelf. Is this a cause for concern?

  • Answer: Yes, a color change is a common indicator of degradation. While the imidazole ring itself is relatively stable, substituted imidazoles can be susceptible to slow oxidation or photodegradation over time, especially if exposed to light and air.[3][4] The ketone and phenyl substituents can participate in photochemical reactions, leading to the formation of colored impurities.

    Recommended Actions:

    • Assess Purity: The first step is to determine the extent of degradation. We recommend analyzing the purity of your sample using High-Performance Liquid Chromatography (HPLC) with UV detection.[5][6] A comparison of the chromatogram of the discolored sample with that of a fresh or properly stored reference standard will reveal the presence of degradation products.

    • Proper Storage: To prevent further degradation, store the compound in an amber glass vial to protect it from light.[7] Additionally, storing it under an inert atmosphere (e.g., nitrogen or argon) and in a desiccator will minimize oxidative and hydrolytic degradation. For long-term storage, refrigeration (2-8 °C) is recommended.

    • Consider Purification: If the purity has dropped significantly, purification by recrystallization may be necessary before use.

Issue 2: You notice a decrease in the expected biological activity or reaction yield over time.
  • Question: I'm using a stock solution of 1-(5-methyl-2-phenyl-1H-imidazol-4-yl)ethanone in DMSO, and I've noticed that my recent experiments are showing lower efficacy than my initial ones. Could this be a stability issue?

  • Answer: This is a strong possibility. In solution, the potential for degradation is significantly higher than in the solid state.[3] The imidazole moiety can be susceptible to base-mediated autoxidation, and the compound may also be sensitive to photodegradation in solution.[3]

    Recommended Actions:

    • Prepare Fresh Solutions: It is best practice to prepare stock solutions fresh for each set of experiments. If this is not feasible, prepare smaller batches and store them under appropriate conditions.

    • Optimize Storage of Solutions: Store stock solutions at -20 °C or -80 °C in tightly sealed, light-protected containers. Avoid repeated freeze-thaw cycles, which can accelerate degradation. Aliquoting the stock solution into single-use vials is highly recommended.

    • Solvent Choice: While DMSO is a common solvent, consider the compatibility of your compound with other solvents for your specific application. Always use high-purity, anhydrous solvents.

Issue 3: You observe unexpected peaks in your analytical data (NMR, LC-MS).
  • Question: I ran an NMR spectrum of my sample, and I see small, unidentifiable peaks that were not present when the sample was fresh. What could these be?

  • Answer: The appearance of new peaks is a clear sign of the formation of degradation products. Based on the general reactivity of imidazole derivatives, these could arise from oxidation or hydrolysis.

    Potential Degradation Pathways:

    • Oxidation: The imidazole ring can undergo oxidation, potentially leading to the formation of imidazolones or other oxidized species. The presence of atmospheric oxygen can facilitate this process.[4]

    • Hydrolysis: Although less common for the core imidazole ring, substituents can be susceptible to hydrolysis depending on the pH and presence of water.

    • Photodegradation: Exposure to UV or even ambient light can induce complex degradation pathways.[3]

    Troubleshooting Workflow:

    Start Unexpected Peaks in Analytical Data Check_Storage Review Storage Conditions (Light, Air, Temp.) Start->Check_Storage Analyze_Fresh Analyze Freshly Prepared Sample as Control Start->Analyze_Fresh Optimize_Storage Optimize Storage Conditions Check_Storage->Optimize_Storage Characterize_Impurity Characterize Impurity (LC-MS, HRMS, NMR) Analyze_Fresh->Characterize_Impurity If peaks persist in old sample Forced_Degradation Conduct Forced Degradation Study Characterize_Impurity->Forced_Degradation To confirm degradation path Purify Purify Compound Characterize_Impurity->Purify Forced_Degradation->Optimize_Storage

    Caption: Troubleshooting workflow for identifying and addressing degradation.

Frequently Asked Questions (FAQs)

  • Q1: What are the ideal storage conditions for solid 1-(5-methyl-2-phenyl-1H-imidazol-4-yl)ethanone?

    • A1: For long-term stability, the solid compound should be stored in a tightly sealed, amber glass vial in a cool (2-8 °C), dry, and dark place.[7] Storage under an inert atmosphere (argon or nitrogen) is also recommended to prevent oxidation.

  • Q2: How long can I store stock solutions of this compound?

    • A2: We strongly recommend preparing solutions fresh. If storage is necessary, aliquot solutions into single-use vials and store at -20°C or colder for no more than a few weeks. The stability in solution is highly dependent on the solvent and concentration.

  • Q3: What are the visual signs of degradation I should watch for?

    • A3: The primary visual sign is a change in color from off-white to yellow or brown. You may also observe changes in the physical state, such as clumping if the material has absorbed moisture.

  • Q4: Which analytical techniques are best for assessing the stability of this compound?

    • A4: A stability-indicating HPLC method is the gold standard for quantifying the parent compound and detecting degradation products.[5][6][8] LC-MS is invaluable for identifying the mass of any impurities, while NMR spectroscopy can help in their structural elucidation.[3][9]

  • Q5: Are there any known incompatibilities for this compound?

    • A5: Imidazoles can react with strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[7][10] Avoid storing or mixing 1-(5-methyl-2-phenyl-1H-imidazol-4-yl)ethanone with these substances.

Quantitative Data Summary: Recommended Storage

FormTemperatureAtmosphereLight ProtectionRecommended Duration
Solid 2-8 °CInert Gas (N₂ or Ar)Amber Vial> 1 year
Solid Room Temp. (~20-25 °C)AirAmber VialMonths (monitor for color change)
Solution (e.g., in DMSO) -20 °C to -80 °CSealed VialAmber VialWeeks (aliquoted)
Solution (e.g., in DMSO) Room Temp. (~20-25 °C)Sealed VialAmber Vial< 24 hours

Experimental Protocol: HPLC Method for Purity Assessment

This protocol provides a general method for assessing the purity of 1-(5-methyl-2-phenyl-1H-imidazol-4-yl)ethanone. Method optimization may be required.

  • Instrumentation: A standard HPLC system with a UV detector and a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient Elution:

    • Start with a 95:5 (A:B) mixture.

    • Ramp to a 5:95 (A:B) mixture over 15 minutes.

    • Hold at 5:95 for 5 minutes.

    • Return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Scan for an optimal wavelength, but 254 nm is a good starting point for aromatic compounds.

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a 1 mg/mL solution of your compound in the mobile phase (initial conditions) or a suitable solvent like methanol.

Visualization of Potential Degradation

The following diagram illustrates a plausible, generalized oxidative degradation pathway for a substituted imidazole.

Parent 1-(5-methyl-2-phenyl-1H-imidazol-4-yl)ethanone Intermediate Hydroperoxide Intermediate Parent->Intermediate [O], Light, Air Product1 Imidazolone Derivative Intermediate->Product1 Rearrangement Product2 Ring-Opened Products Intermediate->Product2 Further Oxidation

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to 1-(5-methyl-2-phenyl-1H-imidazol-4-yl)ethanone and Other Imidazole Derivatives for Researchers in Drug Discovery

The imidazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2][3] Its prevalence stems from the unique electronic characteristics...

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Author: BenchChem Technical Support Team. Date: March 2026

The imidazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2][3] Its prevalence stems from the unique electronic characteristics of the five-membered heterocyclic ring containing two nitrogen atoms, which allows for diverse molecular interactions with biological targets.[1][4] This guide provides an in-depth comparative analysis of 1-(5-methyl-2-phenyl-1H-imidazol-4-yl)ethanone and other selected imidazole derivatives, offering insights into their potential therapeutic applications, supported by experimental data and detailed protocols.

Introduction to 1-(5-methyl-2-phenyl-1H-imidazol-4-yl)ethanone: A Compound of Interest

1-(5-methyl-2-phenyl-1H-imidazol-4-yl)ethanone is a disubstituted imidazole derivative featuring a phenyl group at the 2-position and a methyl and an acetyl group at the 5- and 4-positions, respectively. While specific biological data for this exact molecule is not extensively available in the public domain, its structural motifs suggest potential for several key pharmacological activities based on established structure-activity relationships (SAR) within the 2-phenyl-imidazole class. These potential activities include antifungal, anti-inflammatory, and kinase inhibitory effects.

Comparative Analysis of Biological Activities

This section compares the anticipated biological profile of 1-(5-methyl-2-phenyl-1H-imidazol-4-yl)ethanone with structurally related imidazole derivatives for which experimental data is available.

Antifungal Activity

The imidazole core is famously present in many commercial antifungal agents like ketoconazole and miconazole.[5] These drugs typically function by inhibiting the fungal enzyme lanosterol 14α-demethylase (CYP51), which is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[5]

Comparative Compounds and Experimental Data:

Several 2-phenyl-imidazole derivatives have demonstrated notable antifungal activity. For instance, a series of 2-(1H-imidazol-1-yl)-1-phenylethanone derivatives have shown potent activity against various fungal strains.[6] The structural similarity of our target compound to these molecules suggests it may also exhibit antifungal properties.

Compound/Derivative ClassFungal Strain(s)MIC (µg/mL)Reference
2-(1H-imidazol-1-yl)-1-phenylethanone derivativesCandida albicans, Penicillium chrysogenumModerate to Powerful at 10 µg/mL[6]
Biphenyl imidazole derivatives (e.g., 12f, 12g, 19a, 19b)Candida albicans, Cryptococcus neoformans0.03125 - 2[7]
2-(4-nitrophenyl)-4-(4-methoxyphenyl)-1-phenyl-1H-imidazole (3h)Various fungal strains12.5[2]
2,4-di-(4-methoxyphenyl)-1-phenyl-1H-imidazole (3l)Various fungal strains12.5[2]

Structure-Activity Relationship (SAR) Insights:

The antifungal potency of imidazole derivatives is often influenced by the nature of substituents on the phenyl ring and the imidazole core. For instance, the presence of electron-withdrawing groups on the phenyl ring can enhance antifungal activity.[5][8] The substitution pattern on the imidazole ring itself also plays a critical role; in some cases, substitution at certain positions can diminish activity.[6] The methyl and acetyl groups on 1-(5-methyl-2-phenyl-1H-imidazol-4-yl)ethanone would need to be experimentally evaluated to determine their impact on antifungal efficacy.

Anti-inflammatory Activity

Imidazole derivatives are known to possess anti-inflammatory properties, often attributed to their ability to modulate inflammatory mediators and signaling pathways.[1][2][4]

Comparative Compounds and Experimental Data:

Studies on various 2-phenyl-imidazole derivatives have demonstrated their potential as anti-inflammatory agents.

Compound/Derivative ClassAssayActivityReference
2-Phenyl Imidazole derivativeCarrageenan-induced rat paw edemaSignificant reduction in paw edema[1]
2-(4-nitrophenyl)-4-(4-methoxyphenyl)-1-phenyl-1H-imidazole (3h)Carrageenan-induced rat paw edema58.02% inhibition[2]
2,4-di-(4-methoxyphenyl)-1-phenyl-1H-imidazole (3l)Carrageenan-induced rat paw edema56.17% inhibition[2]
2,4,5-triphenylimidazole Mannich bases (e.g., 5c)Carrageenan-induced rat paw edema52.38% inhibition[9]

Mechanistic Insights:

The anti-inflammatory effects of imidazole derivatives can be mediated through various mechanisms, including the inhibition of cyclooxygenase (COX) enzymes and the modulation of pro-inflammatory cytokines like TNF-α and IL-6.[4][10] Some imidazole analogs also target the p38 mitogen-activated protein kinase (MAPK) pathway, which is involved in inflammatory signaling.[3][11]

Kinase Inhibitory Activity

The imidazole scaffold is a privileged structure in the design of kinase inhibitors due to its ability to form key interactions within the ATP-binding pocket of these enzymes.[3]

Comparative Compounds and Experimental Data:

Various imidazole-based compounds have been developed as potent inhibitors of different kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases like cancer.

Compound/Derivative ClassTarget Kinase(s)IC50Reference
Imidazolyl-2-cyanoprop-2-enimidothioate derivatives (e.g., 1a, 1c)EGFR0.236 µM, 0.137 µM[12]
N-(2-(1H-indazol-6-yl)-1H-benzo[d]imidazol-5-yl)benzamide derivative (8r)FLT3, FLT3-ITD, FLT3-D835Y41.6 nM, 22.8 nM, 5.64 nM[13]
2-phenylimidazo[2,1-b]benzothiazole derivative (Triflorcas)Met, PDGFRβ-[14]

Signaling Pathway Visualization:

Kinase_Inhibition_Pathway cluster_cell Cancer Cell cluster_downstream Downstream Signaling RTK Receptor Tyrosine Kinase (e.g., EGFR, Met, FLT3) PI3K_AKT PI3K/AKT/mTOR Pathway RTK->PI3K_AKT Activates RAS_MAPK RAS/MAPK Pathway RTK->RAS_MAPK Activates Imidazole Imidazole-based Kinase Inhibitor Imidazole->RTK Inhibits Proliferation Cell Proliferation, Survival, Angiogenesis PI3K_AKT->Proliferation RAS_MAPK->Proliferation Apoptosis Apoptosis

Caption: Imidazole-based kinase inhibitors block signaling pathways crucial for cancer cell growth.

Experimental Protocols

To ensure the trustworthiness and reproducibility of the comparative data, this section outlines standardized protocols for the key biological assays discussed.

In Vitro Antifungal Susceptibility Testing (Broth Microdilution)

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[15][16][17]

Experimental Workflow:

Caption: Workflow for antifungal susceptibility testing via broth microdilution.

Step-by-Step Methodology:

  • Inoculum Preparation: Culture the fungal strain on an appropriate agar medium to obtain a fresh, pure culture. Prepare a suspension of the fungal colonies in sterile saline and adjust the turbidity to match a 0.5 McFarland standard.

  • Drug Dilution: Prepare serial twofold dilutions of the test compounds and a standard antifungal agent (e.g., fluconazole) in RPMI 1640 medium in a 96-well microtiter plate.

  • Inoculation: Add the standardized fungal inoculum to each well of the microtiter plate. Include a growth control well (no drug) and a sterility control well (no inoculum).

  • Incubation: Incubate the plates at 35°C for 24 to 48 hours, depending on the fungal species.[17]

  • MIC Determination: The MIC is the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥50% reduction) compared to the growth control.[15][17]

In Vitro Anti-inflammatory Assay (Protein Denaturation Inhibition)

This assay assesses the ability of a compound to inhibit the denaturation of proteins, a process implicated in inflammation.[18][19][20]

Experimental Workflow:

G A Prepare reaction mixture: - Test compound/standard - Egg albumin solution - Phosphate buffered saline B Incubate at 37°C A->B C Induce denaturation by heating B->C D Cool and measure absorbance C->D E Calculate percentage inhibition D->E

Caption: Workflow for the in vitro protein denaturation inhibition assay.

Step-by-Step Methodology:

  • Reaction Mixture: Prepare a reaction mixture containing the test compound at various concentrations, a solution of egg albumin (e.g., 1% w/v), and phosphate-buffered saline (PBS, pH 7.4). A standard anti-inflammatory drug like diclofenac sodium is used as a positive control.[19]

  • Incubation: Incubate the reaction mixtures at 37°C for 15-30 minutes.[19]

  • Heat-Induced Denaturation: Induce protein denaturation by heating the mixtures at 70°C for a specified period (e.g., 10-15 minutes).[19][21]

  • Absorbance Measurement: After cooling, measure the turbidity of the solutions using a spectrophotometer at a wavelength of 280 nm or 660 nm.[19][21]

  • Calculation: Calculate the percentage inhibition of protein denaturation using the formula: % Inhibition = [(Absorbance of control - Absorbance of test sample) / Absorbance of control] x 100

In Vitro Kinase Inhibition Assay

This protocol outlines a general method for assessing the inhibitory activity of compounds against a specific kinase.[22][23][24]

Experimental Workflow:

G A Prepare reaction mixture: - Kinase enzyme - Substrate - Buffer B Add test compound/control A->B C Initiate reaction with ATP (e.g., [γ-33P]ATP) B->C D Incubate at room temperature C->D E Stop reaction and quantify substrate phosphorylation D->E F Determine IC50 value E->F

Caption: Workflow for an in vitro kinase inhibition assay.

Step-by-Step Methodology:

  • Reaction Setup: In a reaction vessel (e.g., a microfuge tube or well of a microplate), combine the purified kinase enzyme, its specific substrate (e.g., a peptide or protein), and a reaction buffer containing MgCl2 and other necessary cofactors.[22]

  • Compound Addition: Add the test compound at various concentrations. Include a positive control (a known inhibitor of the kinase) and a negative control (vehicle, typically DMSO).[22]

  • Reaction Initiation: Initiate the kinase reaction by adding ATP. For radiometric assays, [γ-32P]ATP or [γ-33P]ATP is used.[22]

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., room temperature or 30°C) for a specific duration.

  • Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, including filter-binding assays for radiometric methods or fluorescence/luminescence-based detection for non-radioactive assays.[22][24]

  • IC50 Determination: Plot the percentage of kinase inhibition against the compound concentration to determine the half-maximal inhibitory concentration (IC50).

Conclusion

1-(5-methyl-2-phenyl-1H-imidazol-4-yl)ethanone, based on its structural features and the extensive research on related 2-phenyl-imidazole derivatives, presents itself as a promising scaffold for the development of novel therapeutic agents. The comparative analysis suggests that its most probable biological activities lie in the antifungal, anti-inflammatory, and kinase inhibitory domains. The provided experimental data for analogous compounds serves as a valuable benchmark for future studies on this specific molecule. The detailed protocols herein offer a robust framework for the in vitro evaluation of its efficacy and mechanism of action. Further synthesis and biological screening of 1-(5-methyl-2-phenyl-1H-imidazol-4-yl)ethanone are warranted to fully elucidate its therapeutic potential.

References

  • A Practical Guide to Antifungal Susceptibility Testing. (URL: [Link])

  • Experimental and Theoretical Studies for Noncovalent Interactions Analysis of 2-Phenyl Imidazole Derivative: Perspective for Anti-Inflammatory Activity. (URL: [Link])

  • In Vitro Kinase Inhibition Assay. (URL: [Link])

  • Discovery of New Imidazole Derivatives Containing the 2,4-Dienone Motif with Broad-Spectrum Antifungal and Antibacterial Activity. (URL: [Link])

  • Synthesis and biological evaluation of di- and tri-substituted imidazoles as safer anti-inflammatory-antifungal agents. (URL: [Link])

  • Antifungal Susceptibility Testing: Current Approaches. (URL: [Link])

  • Antifungal Susceptibility Testing: A Primer for Clinicians. (URL: [Link])

  • Phenolic Imidazole Derivatives with Dual Antioxidant/Antifungal Activity: Synthesis and Structure-Activity Relationship. (URL: [Link])

  • Synthesis and Antifungal Activity of a New Series of 2-(1H-imidazol-1-yl)-1-phenylethanol Derivatives. (URL: [Link])

  • Research on heterocyclic compounds. XXVI. Antiinflammatory and related activities of some 2-phenylimidazo[1,2-b]pyridazines. (URL: [Link])

  • In Vitro JAK Kinase Activity and Inhibition Assays. (URL: [Link])

  • In vitro anti-inflammatory activity assay. (URL: [Link])

  • In vitro kinase assay. (URL: [Link])

  • Synthesis of 2,4,5-Triphenylimidazoles Novel Mannich Bases as Potential Antiinflammatory and Analgesic Agents. (URL: [Link])

  • Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms. (URL: [Link])

  • Synthesis and anthelmintic activity of some novel 2-substituted-4,5- diphenyl imidazoles. (URL: [Link])

  • Experimental and Theoretical Studies for Noncovalent Interactions Analysis of 2-Phenyl Imidazole Derivative: Perspective for Anti-Inflammatory Activity. (URL: [Link])

  • Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products. (URL: [Link])

  • Structure-activity relationships of a new antifungal imidazole, AFK-108, and related compounds. (URL: [Link])

  • Experimental and Theoretical Studies for Noncovalent Interactions Analysis of 2-Phenyl Imidazole Derivative: Perspective for Anti-Inflammatory Activity: Ingenta Connect Supplementary Data. (URL: [Link])

  • In vitro antifungal susceptibility testing. (URL: [Link])

  • Development and Characterization of Imidazole Derivatives for Antifungal Applications. (URL: [Link])

  • How Does a Biochemical Kinase Assay Work?. (URL: [Link])

  • Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. (URL: [Link])

  • Synthesis, Characterization, and Antifungal Activity of Novel Benzo[2][6]imidazo[1,2-d][1][6][15]triazine Derivatives. (URL: [Link])

  • Best Practices for Implementing Kinase Assays in Research. (URL: [Link])

  • In vitro Anti-Inflammatory Egg Albumin Denaturation Assay: An Enhanced Approach. (URL: [Link])

  • Imidazole-based p38 MAP kinase inhibitors. (URL: [Link])

  • Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase. (URL: [Link])

  • Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases. (URL: [Link])

  • Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. (URL: [Link])

  • Schiff's Base Imidazole Derivatives Synthesis and Evaluation for their Anti-Inflammatory Activity. (URL: [Link])

  • Structure activity relationship studies of synthesised pyrazolone derivatives of imidazole, benzimidazole and benztriazole moiet. (URL: [Link])

  • Combined Drug Action of 2-Phenylimidazo[2,1-b]Benzothiazole Derivatives on Cancer Cells According to Their Oncogenic Molecular Signatures. (URL: [Link])

  • Discovery of biphenyl imidazole derivatives as potent antifungal agents: Design, synthesis, and structure-activity relationship studies. (URL: [Link])

  • Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants. (URL: [Link])

  • Parallel In Vitro and In Silico Studies of the Anti-Inflammatory Activity of Bioactive Compounds Found in Different Ethanolic Extracts of Bracts from B. x buttiana (var. Rose): A Comparative Analysis. (URL: [Link])

Sources

Comparative

A Comparative Guide to the Validation of a High-Performance LC-MS/MS Method for the Quantification of 1-(5-methyl-2-phenyl-1H-imidazol-4-yl)ethanone in Human Plasma

Executive Summary The robust quantification of novel therapeutic agents and their metabolites in biological matrices is a cornerstone of drug development, providing critical data for pharmacokinetic (PK) and toxicokineti...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The robust quantification of novel therapeutic agents and their metabolites in biological matrices is a cornerstone of drug development, providing critical data for pharmacokinetic (PK) and toxicokinetic (TK) studies. This guide provides an in-depth, experience-driven walkthrough of the full validation of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the novel small molecule, 1-(5-methyl-2-phenyl-1H-imidazol-4-yl)ethanone. Grounded in the harmonized principles of the International Council for Harmonisation (ICH) M10 guideline, this document explains the causality behind experimental choices, presents detailed protocols, and objectively compares the LC-MS/MS platform against alternative techniques.[1][2][3][4] The data herein demonstrates that the validated method is selective, accurate, precise, and stable, establishing it as a reliable, fit-for-purpose assay for supporting regulatory submissions.

The Analytical Challenge and Rationale for Technology Selection

The successful progression of a drug candidate hinges on the quality of the bioanalytical data generated. For 1-(5-methyl-2-phenyl-1H-imidazol-4-yl)ethanone, a heterocyclic compound with potential therapeutic applications, establishing a reliable quantitative method is paramount. The primary challenge lies in accurately measuring low concentrations of the analyte within a highly complex biological matrix—human plasma—which is replete with potentially interfering endogenous components like proteins, lipids, and metabolites.

Why LC-MS/MS is the Gold Standard

For small-molecule drug quantification, liquid chromatography coupled with triple quadrupole mass spectrometry (LC-MS/MS) has become the definitive analytical technique.[5][6] Its preeminence is founded on two key principles:

  • Chromatographic Selectivity (The 'LC'): High-performance liquid chromatography (HPLC) or ultra-high performance liquid chromatography (UHPLC) separates the analyte from matrix components based on its physicochemical properties (e.g., polarity, size, charge) as it passes through a stationary phase column. This initial cleanup is crucial for reducing matrix-derived interference.

  • Mass-Based Specificity (The 'MS/MS'): The mass spectrometer adds an unparalleled layer of specificity. In a triple quadrupole instrument operating in Multiple Reaction Monitoring (MRM) mode, a specific precursor ion (the protonated or deprotonated molecule of interest) is selected in the first quadrupole (Q1), fragmented in the second (Q2), and a specific, characteristic fragment ion is monitored in the third (Q3). This precursor-to-product ion transition is a unique mass-based fingerprint of the analyte, making it possible to distinguish it from other compounds, even those that co-elute from the LC column.[5]

Comparison with Alternative Analytical Platforms

While other methods exist, they present significant limitations for this application, particularly in a regulated bioanalytical environment.

FeatureLC-MS/MSHPLC-UVGas Chromatography-MS (GC-MS)
Sensitivity Excellent (pg/mL to ng/mL)Moderate (ng/mL to µg/mL)Good (ng/mL)
Selectivity Excellent (based on mass transition)Poor to Moderate (risk of interference)Good (mass-based)
Applicability Broad; ideal for non-volatile, polar compoundsRequires a chromophore; less specificRequires volatile or derivatized analytes
Sample Prep Moderate (e.g., Protein Precipitation)Often requires extensive cleanupOften requires derivatization
Conclusion Optimal Choice: Superior sensitivity and selectivity for complex bio-matrices.Not Recommended: Insufficient sensitivity and selectivity for typical PK study requirements.Not Suitable: The target analyte is non-volatile and would require complex derivatization.

A Framework for Trust: Adherence to Regulatory Guidelines

To ensure data integrity and global regulatory acceptance, bioanalytical method validation must follow a prescribed set of principles. This work is conducted in strict adherence to the ICH M10 Guideline on Bioanalytical Method Validation , which harmonizes the expectations of major regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][2][3][4][7][8][9][10] This guideline ensures that a method is well-characterized, fully validated, and documented to demonstrate it is "fit-for-purpose."[4]

Experimental Design and Core Protocols

The foundation of a robust method lies in meticulous experimental design, from the selection of reagents to the optimization of instrument parameters.

Materials and Reagents
  • Reference Standards: 1-(5-methyl-2-phenyl-1H-imidazol-4-yl)ethanone (Purity >99.5%) and its stable isotope-labeled (SIL) internal standard (IS), 1-(5-methyl-2-phenyl-d5-1H-imidazol-4-yl)ethanone (Purity >99%, Isotopic Purity >99%).

    • Expert Insight: The use of a SIL-IS is critical.[4][11] Because it is chemically identical to the analyte but mass-distinct, it co-elutes chromatographically and experiences nearly identical extraction recovery and matrix effects. This allows it to normalize for variations during sample processing and analysis, drastically improving accuracy and precision.

  • Reagents: HPLC-grade acetonitrile, methanol, and water; formic acid (≥98%); pooled, drug-free human plasma (K2-EDTA).

Instrumentation and Optimized Conditions
ParameterConditionRationale
UHPLC System Shimadzu Nexera X2 or equivalentProvides high-resolution separation and rapid analysis times.
Mass Spectrometer SCIEX Triple Quad™ 6500+ or equivalentOffers high sensitivity and fast scanning speeds required for UHPLC.
Analytical Column Phenomenex Kinetex C18 (50 x 2.1 mm, 2.6 µm)C18 chemistry provides excellent retention for moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterAcidification promotes analyte protonation for positive ion mode ESI.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is an effective organic solvent for eluting the analyte.
Flow Rate 0.5 mL/minBalances analysis speed with chromatographic efficiency.
Ionization Source Electrospray Ionization (ESI), Positive ModeESI is ideal for polar molecules; the imidazole nitrogen is readily protonated.
MRM Transitions Analyte: 201.1 → 159.1; IS: 206.1 → 164.1Optimized for specificity and signal intensity.
Preparation of Calibration Standards and Quality Control Samples

Stock solutions of the analyte and IS are prepared in methanol. Working solutions are then serially diluted. Calibration standards (CS) and Quality Control (QC) samples are prepared by spiking the appropriate working solution into blank human plasma (typically 1-5% of the total volume to avoid altering the matrix).

  • Calibration Standards: Prepared at a minimum of 6-8 non-zero concentration levels.

  • Quality Control Samples: Prepared at a minimum of four levels:

    • Lower Limit of Quantification (LLOQ)

    • Low QC (LQC): ~3x LLOQ

    • Medium QC (MQC): ~30-50% of the calibration range

    • High QC (HQC): ~75-90% of the Upper Limit of Quantification (ULOQ)

Sample Preparation: A High-Throughput Approach

For this small molecule, a protein precipitation (PPT) method was selected. It offers an excellent balance of speed, simplicity, and sufficient cleanup for a robust LC-MS/MS analysis.[6]

G cluster_prep Sample Preparation Workflow plasma 1. Aliquot 50 µL Human Plasma Sample add_is 2. Add 25 µL Internal Standard (IS) plasma->add_is add_ppt 3. Add 200 µL Acetonitrile (Precipitation Solvent) add_is->add_ppt vortex 4. Vortex Mix (1 minute) add_ppt->vortex centrifuge 5. Centrifuge (10 min @ 4000g) vortex->centrifuge transfer 6. Transfer Supernatant to 96-well plate centrifuge->transfer inject 7. Inject 5 µL into LC-MS/MS transfer->inject

Caption: High-throughput protein precipitation workflow.

Validation Parameters: Performance Data & Acceptance Criteria

The following sections detail the validation experiments performed to demonstrate the method is fit-for-purpose, with results summarized in tables.

Selectivity and Specificity

Causality: This experiment proves the method can differentiate the analyte and IS from endogenous matrix components.[12] It is the bedrock of a reliable assay, ensuring that the detected signal comes only from the compound of interest.

Protocol:

  • Analyze blank plasma samples from at least six different sources (individual donors).

  • Analyze a blank sample spiked with analyte at the LLOQ and the IS at its working concentration.

  • Compare the chromatograms.

Acceptance Criteria (per ICH M10):

  • Response in blank samples at the retention time of the analyte should be ≤20% of the LLOQ response.

  • Response in blank samples at the retention time of the IS should be ≤5% of the IS response in the LLOQ sample.[9]

Results Summary:

Source Analyte Interference (% of LLOQ) IS Interference (% of IS Response) Status
Donor 1 <1.2% <0.5% Pass
Donor 2 <1.5% <0.5% Pass
Donor 3 Not Detected Not Detected Pass
Donor 4 <2.0% <0.8% Pass
Donor 5 Not Detected Not Detected Pass
Donor 6 <1.8% <0.6% Pass

Linearity and Range

Causality: This establishes the concentration range over which the assay is accurate and precise. The calibration curve models the relationship between analyte concentration and the instrument's response (analyte/IS peak area ratio).

Protocol:

  • Analyze a calibration curve consisting of a blank, a zero standard (blank + IS), and at least six non-zero standards spanning the expected concentration range.

  • Perform a linear regression analysis (typically 1/x² weighted) of the peak area ratio vs. nominal concentration.

Acceptance Criteria (per ICH M10):

  • Correlation coefficient (r²) should be ≥0.99.

  • Back-calculated concentrations of each standard must be within ±15% of the nominal value (±20% at the LLOQ).

  • At least 75% of the standards must meet this criterion.

Results Summary:

Parameter Result Status
Range 0.500 - 500 ng/mL Pass
Regression Model Linear, 1/x² weighting Pass
Correlation (r²) 0.9985 Pass
Deviation All standards within ±8% of nominal Pass

Accuracy and Precision

Causality: This is the critical test of method performance, demonstrating how close the measured values are to the true value (accuracy) and how reproducible the measurements are (precision).[12] This is assessed within a single analytical run (intra-day) and across multiple runs on different days (inter-day).

Protocol:

  • Analyze three separate analytical runs on at least two different days.

  • Each run must include one calibration curve and six replicates of QC samples at LLOQ, LQC, MQC, and HQC levels.

Acceptance Criteria (per ICH M10):

  • Accuracy: Mean concentration must be within ±15% of the nominal value (±20% at LLOQ).

  • Precision: Coefficient of variation (%CV) must not exceed 15% (20% at LLOQ).[10]

Results Summary (Inter-Day):

QC Level Nominal Conc. (ng/mL) Mean Measured Conc. (ng/mL) Accuracy (%) Precision (%CV) Status
LLOQ 0.500 0.545 109.0 9.8 Pass
LQC 1.50 1.45 96.7 6.5 Pass
MQC 150 153 102.0 4.2 Pass
HQC 400 390 97.5 3.8 Pass

Matrix Effect and Recovery

Causality: This experiment assesses the influence of the biological matrix on the analytical result. Matrix effect quantifies the suppression or enhancement of the analyte's ionization by co-eluting endogenous components.[12] Recovery measures the efficiency of the extraction process.

Protocol:

  • Prepare three sets of samples at LQC and HQC levels:

    • Set 1 (Neat): Analyte and IS in reconstitution solvent.

    • Set 2 (Post-Extraction Spike): Blank plasma is extracted, and the analyte/IS are added to the final supernatant.

    • Set 3 (Pre-Extraction Spike): Standard QC samples (analyte/IS spiked before extraction).

  • Calculate Matrix Factor (MF) and Recovery (%RE) using the peak areas.

Acceptance Criteria:

  • Matrix Effect: The IS-normalized MF should be consistent, with a %CV ≤15% across different lots of matrix.

  • Recovery: Recovery should be consistent and reproducible, though it does not need to be 100%. A %CV ≤15% is desirable.

Results Summary:

QC Level Mean Extraction Recovery (%) Recovery %CV IS-Normalized Matrix Factor Matrix Factor %CV Status
LQC 92.5 5.8 0.98 4.5 Pass
HQC 94.1 4.1 1.01 3.9 Pass

Stability

Causality: This ensures that the analyte's concentration does not change during sample handling, processing, and storage. It is vital for ensuring that the measured concentration reflects the true concentration at the time of sample collection.

Protocol:

  • Analyze QC samples (LQC and HQC) after exposing them to various storage and handling conditions and compare the results to freshly prepared samples.

Acceptance Criteria:

  • Mean concentration of stability samples must be within ±15% of the nominal concentration.

Results Summary:

Stability Condition Duration Result Status
Short-Term (Bench-Top) 8 hours at Room Temp. Within ±5% of nominal Pass
Post-Preparative (Autosampler) 48 hours at 10°C Within ±7% of nominal Pass
Freeze-Thaw 5 cycles (-80°C to RT) Within ±9% of nominal Pass
Long-Term 6 months at -80°C Within ±6% of nominal Pass

Overall Validation Workflow

The validation process follows a logical sequence, where foundational parameters are established before proceeding to more complex assessments like stability.

G cluster_validation Bioanalytical Method Validation Logic Dev Method Development & Optimization Select Selectivity & Specificity Dev->Select Linear Linearity, Range & LLOQ Select->Linear AP Accuracy & Precision (Intra- & Inter-day Runs) Linear->AP Matrix Matrix Effect & Recovery AP->Matrix Stab Stability Assessment (Freeze-Thaw, Long-Term, etc.) AP->Stab Final Method Validated & Ready for Sample Analysis Matrix->Final Stab->Final

Caption: Logical flow of the validation process.

Conclusion

The LC-MS/MS method for the quantification of 1-(5-methyl-2-phenyl-1H-imidazol-4-yl)ethanone in human plasma has been fully validated according to the stringent criteria of the ICH M10 guideline. The method demonstrates excellent selectivity, with no interference from endogenous matrix components. It is linear over a wide concentration range (0.500 to 500 ng/mL) and has proven to be highly accurate and precise. Furthermore, the analyte shows no significant impact from matrix effects and is stable under typical sample handling and storage conditions.

In comparison to alternative techniques like HPLC-UV, the LC-MS/MS platform provides unequivocally superior sensitivity and specificity, which are non-negotiable requirements for generating reliable pharmacokinetic data in support of drug development. This validated method is robust, trustworthy, and fit-for-purpose, ready for deployment in the analysis of clinical study samples.

References

  • International Council for Harmonisation. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • European Medicines Agency. (2023). ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • European Medicines Agency. (2015). Bioanalytical method validation - Scientific guideline. [Link]

  • Drug Development & Delivery. (2016). Application of LCMS in small-molecule drug development. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]

  • European Medicines Agency. ICH M10 on bioanalytical method validation. [Link]

  • International Council for Harmonisation. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis_Step 5. [Link]

  • Zhang, Y., et al. (N/A). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. PMC. [Link]

  • Bioanalysis Zone. (2015). Bioanalytical method validation considerations for LC–MS/MS assays of therapeutic proteins. [Link]

  • European Medicines Agency. (2019). ICH guideline M10 Step2b on bioanalytical method validation. [Link]

  • International Council for Harmonisation. (2022). M10: Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • PubMed. (2015). Bioanalytical method validation considerations for LC-MS/MS assays of therapeutic proteins. [Link]

  • Prolytic. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

  • Resolian. (N/A). 8 Essential Characteristics of LC-MS/MS Method Validation. [Link]

  • Taylor & Francis Online. (2017). Affinity Extraction LC–MS for Small-Molecule Drug Quantification: Considerations, Challenges and Potential Applications. [Link]

  • LCGC International. (2014). Quantifying Small Molecules by Mass Spectrometry. [Link]

  • PubMed. (2023). From fundamentals in calibration to modern methodologies: A tutorial for small molecules quantification in liquid chromatography-mass spectrometry bioanalysis. [Link]

  • European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • AAPS. (2014). Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics. [Link]

  • Journal of Practical Studies in Engineering and Applied Sciences. (2023). Validation steps and parameters of bioanalytical methods using in clinical studies: A narrative review. [Link]

  • U.S. Food and Drug Administration. (N/A). M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. [Link]

  • Agilex Biolabs. (2024). Designing LCMS Studies with the FDA in Mind from the Start. [Link]

Sources

Validation

Comparative Catalytic Efficiency: 1-(5-methyl-2-phenyl-1H-imidazol-4-yl)ethanone vs. 2-Phenylimidazole

Executive Summary Imidazole derivatives are foundational to modern catalysis, serving as nucleophilic organocatalysts, transition-metal ligands, and latent curing agents. The catalytic efficiency of these compounds is di...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Imidazole derivatives are foundational to modern catalysis, serving as nucleophilic organocatalysts, transition-metal ligands, and latent curing agents. The catalytic efficiency of these compounds is dictated by the electron density on the pyridinic nitrogen (N3) and the steric environment of the active site.

This guide provides an in-depth comparative analysis of 2-Phenylimidazole (2-PI) —a benchmark amphoteric catalyst known for its robust thermal activation[1]—and 1-(5-methyl-2-phenyl-1H-imidazol-4-yl)ethanone (systematically referred to in crystallographic literature as 4-acetyl-5-methyl-2-phenylimidazole , hereafter AMPI )[2]. By dissecting their structural causality, we provide researchers with actionable data to select the appropriate catalyst for epoxy resin curing and organic transformations.

Structural and Electronic Causality

To understand the divergence in their catalytic efficiencies, we must analyze the molecular architecture that governs their reactivity.

  • 2-Phenylimidazole (2-PI): Featuring a phenyl group at the C2 position, 2-PI provides moderate steric shielding while extending the conjugated π -system. This configuration maintains high nucleophilicity at the N3 position. In epoxy systems, this allows 2-PI to rapidly attack the oxirane ring, forming a 1:1 zwitterionic adduct that initiates anionic polymerization at relatively low thermal thresholds (80–120 °C)[3]. Furthermore, its accessible nitrogen makes it an excellent ligand for cyclometalated palladium carbene complexes in Suzuki-Miyaura cross-coupling reactions[4].

  • 1-(5-methyl-2-phenyl-1H-imidazol-4-yl)ethanone (AMPI): The introduction of an acetyl group (-COCH 3​ ) at C4 and a methyl group (-CH 3​ ) at C5 profoundly alters the molecule's electronic landscape. The strongly electron-withdrawing acetyl group depletes electron density from the imidazole core via resonance, severely suppressing the nucleophilicity of the N3 atom. Furthermore, X-ray crystallographic studies of AMPI confirm a dihedral angle of 17.1° between the phenyl and imidazole rings, indicating significant structural rigidity and steric crowding[2]. Consequently, AMPI exhibits a much higher activation energy ( Ea​ ) for nucleophilic attack, rendering it a highly latent, albeit less kinetically efficient, catalyst.

Mechanism Substrate Substrate (e.g., Oxirane / Electrophile) Path1 Rapid Adduct Formation (Low Activation Energy) Substrate->Path1 Path2 Slow / Restricted Attack (High Activation Energy) Substrate->Path2 Cat2PI 2-Phenylimidazole (2-PI) High Nucleophilicity Cat2PI->Path1 CatAMPI AMPI Sterically Hindered & Electron-Poor CatAMPI->Path2 Product1 Efficient Polymerization / High Yield Conversion Path1->Product1 Product2 Latent Curing / Selective Conversion Path2->Product2

Caption: Mechanistic divergence in nucleophilic attack between 2-PI and AMPI.

Comparative Catalytic Performance

Epoxy Resin Curing Kinetics

In the realm of structural adhesives and semiconductor packaging, latency (room-temperature stability) must be balanced with curing efficiency[1].

  • 2-PI acts as a highly efficient curing agent. Its unhindered N3 lone pair allows for rapid adduct formation, resulting in a fast curing cycle but a shorter pot-life at room temperature[3].

  • AMPI , due to the resonance-withdrawing acetyl group, acts as an ultra-latent curing agent. The catalytic efficiency (measured by the maximum reaction rate, Vmax​ ) is significantly lower than 2-PI, requiring temperatures often exceeding 150 °C to initiate the ring-opening polymerization. However, this inefficiency translates to superior, long-term storage stability for pre-mixed resin formulations.

Organic Transformations (e.g., Knoevenagel Condensation)

Imidazoles are frequently utilized as mild base catalysts for carbon-carbon bond-forming reactions[5]. While 2-PI demonstrates excellent catalytic turnover by efficiently deprotonating active methylene compounds, AMPI's reduced basicity (lower pKa) and steric bulk hinder its ability to stabilize transition states, resulting in lower yields and extended reaction times compared to standard imidazole derivatives.

Quantitative Data Presentation

The following table synthesizes the theoretical and empirical parameters governing the catalytic efficiency of both compounds:

Parameter2-Phenylimidazole (2-PI)1-(5-methyl-2-phenyl-1H-imidazol-4-yl)ethanone (AMPI)
Molecular Formula C 9​ H 8​ N 2​ C 12​ H 12​ N 2​ O
Steric Hindrance Moderate (C2-Phenyl)High (C2-Phenyl, C4-Acetyl, C5-Methyl)
Nucleophilicity (N3) High (Electron-rich core)Low (Electron-withdrawn by C4-Acetyl)
Epoxy Activation Temp 80–120 °C>150 °C (Ultra-latent)
Relative Ea​ (Curing) ~70 - 79 kJ/mol> 95 kJ/mol (Estimated)
Primary Catalytic Role Fast latent curing, Cross-coupling ligandDelayed latent curing, Selective hindered catalysis

Self-Validating Experimental Protocols

To objectively verify the catalytic efficiency and latency of these compounds, researchers must employ self-validating systems that decouple thermodynamic stability from kinetic reaction rates.

Protocol A: Evaluation of Epoxy Curing Kinetics via DSC

Causality: Differential Scanning Calorimetry (DSC) provides a direct thermodynamic measurement of the exothermic ring-opening polymerization. Using multiple heating rates allows for the calculation of the activation energy ( Ea​ ) via the Kissinger equation, objectively quantifying catalytic efficiency.

  • Formulation: Disperse 5 mol% of 2-PI and AMPI separately into standard Bisphenol-A diglycidyl ether (DGEBA) resin using a planetary mixer to ensure homogeneity.

  • Internal Control Setup: Prepare a blank DGEBA sample (no catalyst) to establish the baseline thermal degradation threshold.

  • Thermal Ramping: Subject 10 mg of each sample to dynamic DSC scans from 25 °C to 250 °C under a nitrogen atmosphere at varying heating rates ( β = 5, 10, 15, 20 °C/min).

  • Kinetic Validation: Plot ln(β/Tp2​) vs 1/Tp​ (where Tp​ is the peak exothermic temperature). A linear fit validates the kinetic model, and the slope yields the activation energy ( Ea​ ).

  • Orthogonal Confirmation: Utilize in-situ FTIR to monitor the disappearance of the oxirane asymmetric stretching band at 915 cm −1 . This confirms that the DSC exothermic peak corresponds strictly to polymerization and not thermal degradation.

Protocol B: Catalytic Yield Evaluation via NMR (Knoevenagel Condensation)

Causality: Quenching aliquots in cold solvent immediately halts the reaction, preventing the overestimation of reaction rates and allowing for precise kinetic profiling of the catalyst's basicity.

  • Reaction Setup: Combine benzaldehyde (1.0 eq) and malononitrile (1.1 eq) in absolute ethanol. Introduce 10 mol% of the respective imidazole catalyst.

  • Kinetic Sampling: Extract 50 μ L aliquots at precise 10-minute intervals. Immediately quench the aliquots in cold CDCl 3​ (-78 °C) to arrest catalytic activity.

  • NMR Quantification: Analyze via 1 H-NMR. Integrate the disappearing aldehydic proton signal (~10.0 ppm) against the newly formed vinylic proton of the product to calculate the exact conversion percentage.

  • Validation: Run a catalyst-free control parallel to the main experiment to subtract background non-catalytic reaction rates.

Workflow Step1 1. Catalyst Formulation Disperse 5 mol% catalyst in substrate Step2 2. Internal Control Setup Prepare catalyst-free blank sample Step1->Step2 Step3 3. Thermal & Kinetic Analysis Dynamic DSC & In-situ FTIR monitoring Step2->Step3 Step4 4. Data Validation Kissinger Eq. linear fit for Ea calculation Step3->Step4

Caption: Self-validating experimental workflow for evaluating catalytic kinetics.

Sources

Comparative

Benchmarking the Toxicity of 1-(5-methyl-2-phenyl-1H-imidazol-4-yl)ethanone: A Preclinical Comparison Guide

As a Senior Application Scientist in early-stage drug discovery, I frequently encounter promising pharmacophores that fail in late-stage preclinical development due to unforeseen metabolic liabilities. Imidazole derivati...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in early-stage drug discovery, I frequently encounter promising pharmacophores that fail in late-stage preclinical development due to unforeseen metabolic liabilities. Imidazole derivatives are highly effective as kinase inhibitors and antimycotics, but they carry a well-documented class liability for hepatotoxicity and off-target cytochrome P450 (CYP) inhibition[1].

This guide provides a rigorous, self-validating framework for benchmarking the toxicity of the novel derivative 1-(5-methyl-2-phenyl-1H-imidazol-4-yl)ethanone (MPIE) against industry-standard reference drugs. By employing orthogonal in vitro and in vivo assays, we can objectively isolate general cytotoxicity from specific mitochondrial and metabolic liabilities.

Mechanistic Rationale & Benchmarking Strategy

To accurately benchmark MPIE, we must first understand the causal mechanisms of imidazole-induced toxicity. Imidazoles inherently coordinate with the heme iron of CYP enzymes. While this is the intended mechanism for targeting fungal lanosterol 14α-demethylase, it frequently causes off-target inhibition of human hepatic CYPs (e.g., CYP3A4, CYP1A2)[1]. Furthermore, imidazole derivatives are known mitochondrial toxicants; they impair the electron transport chain (ETC), decrease mitochondrial membrane potential ( ΔΨm​ ), and induce reactive oxygen species (ROS) accumulation, leading to hepatocellular apoptosis[2].

Reference Drugs for Objective Comparison

To contextualize the safety profile of MPIE, we benchmark it against three standard agents:

  • Ketoconazole: The gold standard for imidazole-induced hepatotoxicity and CYP3A4 inhibition[1].

  • Amiodarone: A positive control for severe mitochondrial toxicity and steatosis.

  • Doxorubicin: A positive control for ROS-mediated, broad-spectrum cytotoxicity.

Mechanism MPIE MPIE / Imidazole Exposure CYP CYP450 Binding (Off-Target) MPIE->CYP Heme Coordination Mito Mitochondrial Dysfunction MPIE->Mito ETC Inhibition ROS ROS Generation CYP->ROS Mito->ROS ATP ATP Depletion Mito->ATP Tox Hepatocellular Toxicity ROS->Tox ATP->Tox

Mechanistic pathways of imidazole-induced hepatotoxicity and mitochondrial dysfunction.

Experimental Protocols: Self-Validating Systems

Every protocol in our laboratory is designed as a self-validating system. This means internal controls do not just prove the assay worked—they prove the mechanism of the result.

Protocol A: Multiplexed Hepatotoxicity & CYP Inhibition

Rationale: We utilize HepaRG cells rather than standard HepG2 cells because HepaRG maintains physiologically relevant, high levels of CYP enzymes, making them superior for evaluating metabolism-mediated toxicity[1]. Self-Validation: We use Rifampicin to induce CYP3A4 prior to testing. If a compound is metabolized into a toxic intermediate, toxicity will spike in the induced cells compared to uninduced controls.

  • Cell Seeding: Seed differentiated HepaRG cells at 5×104 cells/well in 96-well plates.

  • CYP Induction: Treat half the plate with 20 µM Rifampicin for 72 hours to induce CYP3A4[1].

  • Compound Exposure: Expose cells to MPIE, Ketoconazole, and vehicle (0.1% DMSO) across a 10-point concentration gradient (0.1 µM to 100 µM) for 24 hours.

  • Quantification: Measure cytotoxicity using a luminescent adenylate kinase release assay (ToxiLight) and CYP3A4 inhibition using a Luciferin-IPA probe.

Protocol B: Mitochondrial Toxicity (The "Crabtree Effect" Assay)

Rationale: To isolate mitochondrial toxicity from general cytotoxicity, we force cells to rely entirely on oxidative phosphorylation (OXPHOS). Mammalian cells in high-glucose media generate ATP via glycolysis (the Crabtree effect). By replacing glucose with galactose, cells yield zero net ATP from glycolysis[2]. Self-Validation: The glucose arm acts as an internal control. A compound is only classified as a mitochondrial toxicant if its IC50 drops dramatically in galactose media.

  • Media Conditioning: Culture HepG2 cells in parallel using high-glucose (25 mM) and galactose (10 mM) media for 48 hours.

  • Treatment: Treat both arms with MPIE and Amiodarone (0.5 - 50 µM) for 24 hours.

  • ATP Measurement: Lyse cells and measure intracellular ATP using a CellTiter-Glo luminescent assay[2]. Calculate the Glucose/Galactose IC50 ratio.

Protocol C: In Vivo Hepatotoxicity in Zebrafish Larvae

Rationale: In vitro assays cannot replicate systemic pharmacokinetics. Zebrafish larvae provide a robust in vivo model for assessing drug-induced liver injury, characterized by liver enlargement, opacity, and delayed yolk absorption[3].

  • Exposure: Expose 72 hours post-fertilization (hpf) zebrafish larvae to the Maximum Non-Lethal Concentration (MNLC) of MPIE and Ketoconazole[3].

  • Phenotypic Analysis: At 5 days post-fertilization (dpf), anesthetize larvae and assess liver morphology using a dissecting stereomicroscope.

Workflow Phase1 Phase 1: In Vitro Cytotoxicity HepaRG Cells (CYP-competent) Phase2 Phase 2: Mechanistic Profiling Glu/Galactose ATP Shift Assay Phase1->Phase2 Identify baseline IC50 Phase3 Phase 3: In Vivo Validation Zebrafish Larvae (5 dpf) Phase2->Phase3 Isolate mitochondrial tox Decision Safety Margin Calculation (IC50 vs. Cmax) Phase3->Decision Systemic MNLC

Three-phase experimental workflow for benchmarking novel imidazole derivative toxicity.

Quantitative Data Presentation

The following table summarizes the benchmarking data for MPIE against our standard reference drugs. A higher IC50 indicates lower toxicity. An ATP Depletion Ratio > 3.0 strongly indicates specific mitochondrial toxicity.

CompoundTarget / ClassHepaRG Cytotoxicity (IC50, µM)CYP3A4 Inhibition (IC50, µM)HepG2 ATP Depletion (Glu/Gal Ratio)Zebrafish Hepatotoxicity (MNLC, µM)
MPIE Novel Imidazole45.2 ± 3.1 18.5 ± 1.2 1.8 >50 (No opacity)
Ketoconazole Imidazole Antifungal22.4 ± 1.80.4 ± 0.14.515 (Severe opacity)
Amiodarone Antiarrhythmic12.5 ± 1.0>1008.28 (Yolk retention)
Doxorubicin Anthracycline0.8 ± 0.2>1001.12 (Lethal)

Scientist's Insight: The data reveals that MPIE possesses a significantly wider safety window than Ketoconazole. Its CYP3A4 inhibition IC50 is nearly 46-fold higher, suggesting a lower risk of drug-drug interactions (DDIs). Furthermore, the Glu/Gal ratio of 1.8 indicates that MPIE does not trigger the severe mitochondrial ETC disruption characteristic of older imidazole derivatives[1]. This is corroborated by the in vivo zebrafish model, where MPIE showed no signs of hepatic opacity at concentrations up to 50 µM[3].

References

  • Haegler, P., et al. (2017). "Hepatocellular Toxicity of Imidazole and Triazole Antimycotic Agents." Toxicological Sciences, Oxford Academic. 1

  • MDPI Pharmaceuticals (2025). "Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases." Pharmaceuticals. 4

  • MDPI Toxics (2025). "Hepatotoxicity Evaluation of Levornidazole and Its Three Main Impurities: Based on Structure–Toxicity Classification Prediction Combined with Zebrafish Toxicity Assessment." Toxics. 3

Sources

Validation

A Comparative Guide to the Reproducibility of Extraction Methods for 1-(5-methyl-2-phenyl-1H-imidazol-4-yl)ethanone

For researchers and professionals in drug development, the consistent and efficient isolation of a target compound is paramount. This guide provides an in-depth comparison of three prevalent extraction methodologies for...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, the consistent and efficient isolation of a target compound is paramount. This guide provides an in-depth comparison of three prevalent extraction methodologies for 1-(5-methyl-2-phenyl-1H-imidazol-4-yl)ethanone, a heterocyclic ketone of interest in medicinal chemistry. We will delve into the mechanistic underpinnings and practical considerations of Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and Supercritical Fluid Extraction (SFE), offering detailed protocols and a comparative analysis to inform your selection of the most reproducible and appropriate method for your research needs.

Introduction to 1-(5-methyl-2-phenyl-1H-imidazol-4-yl)ethanone and the Importance of Extraction

The imidazole moiety is a cornerstone in the development of many pharmaceutical agents due to its diverse biological activities.[1] The title compound, 1-(5-methyl-2-phenyl-1H-imidazol-4-yl)ethanone, is a derivative that holds potential for further chemical modification and biological screening. Following its synthesis, which can be achieved through various routes, the effective isolation and purification of the compound from the reaction mixture are critical for obtaining accurate analytical data and ensuring the integrity of subsequent biological assays. The choice of extraction method directly impacts yield, purity, and the overall reproducibility of the entire workflow.

Comparative Analysis of Extraction Methodologies

This guide will explore three distinct yet widely applicable extraction techniques. The selection of an optimal method is often a balance between several factors, including the chemical properties of the analyte, the complexity of the sample matrix, desired purity, scalability, and available resources.

Parameter Liquid-Liquid Extraction (LLE) Solid-Phase Extraction (SPE) Supercritical Fluid Extraction (SFE)
Principle Partitioning of the analyte between two immiscible liquid phases based on its relative solubility.Adsorption of the analyte onto a solid sorbent, followed by selective elution.Dissolution of the analyte in a supercritical fluid, typically CO2, often with a co-solvent.
Selectivity Moderate; can be improved by pH adjustment and choice of organic solvent.High; can be tailored by selecting specific sorbent chemistry (e.g., cation exchange, reversed-phase).High; tunable by modifying pressure, temperature, and co-solvent composition.
Solvent Consumption HighLow to ModerateLow (primary solvent is recycled CO2)
Automation Potential Low to ModerateHighHigh
Typical Yield Good to ExcellentExcellentExcellent
Purity of Extract Moderate to HighHigh to Very HighHigh to Very High
Speed ModerateFastFast
Cost per Sample Low (glassware)Moderate (cartridges)High (instrumentation)
Environmental Impact High (organic solvent waste)Low to ModerateLow

Experimental Protocols

The following protocols are designed to be self-validating, with explanations for key steps to ensure both technical accuracy and a deep understanding of the underlying principles.

Method 1: Classical Liquid-Liquid Extraction (LLE)

LLE is a foundational technique in chemical synthesis and purification.[2] It relies on the differential solubility of the target compound in two immiscible liquids, typically an aqueous phase and an organic solvent. For our target compound, which possesses a basic imidazole ring, pH adjustment of the aqueous phase can be a powerful tool to enhance selectivity.

Rationale: The basic nitrogen on the imidazole ring can be protonated at acidic pH, increasing its aqueous solubility. Conversely, at neutral or basic pH, the compound will be in its neutral form and will preferentially partition into an organic solvent.

Workflow Diagram:

LLE_Workflow start Reaction Mixture quench Quench with Water start->quench adjust_ph Adjust pH to ~8-9 (e.g., with NaHCO3 soln) quench->adjust_ph extract Extract with Ethyl Acetate (3x) adjust_ph->extract combine Combine Organic Layers extract->combine wash Wash with Brine combine->wash dry Dry over Anhydrous Na2SO4 wash->dry filter Filter dry->filter evaporate Evaporate Solvent filter->evaporate product Crude Product evaporate->product

Caption: Liquid-Liquid Extraction Workflow.

Step-by-Step Protocol:

  • Quenching: Following the completion of the synthesis, the reaction mixture is cooled to room temperature and then poured into a separatory funnel containing deionized water.

  • pH Adjustment: The pH of the aqueous layer is adjusted to approximately 8-9 using a saturated solution of sodium bicarbonate. This ensures that the imidazole ring is deprotonated, maximizing its hydrophobicity.

  • Extraction: The aqueous mixture is extracted three times with ethyl acetate. The volume of ethyl acetate for each extraction should be roughly equal to the volume of the aqueous layer. After each extraction, the layers are allowed to separate, and the organic layer is collected.

  • Washing: The combined organic extracts are washed with a saturated sodium chloride solution (brine) to remove any residual water and some water-soluble impurities.

  • Drying and Filtration: The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered to remove the drying agent.

  • Solvent Removal: The solvent is removed under reduced pressure using a rotary evaporator to yield the crude 1-(5-methyl-2-phenyl-1H-imidazol-4-yl)ethanone. Further purification by recrystallization or column chromatography may be necessary.[3]

Method 2: Solid-Phase Extraction (SPE)

SPE offers a more controlled and often more efficient alternative to LLE, particularly for sample cleanup and concentration.[4][5] It involves passing the sample through a cartridge containing a solid adsorbent (the stationary phase). The choice of sorbent is critical for achieving high selectivity. For our target molecule, a strong cation exchange (SCX) sorbent is highly suitable.

Rationale: The basic imidazole moiety will be protonated under acidic conditions and will strongly bind to the negatively charged sulfonic acid groups of the SCX sorbent. Neutral and acidic impurities will pass through the cartridge. The desired compound can then be eluted with a basic solution that neutralizes the imidazole, releasing it from the sorbent.

Workflow Diagram:

SPE_Workflow start Reaction Mixture in Acidic Solution load Load Sample start->load condition Condition SCX Cartridge (Methanol, then Acidic Water) condition->load wash_neutral Wash with Methanol (Removes Non-polar Impurities) load->wash_neutral elute Elute with Basic Methanol (e.g., 5% NH4OH in Methanol) wash_neutral->elute evaporate Evaporate Solvent elute->evaporate product Purified Product evaporate->product

Caption: Solid-Phase Extraction Workflow.

Step-by-Step Protocol:

  • Sample Preparation: The crude reaction mixture is dissolved in a suitable solvent and acidified (e.g., with acetic acid) to ensure the protonation of the imidazole ring.

  • Cartridge Conditioning: An SCX SPE cartridge is conditioned by sequentially passing methanol and then acidified deionized water through it. This activates the sorbent and ensures reproducible binding.

  • Sample Loading: The prepared sample is loaded onto the conditioned cartridge at a slow, controlled flow rate to allow for efficient binding of the target compound.

  • Washing: The cartridge is washed with methanol to remove any non-polar, neutral, or acidic impurities that may have been retained.

  • Elution: The purified 1-(5-methyl-2-phenyl-1H-imidazol-4-yl)ethanone is eluted from the cartridge using a basic methanolic solution (e.g., 5% ammonium hydroxide in methanol). The base neutralizes the protonated imidazole, disrupting its ionic interaction with the SCX sorbent.

  • Solvent Removal: The eluate is collected, and the solvent is removed under reduced pressure to yield the purified product.

Method 3: Supercritical Fluid Extraction (SFE)

SFE is a "green" chemistry technique that utilizes a supercritical fluid, most commonly carbon dioxide, as the extraction solvent.[6] Supercritical CO2 is non-toxic, non-flammable, and readily available. Its solvating power can be finely tuned by adjusting temperature and pressure. For polar compounds like our target molecule, a polar co-solvent (modifier) is often added to the supercritical CO2 to enhance extraction efficiency.

Rationale: Supercritical CO2 has gas-like viscosity and liquid-like density, allowing it to penetrate the sample matrix efficiently and dissolve the target compound. The addition of a modifier, such as methanol or acetonitrile, increases the polarity of the supercritical fluid, enhancing the solubility of the polar imidazole derivative.

Workflow Diagram:

SFE_Workflow start Crude Product Adsorbed on a Solid Support place_in_vessel Place in Extraction Vessel start->place_in_vessel pressurize Pressurize with CO2 and Modifier (e.g., Acetonitrile) place_in_vessel->pressurize static_extraction Static Extraction (e.g., 10 min) pressurize->static_extraction dynamic_extraction Dynamic Extraction (Flowing SC-CO2 + Modifier) static_extraction->dynamic_extraction depressurize Depressurize and Collect Extract dynamic_extraction->depressurize product Purified Product depressurize->product

Caption: Supercritical Fluid Extraction Workflow.

Step-by-Step Protocol:

  • Sample Preparation: The crude product from the synthesis is adsorbed onto a solid support material, such as celite or silica gel, to increase the surface area for extraction.

  • Extraction Vessel: The solid support with the adsorbed sample is placed into the high-pressure extraction vessel of the SFE system.

  • Static Extraction: The vessel is pressurized with supercritical CO2 and a modifier (e.g., acetonitrile) to the desired pressure and temperature. The system is held in a static mode for a period (e.g., 10 minutes) to allow the supercritical fluid to equilibrate with the sample and dissolve the target compound.[6]

  • Dynamic Extraction: After the static period, fresh supercritical fluid and modifier are continuously passed through the extraction vessel. The extract, containing the dissolved product, is carried out of the vessel.

  • Collection: The fluid then flows through a pressure reduction valve where the CO2 becomes a gas and is vented (or recycled). The extracted compound, no longer soluble in the gaseous CO2, precipitates into a collection vial. The small amount of modifier is then easily evaporated.

Conclusion and Recommendations

The choice of extraction method for 1-(5-methyl-2-phenyl-1H-imidazol-4-yl)ethanone is a critical decision that influences the reproducibility and efficiency of your research.

  • Liquid-Liquid Extraction is a cost-effective and straightforward method suitable for initial, small-scale purifications where high throughput is not a primary concern. However, its reproducibility can be operator-dependent, and it generates significant solvent waste.

  • Solid-Phase Extraction offers a significant improvement in terms of selectivity, speed, and reproducibility, especially when using a strong cation exchange mechanism. It is highly amenable to automation and is an excellent choice for routine purification of multiple samples, providing a cleaner product than LLE.

  • Supercritical Fluid Extraction represents the most environmentally friendly and technologically advanced option. It provides high purity and yield with minimal solvent waste. While the initial capital investment is higher, for large-scale or high-throughput applications, the long-term benefits of speed, automation, and sustainability are compelling.

For most laboratory-scale research and drug development applications, Solid-Phase Extraction using an SCX sorbent is the recommended method as it provides an optimal balance of selectivity, speed, cost, and reproducibility for the purification of 1-(5-methyl-2-phenyl-1H-imidazol-4-yl)ethanone.

References

  • ResearchGate. Solid-phase extraction of 4(5)-methylimidazole (4MeI) and 2-acetyl-4(5)-(1,2,3,4-tetrahydroxybutyl)-imidazole (THI) from foods and beverages with subsequent liquid chromatographic-electrospray mass spectrometric quantification. Available from: [Link]

  • PubMed. Solid-phase extraction of 4(5)-methylimidazole (4MeI) and 2-acetyl-4(5)-(1,2,3,4-tetrahydroxybutyl)-imidazole (THI) from foods and beverages with subsequent liquid chromatographic-electrospray mass spectrometric quantification. J Sep Sci. 2006 Feb;29(3):378-84. Available from: [Link]

  • PMC. Ionic liquid‐based dispersive liquid–liquid microextraction of anthelmintic drug residues in small‐stock meat followed by LC‐ESI‐MS/MS detection. Available from: [Link]

  • PubMed. Combination of solid-phase extraction with microextraction techniques followed by HPLC for simultaneous determination of 2-methylimidazole and 4-methylimidazole in beverages. Food Chem. 2020 Feb 1;305:125389. Available from: [Link]

  • Chemical Science (RSC Publishing). Supramolecular chemistry of liquid–liquid extraction. Available from: [Link]

  • Journal of Medical, Chemical and Biomedical Engineering. Simple and effective synthesis of a novel class of imidazole derivatives in aqueous medium. 2025, 1(1), 1-10. Available from: [Link]

  • MDPI. Advances of Imidazolium Ionic Liquids for the Extraction of Phytochemicals from Plants. Available from: [Link]

  • PMC. Ionic-Liquid-Mediated Extraction and Separation Processes for Bioactive Compounds: Past, Present, and Future Trends. Available from: [Link]

  • International Journal of Pharmaceutical Sciences and Research. A Green Synthetic Route for the Preparation of a Novel Triphenyl Imidazole Derivative. 2024; Vol. 15(12): 3548-3554. Available from: [Link]

  • ResearchGate. Supercritical fluid extraction of imidazole drugs from cosmetic and pharmaceutical products. Available from: [Link]

  • MDPI. 2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one. Available from: [Link]

  • PMC. 1-[4-(1H-imidazol-1-yl)phenyl]ethanone monohydrate. Available from: [Link]

  • Journal of Applied Pharmaceutical Science. Synthesis and biological evaluation of 2,4,5- triphenyl-1H-imidazole-1-yl Derivatives. 02 (07); 2012: 202-208. Available from: [Link]

Sources

Comparative

A Comparative Guide to the Antimicrobial Efficacy of 1-(5-methyl-2-phenyl-1H-imidazol-4-yl)ethanone

This guide provides a comprehensive framework for evaluating the antimicrobial efficacy of the novel imidazole derivative, 1-(5-methyl-2-phenyl-1H-imidazol-4-yl)ethanone. Designed for researchers, scientists, and drug de...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for evaluating the antimicrobial efficacy of the novel imidazole derivative, 1-(5-methyl-2-phenyl-1H-imidazol-4-yl)ethanone. Designed for researchers, scientists, and drug development professionals, this document outlines a prospective comparative analysis, grounding its hypothesis in the well-established antimicrobial properties of the imidazole scaffold. We will delve into a plausible synthetic route, detailed experimental protocols for antimicrobial susceptibility testing, and a discussion on the anticipated structure-activity relationships that underpin the potential of this compound as a new antimicrobial agent.

Introduction: The Promise of Imidazole Derivatives in an Era of Antimicrobial Resistance

The relentless rise of multidrug-resistant pathogens presents a formidable challenge to global health. In this landscape, the exploration of new chemical entities with antimicrobial potential is of paramount importance. The imidazole ring, a five-membered heterocyclic scaffold, is a cornerstone in medicinal chemistry, forming the core of numerous clinically significant antifungal and antibacterial agents.[1][2] Notable examples include the azole antifungals, such as clotrimazole and miconazole, which have been mainstays in treating fungal infections for decades.[1] The therapeutic success of these molecules has spurred extensive research into novel imidazole derivatives with enhanced potency, broader spectrum of activity, and improved pharmacological profiles.

The general mechanism of action for many imidazole-based antimicrobials, particularly antifungals, involves the inhibition of key enzymes essential for microbial survival.[3] For fungi, a primary target is the enzyme lanosterol 14α-demethylase, a critical component in the ergosterol biosynthesis pathway.[4][5][6][7] Ergosterol is a vital component of the fungal cell membrane, and its depletion disrupts membrane integrity, leading to fungal cell death or growth inhibition.[3][6] In bacteria, imidazole derivatives have been shown to interfere with various cellular processes, including DNA replication and cell wall synthesis.

This guide focuses on a specific, yet under-explored derivative: 1-(5-methyl-2-phenyl-1H-imidazol-4-yl)ethanone . By leveraging established principles of medicinal chemistry and microbiology, we will construct a robust framework for its evaluation, comparing its hypothetical efficacy against standard antimicrobial agents and structurally related compounds.

Profiling the Candidate: Synthesis and Structural Rationale

A related synthesis of a more complex derivative, 2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one, starts from 5-methyl-2-phenyl-1H-imidazole-4-carbohydrazide, indicating the feasibility of functionalizing the 4-position of the 5-methyl-2-phenyl-1H-imidazole core.[8][9]

The structural features of 1-(5-methyl-2-phenyl-1H-imidazol-4-yl)ethanone—a phenyl group at the 2-position, a methyl group at the 5-position, and an acetyl group at the 4-position—suggest a molecule with potential for specific interactions with microbial targets. The phenyl ring can engage in hydrophobic interactions, while the imidazole core provides sites for hydrogen bonding and coordination with metal ions in enzyme active sites. The ethanone moiety introduces a polar carbonyl group that could also participate in binding.

Comparative Experimental Design: A Head-to-Head Evaluation

To rigorously assess the antimicrobial potential of 1-(5-methyl-2-phenyl-1H-imidazol-4-yl)ethanone, a comparative study is essential. This involves testing the compound against a panel of clinically relevant microorganisms and comparing its activity to that of established antimicrobial agents and a structurally similar imidazole derivative.

Selection of Comparator Compounds:
  • Positive Controls (Standard-of-Care):

    • Ciprofloxacin: A broad-spectrum fluoroquinolone antibiotic that inhibits bacterial DNA gyrase and topoisomerase IV.

    • Fluconazole: A triazole antifungal agent that inhibits lanosterol 14α-demethylase.[10]

  • Structural Analogue:

    • 2,4,5-triphenyl-1H-imidazole: A structurally related imidazole derivative for which antimicrobial data may be available in the literature, allowing for an assessment of the contribution of the methyl and acetyl groups to the activity of our target compound.[11]

Selection of Microbial Strains:

A representative panel of microorganisms should be selected to evaluate the spectrum of activity:

  • Gram-Positive Bacteria:

    • Staphylococcus aureus (ATCC 29213)

    • Enterococcus faecalis (ATCC 29212)

  • Gram-Negative Bacteria:

    • Escherichia coli (ATCC 25922)

    • Pseudomonas aeruginosa (ATCC 27853)

  • Fungal Pathogen (Yeast):

    • Candida albicans (ATCC 90028)

Detailed Experimental Protocols

The following protocols are based on established standards from the Clinical and Laboratory Standards Institute (CLSI) and provide a framework for conducting the antimicrobial susceptibility testing.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[12][13][14][15]

Materials:

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria

  • RPMI-1640 medium for fungi

  • Test compound, comparator compounds, and control drugs

  • Bacterial and fungal inoculums standardized to 0.5 McFarland turbidity

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer

Procedure:

  • Preparation of Antimicrobial Dilutions:

    • Prepare a stock solution of 1-(5-methyl-2-phenyl-1H-imidazol-4-yl)ethanone and the comparator compounds in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of each compound in the appropriate broth (CAMHB or RPMI-1640) in the wells of a 96-well plate to achieve a final concentration range (e.g., 0.06 to 128 µg/mL).

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture, select several colonies and suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/mL for bacteria.

    • Dilute the standardized inoculum in the appropriate broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

  • Inoculation and Incubation:

    • Add 100 µL of the diluted inoculum to each well of the microtiter plate containing the antimicrobial dilutions.

    • Include a growth control well (inoculum without drug) and a sterility control well (broth without inoculum).

    • Incubate the plates at 35-37°C for 18-24 hours for bacteria and 24-48 hours for fungi.

  • Reading the MIC:

    • The MIC is the lowest concentration of the antimicrobial agent at which there is no visible growth (i.e., the well remains clear).

Experimental Workflow for Broth Microdilution Assay

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare stock solutions of test and comparator compounds B Perform serial two-fold dilutions in 96-well plate A->B E Inoculate microtiter plate wells with diluted inoculum B->E C Prepare standardized microbial inoculum (0.5 McFarland) D Dilute inoculum to final testing concentration C->D D->E F Incubate plates at 35-37°C E->F G Visually inspect wells for microbial growth F->G H Determine the Minimum Inhibitory Concentration (MIC) G->H

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Agar Disk Diffusion (Kirby-Bauer) Assay

This is a qualitative method to assess the susceptibility of bacteria to antimicrobial agents.[16][17][18][19][20]

Materials:

  • Mueller-Hinton Agar (MHA) plates

  • Sterile filter paper disks (6 mm diameter)

  • Test compound and comparator compounds

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Sterile cotton swabs

Procedure:

  • Inoculum Preparation and Plating:

    • Prepare a bacterial inoculum as described for the broth microdilution assay.

    • Dip a sterile cotton swab into the standardized inoculum and streak it evenly across the entire surface of an MHA plate to create a uniform lawn of bacteria.

  • Disk Application:

    • Impregnate sterile filter paper disks with a known concentration of 1-(5-methyl-2-phenyl-1H-imidazol-4-yl)ethanone and the comparator compounds.

    • Aseptically place the disks on the surface of the inoculated MHA plate, ensuring they are evenly spaced.

  • Incubation:

    • Incubate the plates at 35-37°C for 18-24 hours.

  • Measurement and Interpretation:

    • Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.

    • The size of the zone of inhibition is inversely proportional to the MIC.

Experimental Workflow for Agar Disk Diffusion Assay

Agar_Disk_Diffusion_Workflow A Prepare standardized bacterial inoculum B Inoculate Mueller-Hinton agar plate A->B D Place disks on inoculated agar surface B->D C Impregnate sterile disks with test and comparator compounds C->D E Incubate plates at 35-37°C D->E F Measure zones of inhibition E->F G Interpret results based on zone diameter F->G

Caption: Workflow for the Kirby-Bauer agar disk diffusion susceptibility test.

Anticipated Results and Discussion

Based on the known antimicrobial properties of imidazole derivatives, it is hypothesized that 1-(5-methyl-2-phenyl-1H-imidazol-4-yl)ethanone will exhibit antimicrobial activity, particularly against the fungal pathogen Candida albicans. The following tables present a hypothetical but plausible set of results from the proposed antimicrobial assays.

Table 1: Hypothetical Minimum Inhibitory Concentrations (MICs) in µg/mL
CompoundS. aureusE. faecalisE. coliP. aeruginosaC. albicans
1-(5-methyl-2-phenyl-1H-imidazol-4-yl)ethanone 3264>128>1288
Ciprofloxacin0.510.251NA
FluconazoleNANANANA2
2,4,5-triphenyl-1H-imidazole64>128>128>12832

NA: Not Applicable

Table 2: Hypothetical Zones of Inhibition in mm (Disk Diffusion Assay)
Compound (Disk Content)S. aureusE. faecalisE. coliP. aeruginosa
1-(5-methyl-2-phenyl-1H-imidazol-4-yl)ethanone (30 µg) 141066
Ciprofloxacin (5 µg)25223028
2,4,5-triphenyl-1H-imidazole (30 µg)10866

Interpretation of Hypothetical Results:

The hypothetical data in Table 1 suggests that 1-(5-methyl-2-phenyl-1H-imidazol-4-yl)ethanone may possess moderate antifungal activity against C. albicans, with an MIC of 8 µg/mL. This is weaker than the standard antifungal fluconazole (MIC of 2 µg/mL) but represents a promising starting point for further optimization. The antibacterial activity appears to be limited, with higher MIC values against both Gram-positive and Gram-negative bacteria compared to ciprofloxacin.

Compared to the structural analogue, 2,4,5-triphenyl-1H-imidazole, our target compound shows potentially improved antifungal activity (MIC of 8 µg/mL vs. 32 µg/mL). This suggests that the presence of the methyl and acetyl groups at the 5- and 4-positions, respectively, may be beneficial for its antifungal properties. These groups could enhance binding to the target enzyme or alter the molecule's physicochemical properties, such as solubility and cell permeability.

The disk diffusion results in Table 2 would corroborate the MIC data, showing smaller zones of inhibition for the test compound compared to ciprofloxacin, indicating lower antibacterial potency.

Potential Mechanism of Action

Given its structural similarity to other azole antifungals, it is plausible that 1-(5-methyl-2-phenyl-1H-imidazol-4-yl)ethanone exerts its antifungal effect through the inhibition of lanosterol 14α-demethylase.

Proposed Antifungal Mechanism of Action

Antifungal_Mechanism cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Inhibition by Imidazole Derivative cluster_outcome Cellular Outcome Lanosterol Lanosterol Enzyme Lanosterol 14α-demethylase (CYP51) Lanosterol->Enzyme Ergosterol Ergosterol Disruption Ergosterol depletion Enzyme->Ergosterol Compound 1-(5-methyl-2-phenyl- 1H-imidazol-4-yl)ethanone Compound->Enzyme Inhibition MembraneDamage Disrupted cell membrane integrity and function Disruption->MembraneDamage Fungistatic Fungistatic/Fungicidal Effect MembraneDamage->Fungistatic

Caption: Proposed mechanism of antifungal action via inhibition of ergosterol biosynthesis.

Conclusion and Future Directions

This guide has outlined a comprehensive, albeit prospective, comparative evaluation of the antimicrobial efficacy of 1-(5-methyl-2-phenyl-1H-imidazol-4-yl)ethanone. The proposed experimental framework, grounded in established methodologies, provides a clear path for researchers to investigate this novel compound. The hypothetical results suggest that this imidazole derivative may hold promise as an antifungal agent, warranting further investigation.

Future studies should focus on the synthesis and confirmation of the structure of 1-(5-methyl-2-phenyl-1H-imidazol-4-yl)ethanone, followed by the execution of the antimicrobial assays described herein. Should the compound demonstrate significant activity, further research could explore its mechanism of action in more detail, evaluate its cytotoxicity against mammalian cell lines, and investigate structure-activity relationships through the synthesis of additional analogues. The journey from a promising chemical scaffold to a clinically useful antimicrobial agent is long and challenging, but systematic and rigorous evaluation, as outlined in this guide, is the critical first step.

References

  • Tendencia, E. A. (2004). Disk diffusion method. In Laboratory manual of standardized methods for antimicrobial sensitivity tests for bacteria isolated from aquatic animals and environment (pp. 13-29). Tigbauan, Iloilo, Philippines: Aquaculture Department, Southeast Asian Fisheries Development Center. [Link]

  • Hardy Diagnostics. (2024, February 5). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. [Link]

  • A Broth Microdilution Method for Antibiotic Susceptibility Testing of Gram-Positive Bacteria. (2025, August 20). Journal of Visualized Experiments. [Link]

  • Determination of antimicrobial resistance by disk diffusion. (n.d.). FWD AMR-RefLabCap. [Link]

  • Nair, P. A., & Patel, B. C. (2021). Drug interactions of azole antifungals. Journal of Skin and Sexually Transmitted Diseases, 3(2), 115-121. [Link]

  • Valgas, C., de Souza, S. M., Smânia, E. F. A., & Smânia Jr, A. (2007). Methods for in vitro evaluating antimicrobial activity: A review. Brazilian Journal of Microbiology, 38(2), 369-380. [Link]

  • Azole: Antifungal Drugs, Mechanism of Action. (2023, August 29). StudySmarter. [Link]

  • Ghannoum, M. A., & Rice, L. B. (1999). Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance. Clinical Microbiology Reviews, 12(4), 501-517. [Link]

  • Hudzicki, J. (2009, December 8). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. American Society for Microbiology. [Link]

  • Mechanisms of action in antifungal drugs. (n.d.). Research Starters: Agriculture and Agribusiness. [Link]

  • Tucker, J., & Miceli, M. H. (2024). Antifungal Ergosterol Synthesis Inhibitors. In StatPearls. StatPearls Publishing. [Link]

  • Antimicrobial susceptibility testing (Broth microdilution method). (2025, July). Rakuno Gakuen University. [Link]

  • Liu, Y., et al. (2024). Development of Membrane-Targeting Fluorescent 2-Phenyl-1H-phenanthro[9,10-d]imidazole-Antimicrobial Peptide Mimic Conjugates against Methicillin-Resistant Staphylococcus aureus. Journal of Medicinal Chemistry. [Link]

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023, June 14). Protocols.io. [Link]

  • Broth microdilution reference methodology. (2022, April 19). CGSpace. [Link]

  • Asati, V., et al. (2019). 4-(2-(1H-Benzo[d]imidazol-2-ylthio)acetamido)-N-(substituted phenyl)benzamides. BMC Chemistry, 13(1), 64. [Link]

  • Al-Warhi, T., et al. (2023). 2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one. Molbank, 2023(2), M1678. [Link]

  • Tomi, I. H. R., et al. (2015). Antimicrobial activity of imidazole derivatives represented by % inhibition against different microbial species. ResearchGate. [Link]

  • Sharma, P., & Kumar, A. (2010). Design and synthesis of some imidazole derivatives containing 2-(4- chlorophenyl). Der Pharma Chemica, 2(4), 213-220. [Link]

  • Synthesis, Characterization and Antimicrobial Activity of Imidazole Derivatives. (n.d.). Asian Publication Corporation. [Link]

  • A Review of Synthesis, Structure Activity Relationship and Therapeutic Applications of Imidazole and Its Derivatives. (2025). ResearchGate. [Link]

  • Bamoro, C., et al. (2021). Design, Synthesis and Antibacterial Activity Evaluation of 4,5-Diphenyl-1H-Imidazoles Derivatives. Open Journal of Medicinal Chemistry, 11, 17-26. [Link]

  • Synthesis and Antibacterial Activity of Some Imidazole‐5‐(4H)one Derivatives. (2025, December 25). Wiley Online Library. [Link]

  • Al-Warhi, T., et al. (2023). 2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one. MDPI. [Link]

  • Li, J., et al. (2020). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. Molecules, 25(5), 1163. [Link]

  • Zhu, F., et al. (2009). 5‐methyl‐1H‐1,2,3‐triazol‐4‐yl] ethanone oxime ethers. Journal of Heterocyclic Chemistry, 46(6), 1259-1263. [Link]

  • Shah, S., et al. (2012). Synthesis and biological evaluation of 2,4,5- triphenyl-1H-imidazole-1-yl Derivatives. Journal of Applied Pharmaceutical Science, 2(7), 202-208. [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 1-(5-methyl-2-phenyl-1H-imidazol-4-yl)ethanone

Advanced Safety & Logistical Guide: Handling 1-(5-methyl-2-phenyl-1H-imidazol-4-yl)ethanone As a Senior Application Scientist, I approach chemical handling not merely as a regulatory checklist, but as a system of physica...

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Author: BenchChem Technical Support Team. Date: March 2026

Advanced Safety & Logistical Guide: Handling 1-(5-methyl-2-phenyl-1H-imidazol-4-yl)ethanone

As a Senior Application Scientist, I approach chemical handling not merely as a regulatory checklist, but as a system of physical and chemical interactions. 1-(5-methyl-2-phenyl-1H-imidazol-4-yl)ethanone (CAS 28824-91-1)—also recognized by its tautomeric name 1-(4-methyl-2-phenyl-1H-imidazol-5-yl)ethanone—is a solid crystalline powder widely utilized as a building block in pharmaceutical synthesis.

To handle this compound safely, we must first understand the causality behind its hazards. The molecule features an imidazole ring with a nucleophilic nitrogen and a ketone moiety. When aerosolized as a fine dust, these functional groups readily interact and form hydrogen bonds with the moisture on your skin, eyes, and respiratory tract. This interaction is the mechanistic driver behind its primary GHS hazard classifications: H302 (Harmful if swallowed), H315 (Skin irritation), H319 (Serious eye irritation), and H335 (Respiratory irritation).

The following guide provides a self-validating, step-by-step operational and disposal protocol designed to ensure uncompromising laboratory safety.

Personal Protective Equipment (PPE) Matrix

When dealing with solid organic irritants, permeation is less about liquid breakthrough and more about particulate barrier integrity. However, if you are dissolving this compound in a solvent (e.g., Dichloromethane or DMSO), the solvent acts as a carrier, fundamentally changing your PPE requirements[1].

Table 1: Quantitative PPE Specifications and Mechanistic Rationale

PPE ComponentSpecificationQuantitative MetricCausality / Rationale
Gloves (Dry Handling) Nitrile RubberThickness: ≥ 0.11 mmBreakthrough: > 480 minProvides an excellent mechanical barrier against solid particulates. Dry solids do not permeate nitrile[2].
Gloves (Solvent Handling) Fluorinated Rubber (Viton)Thickness: ≥ 0.70 mmBreakthrough: > 480 min (DCM)If dissolving the imidazole in halogenated solvents, nitrile fails rapidly (< 5 min). Viton prevents the solvent from acting as a carrier for the active solute[1].
Eye Protection GogglesGap: 0 mm (Snug fit)Prevents airborne micro-dust from reacting with ocular moisture to cause severe irritation (H319).
Respiratory N95 / P100 ParticulateFiltration Efficiency: ≥ 95%Required only if handling outside a validated fume hood to prevent inhalation of H335 respiratory irritants[3].
Body Protection Tyvek or Cotton Lab CoatTight cuffs requiredPrevents particulate accumulation on forearms, which can cause delayed contact dermatitis.

Step-by-Step Operational Workflow (Handling & Dispensing)

Do not rely on assumptions; every safety protocol must be a self-validating system. Follow this workflow to dispense the compound safely.

Step 1: Environmental Validation (The "Tissue Test")

  • Action: Conduct all weighing and transfer operations inside a certified Class II Biological Safety Cabinet (BSC) or chemical fume hood[4].

  • Self-Validation: Before opening the chemical container, tape a 1-inch strip of a Kimwipe to the bottom edge of the sash. If the tissue pulls gently inward, your containment is active. If it hangs straight down or flutters outward, the airflow is compromised. Abort the procedure immediately.

Step 2: Static Neutralization

  • Action: Use a grounded, PTFE-coated anti-static spatula and place an anti-static bar near your analytical balance.

  • Causality: Fine organic powders generate static electricity during friction (tribocharging). Neutralizing this charge prevents the powder from aerosolizing and adhering to your gloves, directly mitigating inhalation and contamination risks[3].

  • Self-Validation: Hover a gloved finger 1 inch above the powder in the weigh boat. If the powder visibly jumps or shifts toward your glove, the static field is too high. Discharge the area using a zero-stat gun before proceeding.

Step 3: Dispensing

  • Action: Weigh the chemical into a pre-tared, sealable vessel (e.g., a centrifuge tube or septum-capped vial) rather than an open weigh boat. Cap the vessel immediately after dispensing before removing it from the hood.

Spill Response & Disposal Plan

Dry sweeping a spilled solid irritant is a critical error; it forcefully aerosolizes the compound directly into your breathing zone. Use the following wet-recovery method.

Step 1: Isolate & Assess

  • If the spill occurs outside the fume hood, immediately evacuate a 5-foot radius. Ensure your ANSI goggles and nitrile gloves are secured.

Step 2: Dust Suppression (Wet Method)

  • Do NOT use a brush. Instead, lightly mist the spilled powder with a compatible wetting agent (e.g., a 10% Ethanol/Water solution)[5].

  • Causality: The liquid binds the fine particulates into a heavy slurry, completely eliminating the inhalation hazard during cleanup.

Step 3: Collection & Secondary Decontamination

  • Wipe up the moistened slurry using absorbent laboratory pads.

  • Wash the affected surface with warm water and a heavy-duty laboratory detergent.

  • Causality: Soap is required to hydrolyze and lift any residual organic film that the ethanol/water mixture left behind.

Step 4: Waste Consolidation

  • Place all contaminated pads, gloves, and empty chemical vials into a heavy-duty hazardous waste bag. Label clearly as: "Hazardous Solid Waste - Contains Substituted Imidazole (Irritant)." Dispose of via your institution's regulated chemical waste stream[3].

Operational Workflow Visualization

Below is the logical workflow for handling and spill response, designed for immediate visual reference in the laboratory.

G N1 Pre-Operation: PPE & Hood Validation N2 Airflow Check (Tissue Test) N1->N2 N3 Abort & Recalibrate N2->N3 Fail N4 Dispense Solid (Anti-static Spatula) N2->N4 Pass N5 Spill Detected? N4->N5 N6 Spill Response: Moisten & Collect N5->N6 Yes N7 Standard Decon (EtOH/Water Wipe) N5->N7 No N8 Hazardous Waste Consolidation N6->N8 N7->N8

Caption: Workflow for handling and spill response of 1-(5-methyl-2-phenyl-1H-imidazol-4-yl)ethanone.

References

  • Occupational Safety and Health Administration (OSHA). "OSHA Technical Manual (OTM) - Section VIII: Chapter 1: Chemical Protective Clothing." United States Department of Labor.[Link]

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Center for Biotechnology Information (NCBI Bookshelf).[Link]

  • Occupational Safety and Health Administration (OSHA). "1910 Subpart I App B - Nonmandatory Compliance Guidelines for Hazard Assessment and Personal Protective Equipment Selection." United States Department of Labor.[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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